molecular formula C12H14N2O3 B019875 Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate CAS No. 107575-60-0

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B019875
CAS No.: 107575-60-0
M. Wt: 234.25 g/mol
InChI Key: DIEUGINJYISDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a versatile and important organic intermediate that enables cutting-edge research in medicinal chemistry and drug discovery . Its core structure, an indole ring functionalized with both amino and methoxy groups, makes it a privileged scaffold for the synthesis of novel bioactive molecules . This compound is particularly valuable in the development of multifunctional pharmacotherapeutic agents, especially for complex neurodegenerative disorders. Research indicates that indole derivatives based on this scaffold are key components in the structure-activity relationship (SAR) study of compounds targeting dopamine D2/D3 receptors, which are critical targets for Parkinson's disease . Furthermore, the indole-2-carboxylate moiety is a recognized precursor for compounds with broad-spectrum antiviral activity, showing efficacy against both DNA and RNA viruses, including influenza A and Coxsackievirus B3 . The compound serves as a fundamental building block for the synthesis of new functionalized indoles, including N-alkylated derivatives and complex heterocyclic systems like thiazoles, which are explored for a wide range of biological activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10/h4-6,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEUGINJYISDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450143
Record name ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107575-60-0
Record name Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107575-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Potential of a Unique Derivative

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery.[3][4] This guide focuses on a specific, functionally rich derivative: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate . With its strategic placement of an amino, a methoxy, and an ethyl carboxylate group, this molecule presents a compelling starting point for the synthesis of novel therapeutic agents. The electron-donating amino and methoxy groups are expected to modulate the reactivity and biological activity of the indole core, while the ethyl carboxylate at the 2-position offers a versatile handle for further chemical modifications. This document serves as a comprehensive technical resource, consolidating available data on its properties, synthesis, and potential applications to empower researchers in their quest for new medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, we can compile its known properties and predict others based on established chemical principles and data from closely related analogues.

Core Physicochemical Characteristics
PropertyValue/InformationSource
Molecular Formula C₁₂H₁₄N₂O₃PubChem[5]
Molecular Weight 234.25 g/mol PubChem[5]
CAS Number 107575-60-0PubChem[5]
Appearance Slightly Yellowish-Brown SolidCommercial Supplier Data
Solubility Soluble in Dichloromethane, Ethyl Acetate, MethanolCommercial Supplier Data
Melting Point Not experimentally determined. For comparison, the related compound Ethyl 5-methoxyindole-2-carboxylate has a melting point of 154-160 °C.Predicted/Comparative
Boiling Point Not experimentally determined.Predicted/Comparative
XLogP3 1.9PubChem (Computed)[5]
Hydrogen Bond Donor Count 2PubChem (Computed)[5]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[5]
Topological Polar Surface Area 77.3 ŲPubChem (Computed)[5]
Spectroscopic Data: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group, the amino group, the ethyl ester protons, and the N-H proton of the indole. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the methoxy carbon, and the ethyl group carbons are anticipated.

Infrared (IR) Spectroscopy:

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • N-H stretching vibrations for the indole and amino groups.

  • C-H stretching vibrations for the aromatic and aliphatic portions.

  • A strong C=O stretching vibration for the ester carbonyl group.

  • C-O stretching vibrations for the ester and methoxy groups.

  • C-N stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will provide further structural information, likely showing losses of the ethoxy group from the ester and other characteristic fragments.

Synthesis and Chemical Reactivity

The synthesis of substituted indoles is a well-established field in organic chemistry, with numerous named reactions developed for their construction. A plausible synthetic strategy for this compound would likely involve a multi-step sequence starting from a suitably substituted aniline or nitrobenzene derivative.

Conceptual Synthetic Workflow

A potential synthetic route could be envisioned as follows, leveraging established indole synthesis methodologies such as the Reissert or Fischer indole synthesis. The causality behind the choice of a particular synthetic route would depend on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

G A Substituted Aniline/Nitrobenzene B Introduction of Pyruvate Moiety A->B e.g., Japp-Klingemann reaction C Reductive Cyclization B->C e.g., Fischer Indole Synthesis conditions D Esterification C->D Standard esterification E Final Product: This compound D->E G cluster_0 Potential Mechanism of Action A Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate B Kinase Active Site (e.g., ATP-binding pocket) A->B Binding C Inhibition of Kinase Activity B->C Blocks ATP binding D Downstream Signaling Pathway (e.g., proliferation, survival) C->D Inhibition E Therapeutic Effect (e.g., anti-cancer activity) D->E Modulation

References

Biological activity of "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate Derivatives

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, making it a recurring motif in both natural products and synthetically derived pharmaceuticals.[1][2] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3]

This guide focuses on the derivatives of a specific, highly functionalized core: This compound . The strategic placement of its substituents—an amino group at the 6-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). The electron-donating nature of the amino and methoxy groups, combined with the hydrogen-bonding capabilities of the indole N-H and the C6-amino group, and the potential for amide linkage at the C2-carboxylate position, creates a rich chemical space for developing targeted therapeutic agents.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the biological activities of these derivatives, delving into their mechanisms of action, summarizing key efficacy data, and providing detailed experimental protocols to facilitate further research and validation.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Derivatives of the indole scaffold have emerged as potent agents in oncology, capable of disrupting various biological processes essential for tumor growth and survival.[2][4] The functional groups on the this compound core offer multiple points for derivatization to optimize anticancer efficacy.

Mechanisms of Antineoplastic Action

The anticancer effects of indole derivatives are multifaceted, often involving the modulation of multiple cellular targets and pathways.[5][6]

  • Tubulin Polymerization Inhibition: Several indole-based compounds function as antimitotic agents by interfering with microtubule dynamics. They can bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[2] This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[2]

  • Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation are regulated by protein kinases. Indole derivatives have been successfully designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[7][8] By blocking these enzymes, the compounds can halt proliferative signals.

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce apoptosis in malignant cells. Indole derivatives can initiate this process through various mechanisms, including the activation of caspase cascades (caspase-3, -8, and -9), modulation of the Bax/Bcl-2 protein ratio to favor apoptosis, and activation of the p53 tumor suppressor pathway.[4][8]

  • DNA Interaction and Damage: Some derivatives can directly interact with DNA or inhibit enzymes crucial for its maintenance, such as topoisomerases.[5][9] This leads to DNA damage that is beyond the cell's repair capacity, triggering cell death.[4]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative indole-2-carboxylate and indole-2-carboxamide derivatives against various human cancer cell lines.

Compound ID/ModificationTarget Cell LineActivity Metric (IC₅₀/GI₅₀ in µM)Reference
Compound 6i (Thiazolyl-indole-2-carboxamide)MCF-7 (Breast)6.10 ± 0.4[7]
Compound 6v (Thiazolyl-indole-2-carboxamide)MCF-7 (Breast)6.49 ± 0.3[7]
Compound 12 (Chalcone-indole derivative)Various0.22 - 1.80[2]
Indolyl analog 241 (R=OMe, R1=CF3)CEM (Leukemia)0.20[4]
Compound 5d (Indole-2-carboxamide)MCF-7 (Breast)1.10[8]
Compound 5e (Indole-2-carboxamide)MCF-7 (Breast)0.80[8]
Compound I(12) (Indole-2-carboxylic acid triazole)MCF-7, HeLa, HEK293Potent vs. Cisplatin[9]
Compound C11 (1H-indole-2-carboxylic acid deriv.)Hep G2 (Liver)Potent Inhibitor[10]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[11][12]

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Workflow

G cluster_invitro In Vitro Assessment cluster_analysis Downstream Analysis plate 1. Seed Cancer Cells (96-well plate) treat 2. Add Compound Derivatives (Serial Dilutions) plate->treat incubate 3. Incubate (48-72 hours) treat->incubate assay 4. Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read 5. Measure Signal (Absorbance/Luminescence) assay->read calc 6. Calculate IC50 Values read->calc flow Cell Cycle Analysis (Flow Cytometry) calc->flow Promising Compounds western Apoptosis Marker Analysis (Western Blot: Caspase, Bax/Bcl2) calc->western kinase Kinase Inhibition Assay calc->kinase

Caption: Workflow for evaluating the anticancer activity of novel indole derivatives.

Part 2: Antimicrobial Activity - A Scaffold for Combating Pathogens

The indole ring is a key component of various natural and synthetic antimicrobial agents.[13] Derivatives of this compound have shown promise against a range of bacterial and fungal pathogens, including clinically relevant species.[13][14]

Mechanisms of Antimicrobial Action
  • Inhibition of Essential Enzymes: A notable mechanism is the inhibition of MmpL3, a transporter essential for moving mycolic acids to the mycobacterial cell envelope.[15] This target makes the compounds highly selective for mycobacteria.[15]

  • Disruption of Cell Integrity: Like many antimicrobial agents, indole derivatives can interfere with the integrity of the microbial cell wall or membrane, leading to leakage of cellular contents and cell death.

  • General Metabolic Disruption: The compounds may also inhibit other critical metabolic pathways necessary for pathogen survival.

Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole-2-carboxylate derivatives against various microorganisms.

Compound ID/ModificationTarget MicroorganismActivity Metric (MIC in µg/mL)Reference
Compound 2 (Amide derivative)Enterococcus faecalisActive[13][14]
Compound 2 (Amide derivative)Candida albicans8[13][14]
Compounds 1, 3, 5, 6 Candida albicans32-64[14]
Compound I(6) (Triazole derivative)Escherichia coliExcellent Inhibition[9]
Compound I(12) (Triazole derivative)Bacillus subtilisExcellent Inhibition[9]
Indole-2-carboxamides Mycobacterium tuberculosis0.39[15]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the reference method for determining the MIC of an antimicrobial agent.[16][17][18]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no growth is observed after incubation.

Materials:

  • Bacterial or fungal strain

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates with flat bottoms

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control (media + inoculum, no drug)

  • Negative control (media only)

  • Multichannel pipette and plate reader (optional)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This results in 50 µL per well with serially diluted compound concentrations.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final standardized inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (clear well). The positive control well should be turbid, and the negative control well should be clear.

Visualization: MIC Determination Workflow

G prep 1. Prepare 2-fold Serial Dilutions of Compound in 96-well Plate add 3. Add Inoculum to Wells prep->add inoc 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) inoc->add incubate 4. Incubate Plate (e.g., 24h at 37°C) add->incubate read 5. Visually Inspect for Growth (Turbidity) incubate->read mic 6. Determine MIC (Lowest Concentration with No Growth) read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Anti-inflammatory Activity - Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been shown to possess significant anti-inflammatory properties, making them attractive candidates for treating inflammatory disorders.[19][20][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indole-2-carboxamide derivatives are often mediated by their ability to suppress the production of key pro-inflammatory mediators in immune cells like macrophages.[19]

  • Inhibition of Pro-inflammatory Cytokines: Compounds can effectively inhibit the lipopolysaccharide (LPS)-induced expression and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19][22] These cytokines are central to the inflammatory cascade.

  • Suppression of Nitric Oxide (NO) Production: During inflammation, large amounts of nitric oxide are produced by inducible nitric oxide synthase (iNOS). Indole derivatives can reduce the production of NO, a key inflammatory mediator.[22][23]

  • COX Enzyme Inhibition: Some anti-inflammatory agents work by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, another class of inflammatory mediators.[23]

Data Summary: In Vitro Anti-inflammatory Activity

The following table summarizes the activity of indole-2-formamide and -carboxamide derivatives in cellular models of inflammation.

Compound ID/ModificationAssayTarget MediatorActivity Metric (IC₅₀ in µM)Reference
Compound 14f (Indole-2-carboxamide)LPS-stimulated RAW 264.7TNF-α, IL-6Promising[19]
Compound 14g (Indole-2-carboxamide)LPS-stimulated RAW 264.7TNF-α, IL-6Promising[19]
Compound 13b (Indole-2-formamide)LPS-stimulated RAW 264.7NO10.992[22]
Compound 13b (Indole-2-formamide)LPS-stimulated RAW 264.7IL-62.294[22]
Compound 13b (Indole-2-formamide)LPS-stimulated RAW 264.7TNF-α12.901[22]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: Measuring TNF-α Release from LPS-Stimulated Macrophages

This protocol provides a method for screening compounds for their ability to inhibit the production of a key pro-inflammatory cytokine.[19][24]

Objective: To quantify the inhibitory effect of a test compound on TNF-α secretion from LPS-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production and release of TNF-α. The amount of TNF-α released into the cell culture supernatant can be accurately measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution (in DMSO)

  • TNF-α ELISA Kit (murine)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment: Prepare dilutions of the test compound in medium. Remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 1-2 hours.

  • Stimulation: Prepare an LPS solution in medium at a concentration of 200 ng/mL. Add 10 µL of this solution to each well for a final LPS concentration of 100 ng/mL (adjust volumes and concentrations as needed). Include wells with cells + compound (no LPS), cells + LPS (no compound), and untreated cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well for analysis.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the ELISA standards. Calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value.

Visualization: LPS-Induced Inflammatory Pathway

G lps LPS tlr4 TLR4 Receptor lps->tlr4 pathway MyD88-Dependent Signaling Cascade tlr4->pathway nfkb NF-κB Activation pathway->nfkb nucleus Transcription of Pro-inflammatory Genes nfkb->nucleus cytokines TNF-α, IL-6, iNOS (Pro-inflammatory Mediators) nucleus->cytokines inhibitor Indole Derivative inhibitor->pathway inhibitor->nfkb

Caption: Site of action for indole derivatives in the LPS-induced inflammatory pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the core structure allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity against specific biological targets.

Future research should focus on:

  • Lead Optimization: Systematically exploring the structure-activity relationships to enhance potency and reduce off-target effects.

  • Mechanism Deconvolution: Further elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Validation: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this privileged indole scaffold holds great promise for addressing unmet needs in oncology, infectious diseases, and inflammatory conditions.

References

The Versatile Scaffold: A Technical Guide to Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Power of the Indole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically significant agents. The indole nucleus is a paramount example of such a "privileged scaffold".[1][2] Its inherent structural features, including a hydrogen bond donor and a planar aromatic system, allow for diverse interactions with a multitude of biological targets. From anti-inflammatory agents to groundbreaking cancer therapies, the indole core has proven its versatility time and again.[3][4] This guide delves into a specific, yet highly promising, iteration of this scaffold: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate . We will explore its synthetic accessibility, physicochemical properties, and, most importantly, its untapped potential as a starting point for the discovery of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Core Scaffold: Physicochemical Properties and Synthetic Strategy

Molecular Profile of this compound

The subject of our focus is a substituted indole with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol .[5] The key structural features include an amino group at the C6 position, a methoxy group at the C5 position, and an ethyl carboxylate at the C2 position. These substituents are not mere decorations; they are crucial handles for synthetic elaboration and play a significant role in modulating the molecule's electronic properties and potential biological interactions.

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₃PubChem CID: 10966428[5]
Molecular Weight234.25 g/mol PubChem CID: 10966428[5]
XLogP31.9PubChem CID: 10966428[5]
Hydrogen Bond Donor Count2PubChem CID: 10966428[5]
Hydrogen Bond Acceptor Count4PubChem CID: 10966428[5]
Rotatable Bond Count3PubChem CID: 10966428[5]

The presence of both hydrogen bond donors (the indole N-H and the amino group) and acceptors (the carbonyl oxygen, the ester oxygen, and the methoxy oxygen) provides a rich pharmacophore for engaging with biological targets. The moderate lipophilicity, as indicated by the XLogP3 value, suggests a favorable starting point for developing drug candidates with good pharmacokinetic properties.

Proposed Synthetic Pathway: A Multi-step Approach

Synthetic Pathway Target This compound Indole_Formation Fischer Indole Synthesis Target->Indole_Formation Retrosynthesis Hydrazone Substituted Phenylhydrazone Indole_Formation->Hydrazone Pyruvate Ethyl Pyruvate Indole_Formation->Pyruvate Aniline_Precursor 4-Amino-3-methoxyaniline Hydrazone->Aniline_Precursor from Diazotization Diazotization Reduction Selective Reduction Aniline_Precursor->Reduction Dinitro_Precursor 1,2-Dimethoxy-4,5-dinitrobenzene Reduction->Dinitro_Precursor

A proposed retrosynthetic analysis for the target scaffold.

A potential forward synthesis would involve the following key steps:

  • Nitration: Starting from a commercially available dimethoxybenzene, a dinitration reaction would install nitro groups at positions that will ultimately become the C5 and C6 substituents.

  • Selective Reduction: A selective reduction of one nitro group to an amino group would yield the key aniline precursor.

  • Diazotization and Hydrazine Formation: The resulting aniline would undergo diazotization followed by reduction to form the corresponding phenylhydrazine.

  • Fischer Indole Synthesis: Condensation of the substituted phenylhydrazine with ethyl pyruvate under acidic conditions would lead to the formation of the indole ring, yielding the target compound.

This proposed route leverages common and well-understood organic transformations, making the scaffold accessible for laboratory-scale synthesis and further derivatization.

Application in Drug Discovery: A Scaffold Ripe with Potential

While direct applications of this compound as a central scaffold in published drug discovery campaigns are limited, its structural motifs are present in numerous biologically active molecules. By examining related structures, we can infer the potential therapeutic applications of this core.

Kinase Inhibition: A Promising Avenue

The indole nucleus is a well-established pharmacophore for kinase inhibitors.[8] The N-H of the indole can act as a hinge-binding motif, a crucial interaction for inhibiting many kinases. The substituents on our core scaffold provide multiple points for diversification to achieve potency and selectivity against various kinase targets.

For instance, derivatives of 7-azaindole, a bioisostere of indole, have been extensively explored as kinase inhibitors.[9] The structure-activity relationship (SAR) studies on these compounds have revealed that modifications at positions corresponding to C5 and C6 of our indole scaffold are critical for modulating kinase selectivity and potency. The amino group at C6 of our scaffold is a particularly attractive handle for introducing solubilizing groups or vectors to target specific cellular compartments.

Hypothetical Drug Discovery Workflow for Kinase Inhibitors:

Kinase Inhibitor Workflow Scaffold This compound Starting Scaffold Library_Synthesis Library Synthesis Amide coupling at C6-NH2 Suzuki coupling at C7 (via halogenation) Modification of C2-ester Scaffold->Library_Synthesis HTS High-Throughput Screening In vitro kinase panel Library_Synthesis->HTS Hit_ID Hit Identification Potent & selective hits HTS->Hit_ID Lead_Opt Lead Optimization SAR studies ADME profiling Hit_ID->Lead_Opt Preclinical Preclinical Candidate In vivo efficacy & safety Lead_Opt->Preclinical

A typical workflow for developing kinase inhibitors from the core scaffold.
Anticancer and Antiviral Potential

Indole-2-carboxylate derivatives have demonstrated significant potential as both anticancer and antiviral agents.[10] For example, certain indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors.[11] The core structure of these inhibitors shares similarities with our scaffold, suggesting that derivatives of this compound could be explored for similar antiviral activity.

In the realm of oncology, indole derivatives have been developed to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion. The amino and methoxy substituents on our core scaffold can be strategically modified to enhance interactions with specific anticancer targets.

Experimental Protocols: A Practical Guide

To facilitate the exploration of this scaffold, we provide detailed, step-by-step methodologies for key assays relevant to the potential therapeutic applications discussed.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol for MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a synthetically accessible and highly versatile scaffold for drug discovery. Its strategic substitution pattern provides multiple avenues for chemical elaboration, enabling the generation of diverse compound libraries. While its full potential is yet to be unlocked, the structural similarities to known bioactive molecules, particularly in the areas of kinase inhibition and anticancer therapy, strongly suggest that this core is a fertile ground for the development of novel therapeutics. The protocols provided herein offer a starting point for researchers to begin their exploration of this promising scaffold. Future work should focus on the development and optimization of a robust synthetic route to this core and the systematic exploration of its derivatization to build comprehensive structure-activity relationships against a range of therapeutic targets.

References

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole-2-Carboxylate Core

The indole nucleus represents a cornerstone in medicinal chemistry, revered for its prevalence in natural products and its remarkable versatility as a pharmacophore.[1][2] Among its many derivatives, substituted indole-2-carboxylates have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of therapeutic applications. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic uses of this promising class of molecules, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

The inherent structural features of the indole-2-carboxylate scaffold, including its aromaticity, hydrogen bonding capabilities, and the reactivity of the indole nitrogen and C3 position, provide a rich canvas for chemical modification.[1][3] These modifications allow for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective agents against a variety of diseases. This guide will explore the therapeutic landscape of substituted indole-2-carboxylates, with a focus on their applications in oncology, virology, inflammation, and neurodegenerative diseases.

Anticancer Applications: Targeting Key Pathways in Malignancy

Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents by targeting multiple pathways involved in tumor growth and progression.[4]

Dual EGFR/CDK2 Inhibition

A novel class of indole-2-carboxamides has been synthesized and shown to act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] This dual-targeting approach is a promising strategy to overcome the limitations of single-target therapies, such as drug resistance.[5]

Certain derivatives, such as compounds 5d and 5e from a recent study, exhibited EGFR inhibitory effects with IC50 values of 89 ± 6 nM and 93 ± 8 nM, respectively, which are comparable to the standard drug erlotinib (IC50 = 80 ± 5 nM).[5] These compounds induce apoptosis and demonstrate significant antiproliferative activity against various cancer cell lines, particularly breast cancer (MCF-7).[5] The synthesis of these compounds typically involves a Fischer indole cyclization followed by alkaline hydrolysis and subsequent coupling with appropriate amines.[5]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a typical procedure to assess the inhibitory activity of substituted indole-2-carboxylates against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (substituted indole-2-carboxylates)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the test compound solution to each well. Include wells with a positive control (e.g., erlotinib) and a negative control (DMSO vehicle).

  • Add 20 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Targeting 14-3-3η Protein in Liver Cancer

Researchers have designed and synthesized novel 1H-indole-2-carboxylic acid derivatives that target the 14-3-3η protein, a promising therapeutic target in hepatocellular carcinoma.[6] One such compound, C11 , displayed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, and induced G1-S phase cell cycle arrest.[6]

Data Presentation: Anticancer Activity of Lead Indole-2-Carboxylates

CompoundTarget(s)Cancer Cell LineIC50 (nM)Reference
5d EGFRMCF-789 ± 6[5]
5e EGFRMCF-793 ± 8[5]
C11 14-3-3ηBel-7402Not specified[6]
Tricyclic Derivative Cannabinoid Receptors (antagonist)Pediatric GliomaModerate activity[7]
6i EGFR, HER2, VEGFR-2, CDK2MCF-76100 ± 400[4]
6v EGFR, HER2, VEGFR-2, CDK2MCF-76490 ± 300[4]

Antiviral Activity: A Broad-Spectrum Approach

The indole-2-carboxylate scaffold has proven to be a valuable starting point for the development of potent antiviral agents with broad-spectrum activity against a range of RNA viruses.[8][9]

HIV-1 Integrase Inhibition

A significant area of investigation has been the development of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11][12][13] These compounds function by chelating with two Mg2+ ions within the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.[10][11]

Through structural optimization, researchers have identified compounds with potent inhibitory effects. For instance, compound 17a demonstrated a marked inhibition of integrase with an IC50 value of 3.11 µM.[10] Further optimization led to derivative 20a , which exhibited an even more potent IC50 of 0.13 µM.[12][13] The binding mode analysis revealed that introducing a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core enhances the interaction with the viral DNA and a hydrophobic cavity near the active site, respectively.[10][12][13]

Diagram: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibition Inhibition of Strand Transfer Indole-2-Carboxylate Indole-2-Carboxylate Derivative Indole-2-Carboxylate->Mg1 Chelation Indole-2-Carboxylate->Mg2 Chelation Viral_DNA Viral DNA Indole-2-Carboxylate->Viral_DNA π-π Stacking

Caption: Indole-2-carboxylate derivatives inhibit HIV-1 integrase by chelating Mg²⁺ ions and interacting with viral DNA.

Broad-Spectrum Antiviral Activity

Beyond HIV, indole-2-carboxamide compounds have displayed inhibitory activity against a variety of RNA viruses, including those from the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families.[8] While the precise molecular target is still under investigation, it is suggested that these compounds may target a host factor involved in cap-dependent translation.[8]

Anti-Inflammatory and Neuroprotective Roles

The versatility of the indole-2-carboxylate scaffold extends to the treatment of inflammatory and neurodegenerative diseases.

Modulation of Inflammatory Pathways

A series of novel indole-2-carboxamide derivatives have been synthesized and shown to effectively inhibit the lipopolysaccharides (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[14] In vivo studies have demonstrated that administration of lead compounds resulted in significant improvements in lung histopathology in a mouse model of sepsis, without apparent organ toxicity.[14] Another indole-2-carboxamide derivative, LG4, has been shown to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses.[15]

Diagram: Experimental Workflow for Anti-Inflammatory Screening

Anti_Inflammatory_Workflow Start Synthesized Indole-2-Carboxamides Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture LPS_Stimulation Stimulate with LPS (Lipopolysaccharide) Cell_Culture->LPS_Stimulation Compound_Treatment Treat with Test Compounds LPS_Stimulation->Compound_Treatment Cytokine_Measurement Measure TNF-α and IL-6 (ELISA) Compound_Treatment->Cytokine_Measurement Data_Analysis Analyze Data and Determine IC50 Cytokine_Measurement->Data_Analysis In_Vivo_Studies In Vivo Sepsis Model (e.g., Mice) Data_Analysis->In_Vivo_Studies Histopathology Histopathological Analysis of Lungs In_Vivo_Studies->Histopathology End Identify Lead Compounds Histopathology->End

Caption: Workflow for screening indole-2-carboxamides for anti-inflammatory activity.

Neuroprotection and NMDA Receptor Antagonism

Substituted indole-2-carboxylates have been identified as potent antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[16][17] Overactivation of NMDA receptors is implicated in excitotoxic neuronal death associated with conditions like stroke and epilepsy.[17] By competitively inhibiting the potentiation of NMDA-gated currents by glycine, these compounds can offer a neuroprotective effect.[17]

One derivative, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, displayed nanomolar affinity for the glycine binding site and effectively inhibited NMDA-induced convulsions in mice.[16] The indole scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting pathways related to oxidative stress, protein aggregation, and neuroinflammation.[2][18][19]

Conclusion and Future Directions

Substituted indole-2-carboxylates represent a highly versatile and privileged scaffold in modern drug discovery. The ability to readily modify the core structure has led to the identification of potent and selective compounds with diverse therapeutic applications, spanning oncology, virology, inflammation, and neurodegeneration. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of novel therapeutics to address significant unmet medical needs. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to facilitate their translation into clinical candidates.

References

The Strategic Utility of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate as a Precursor for Novel Heterocyclic Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Within this privileged scaffold, Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate emerges as a highly versatile and strategically important precursor for the synthesis of novel heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group at the C-6 position, an activating methoxy group at C-5, and an electrophilic carboxylate at C-2, provides a rich platform for a diverse range of chemical transformations. This technical guide delves into the synthesis, reactivity, and application of this key intermediate, providing a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents. We will explore its utility in the construction of medicinally relevant fused heterocyclic systems, including pyrido[4,3-b]indoles (γ-carbolines) and pyrazino[2,3-g]indoles, and discuss the significant biological activities, particularly anticancer properties, exhibited by these derivatives.

Introduction: The Significance of the 6-Aminoindole Scaffold

The indole ring system is a recurring motif in a multitude of natural products and synthetic drugs, renowned for its ability to interact with a wide range of biological targets. The strategic placement of functional groups on the indole core can dramatically influence its pharmacological profile. This compound presents a particularly interesting substitution pattern. The 6-amino group serves as a key nucleophilic handle for the construction of fused ring systems, while the adjacent C-5 methoxy group electronically activates the benzene portion of the indole, influencing its reactivity. Furthermore, the C-2 ethyl carboxylate provides a site for further modification or can participate in cyclization reactions. This unique combination of functionalities makes it an ideal starting material for generating libraries of complex heterocyclic compounds with diverse biological activities. The exploration of this precursor opens avenues for the discovery of novel therapeutics, particularly in the realm of oncology.[1][2]

Synthesis of the Core Precursor: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. A reliable synthetic strategy involves a multi-step sequence commencing with a Japp-Klingemann reaction, followed by a Fischer indole synthesis, and concluding with the reduction of a nitro group. This approach offers a logical and efficient pathway to the desired 6-aminoindole derivative.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a three-stage process, starting from readily available starting materials.

Synthesis_of_Core_Molecule cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Reduction A 4-Methoxy-3-nitroaniline C Arylhydrazone Intermediate A->C 1. NaNO2, HCl 2. NaOH, rt B Ethyl 2-methylacetoacetate B->C D Ethyl 6-nitro-5-methoxy-1H-indole-2-carboxylate C->D Polyphosphoric Acid, Heat E This compound D->E Fe, NH4Cl, EtOH/H2O, Reflux

Synthetic pathway to the core precursor.
Detailed Experimental Protocol

Stage 1: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction [3][4]

  • Rationale: The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-ketoesters and diazonium salts. The reaction proceeds via electrophilic attack of the diazonium ion on the enolate of the β-ketoester, followed by cleavage of the acetyl group.

  • Procedure:

    • To a stirred solution of 4-methoxy-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.

    • In a separate flask, ethyl 2-methylacetoacetate (1.1 eq) is dissolved in ethanol, and a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is stirred at room temperature for 1 hour to generate the enolate.

    • The cold diazonium salt solution is then added slowly to the enolate solution at 0-5 °C with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

    • The precipitated arylhydrazone is collected by filtration, washed with water, and dried under vacuum.

Stage 2: Fischer Indole Synthesis to form Ethyl 6-nitro-5-methoxy-1H-indole-2-carboxylate [5][6][7]

  • Rationale: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an arylhydrazone and a ketone or aldehyde under acidic conditions. Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization.

  • Procedure:

    • The arylhydrazone from Stage 1 (1.0 eq) is added portion-wise to preheated polyphosphoric acid (10-20 eq by weight) at 80-90 °C with mechanical stirring.

    • The reaction mixture is heated at 90-100 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • After completion, the hot reaction mixture is poured onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

    • The crude product can be purified by recrystallization from ethanol to afford the desired nitroindole.[8]

Stage 3: Reduction of the Nitro Group to afford this compound [8]

  • Rationale: The reduction of the aromatic nitro group to an amine is a standard transformation. The use of iron powder in the presence of an ammonium chloride solution is a classic, effective, and relatively mild method for this reduction.

  • Procedure:

    • A mixture of ethyl 6-nitro-5-methoxy-1H-indole-2-carboxylate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated at reflux with stirring.

    • The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

    • The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol.

    • The combined filtrate is concentrated under reduced pressure to remove the ethanol.

    • The aqueous residue is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

    • Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure this compound.

Step Reaction Key Reagents Typical Yield
1Japp-Klingemann ReactionNaNO₂, HCl, Ethyl 2-methylacetoacetate, NaOH70-85%
2Fischer Indole SynthesisPolyphosphoric Acid60-75%
3Nitro Group ReductionFe, NH₄Cl85-95%

Reactivity and Applications in the Synthesis of Novel Heterocycles

The strategic placement of the amino group at the C-6 position of the indole nucleus opens up a plethora of possibilities for the construction of fused heterocyclic systems of medicinal importance. This section will focus on the synthesis of two such prominent classes: pyrido[4,3-b]indoles (γ-carbolines) and pyrazino[2,3-g]indoles.

Synthesis of Pyrido[4,3-b]indoles (γ-Carbolines)

γ-Carbolines are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, anti-Alzheimer's, and DNA intercalating properties.[9] The 6-amino group of our precursor provides a key entry point for the construction of the pyridine ring fused to the indole core.

The Graebe-Ullmann reaction offers a classical yet effective method for the synthesis of carbolines.[2][10][11] This reaction involves the diazotization of an amino-biaryl compound, followed by an intramolecular cyclization with the loss of nitrogen gas. In our case, the 6-aminoindole can be transformed into a pyridyl-substituted indole, which then undergoes the Graebe-Ullmann cyclization.

Graebe_Ullmann_Reaction A Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate B Pyridyl-substituted Aminoindole A->B Coupling with Halopyridine C Diazonium Salt B->C NaNO2, HCl D γ-Carboline Derivative C->D Heat (Δ)

Graebe-Ullmann synthesis of γ-carbolines.

Protocol: Synthesis of a γ-Carboline Derivative

  • Synthesis of the N-pyridyl-6-aminoindole: A mixture of this compound (1.0 eq), a suitable halopyridine (e.g., 2-chloropyridine, 1.2 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling solvent like DMF is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Graebe-Ullmann Cyclization: The purified N-pyridyl-6-aminoindole (1.0 eq) is dissolved in a mixture of acetic acid and concentrated hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise. The resulting diazonium salt solution is then heated to 80-100 °C until nitrogen evolution ceases. The reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent. The crude γ-carboline is purified by chromatography.

Synthesis of Pyrazino[2,3-g]indoles

Pyrazinoindoles are another class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer, antiviral, and CNS-related properties.[12][13] The 6-amino group of our precursor, after conversion to a vicinal diamine, is a key structural element for the construction of the fused pyrazine ring.

A common strategy for the synthesis of pyrazines and related fused systems is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Therefore, the 6-amino group of our precursor needs to be elaborated into a 6,7-diaminoindole derivative.

Pyrazinoindole_Synthesis A Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate B Ethyl 6-amino-7-nitro-5-methoxy- 1H-indole-2-carboxylate A->B Nitration C Ethyl 6,7-diamino-5-methoxy- 1H-indole-2-carboxylate B->C Reduction E Pyrazino[2,3-g]indole Derivative C->E Condensation D α-Dicarbonyl Compound D->E

Synthesis of pyrazino[2,3-g]indoles.

Protocol: Synthesis of a Pyrazino[2,3-g]indole Derivative

  • Nitration at C-7: To a solution of this compound (1.0 eq) in a suitable solvent such as acetic acid, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The reaction is monitored until completion, and the product is isolated by pouring the mixture into water and filtering the precipitate.

  • Reduction of the Nitro Group: The resulting 6-amino-7-nitroindole derivative is reduced to the corresponding 6,7-diaminoindole using a method similar to the one described in section 2.2 (Stage 3), for example, with iron and ammonium chloride or by catalytic hydrogenation.

  • Condensation and Cyclization: The 6,7-diaminoindole (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid. An α-dicarbonyl compound (e.g., glyoxal, diacetyl, or benzil, 1.0 eq) is added, and the mixture is heated at reflux for several hours. Upon cooling, the pyrazino[2,3-g]indole derivative often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Biological Activities of Derived Heterocyclic Compounds

The novel heterocyclic compounds synthesized from this compound have shown significant potential in the field of drug discovery, particularly as anticancer agents.

Anticancer Activity of Pyrido[4,3-b]indoles (γ-Carbolines)

Several studies have highlighted the potent cytotoxic and antitumor properties of γ-carboline derivatives.[1][2] For instance, certain dipyrido[4,3-b][3,4-f]indole compounds, which share a structural resemblance to the DNA intercalating agents ellipticines, have demonstrated significant activity against L1210 leukemia.[2] The substitution pattern on the γ-carboline nucleus plays a crucial role in its anticancer activity. For example, the introduction of a 4-methyl group has been shown to be beneficial for the antitumor properties.[1] Furthermore, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as tubulin polymerization inhibitors, with some compounds exhibiting potent anti-proliferative activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[14]

Compound Class Target/Mechanism Cancer Cell Lines Reference
Dipyrido[4,3-b][3,4-f]indolesDNA intercalationL1210 Leukemia[2]
4-Methyl-pyrido[4,3-b]indolesNot specifiedVarious in vitro and in vivo models[1]
9-Aryl-5H-pyrido[4,3-b]indolesTubulin polymerization inhibitionHeLa, SGC-7901, MCF-7[14]
Anticancer Activity of Pyrazino[2,3-g]indoles

Pyrazinoindoles have also emerged as a promising class of anticancer agents.[14][15] Structure-activity relationship (SAR) studies on pyrazino[1,2-a]indol-1(2H)-ones, which are structurally related to the pyrazino[2,3-g]indole system, have identified compounds with potent inhibitory activities against reactive oxygen species (ROS) generation and significant anticancer activity against a panel of cancer cell lines.[14] The nature and position of substituents on the pyrazinoindole core are critical for their biological activity. For example, in a series of indole-tethered pyrazoline derivatives, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antitumor activity.[15]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its strategic functionalization allows for the efficient construction of medicinally relevant scaffolds such as pyrido[4,3-b]indoles and pyrazino[2,3-g]indoles. The derivatives of these heterocyclic systems have demonstrated significant biological activities, particularly as potent anticancer agents. This technical guide has provided a comprehensive overview of the synthesis of the core precursor, detailed protocols for its conversion into complex heterocyclic systems, and an insight into the biological potential of the resulting compounds. The continued exploration of this privileged precursor is expected to lead to the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases.

References

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate. While not a household name in the broader scientific community, this polysubstituted indole derivative has carved out a critical niche as a pivotal intermediate in the industrial synthesis of Pyrroloquinoline Quinone (PQQ), a compound of significant interest in nutrition and medicine. This document will delve into the chemical context of indole derivatives, detail the synthetic pathways to this compound, and trace its history, which is intrinsically linked to the quest for a scalable production of PQQ. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this important, yet often overlooked, molecule.

Introduction: The Indole Nucleus - A Privileged Scaffold in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility is evidenced by the prevalence of the indole motif in a vast array of natural products and synthetic pharmaceuticals with diverse therapeutic applications.[2][3]

From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole nucleus is a recurring theme in biologically active molecules.[3][4] The ability to functionalize the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making indole derivatives a fertile ground for drug discovery. The subject of this guide, this compound, is a prime example of a synthetically tailored indole derivative designed for a specific and crucial purpose.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its application in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 107575-60-0PubChem[5]
Molecular Formula C₁₂H₁₄N₂O₃PubChem[5]
Molecular Weight 234.25 g/mol PubChem[5]
Appearance Grey SolidPharmaffiliates[6]

The Synthetic Pathway: A Detailed Protocol

The most detailed and publicly accessible synthesis of this compound is described in the context of Pyrroloquinoline Quinone (PQQ) production. A 2007 patent outlines a robust, multi-step process that has become a cornerstone for the industrial supply of this key intermediate.[7] The synthesis is a testament to classical organic chemistry principles, culminating in the highly functionalized indole ring.

The overall synthetic workflow can be visualized as a multi-stage process, beginning with the construction of a precursor, ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate, which is then deprotected to yield the target compound.

Synthesis_Workflow A N-(5-amino-2-methoxyphenyl)formamide B Ethyl 2-[(3-formylamino-4-methoxyphenyl)hydrazono]-propionate A->B  Japp-Klingemann Reaction   C Ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate B->C  Fischer Indole Synthesis   D This compound C->D  Deprotection (Hydrolysis)  

Caption: High-level overview of the synthetic route to this compound.

Step-by-Step Experimental Protocol

The following protocol is an adapted summary of the synthesis described in US Patent 2007/0072894 A1.[7]

Part A: Synthesis of Ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate (Precursor)

  • Diazotization: N-(5-amino-2-methoxyphenyl)-formamide is treated with sodium nitrite and fluoroboric acid in a mixture of water and ethanol.

  • Japp-Klingemann Reaction: The resulting diazonium salt is then coupled with ethyl 2-methylacetoacetate in the presence of sodium acetate and water to form ethyl 2-[(3-formylamino-4-methoxyphenyl)hydrazono]-propionate.

  • Fischer Indole Synthesis: The hydrazono-propionate intermediate is cyclized by heating in formic acid. Upon cooling and addition of ethanol, the product, ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate, precipitates and is collected by filtration.

Part B: Synthesis of this compound (Target Compound)

  • Hydrolysis (Deprotection): The precursor, ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate, is suspended in a solution of acetone, concentrated hydrochloric acid, and water.

  • Reflux: The reaction mixture is heated to reflux for approximately four hours.

  • Isolation: The mixture is cooled to 0°C, and the resulting solid is collected by vacuum filtration.

  • Neutralization: The dried solid is then stirred in an aqueous solution of sodium hydroxide (1.5N) for 45 minutes.

  • Final Product Collection: The product, this compound, is collected by vacuum filtration, washed, and dried.

Discovery and Historical Context: The PQQ Connection

The history of this compound is inextricably linked to the discovery and subsequent synthetic efforts towards Pyrroloquinoline Quinone (PQQ), also known as methoxatin. PQQ was first identified as a novel coenzyme in bacterial dehydrogenases in 1979.[8] Its unique tricyclic ortho-quinone structure and its role as a redox cofactor sparked significant interest in the scientific community, leading to numerous efforts to achieve its total synthesis.

The first total syntheses of PQQ were reported concurrently in 1981 by the research groups of E. J. Corey and S. M. Weinreb.[1] These early synthetic routes were groundbreaking, confirming the structure of PQQ, but were often lengthy and low-yielding, making them unsuitable for large-scale production.

While the exact first synthesis of this compound is not prominently documented in the primary literature, its emergence as a key chemical intermediate appears to be a direct result of the need for a more efficient and scalable synthesis of PQQ. The 2007 patent that details its synthesis represents a significant advancement in the production of PQQ, allowing for its wider study and commercialization as a nutritional supplement.[7][9] This indole derivative's specific substitution pattern is tailor-made for the subsequent construction of the PQQ framework.

The synthetic utility of this compound lies in its role as a nucleophile in the construction of the tricyclic PQQ core. The amino group at the 6-position is crucial for the subsequent annulation reaction that forms the quinoline ring system of PQQ.

PQQ_Synthesis Indole Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate Intermediate Tricyclic Intermediate Indole->Intermediate  Reaction   Reagent Dimethyl 2-oxoglutaconate Reagent->Intermediate PQQ Pyrroloquinoline Quinone (PQQ) Intermediate->PQQ  Further Steps  

References

Chemical reactivity and stability of "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity and Stability of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a polysubstituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of an electron-rich indole nucleus, a nucleophilic amino group, a directing methoxy group, and a modifiable carboxylate ester function makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules and complex heterocyclic systems. This guide provides an in-depth analysis of its chemical stability and reactivity, offering field-proven insights and predictive analysis based on the interplay of its constituent functional groups. The protocols and mechanistic discussions herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

Understanding the inherent electronic and steric properties of this compound is fundamental to predicting its behavior.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C12H14N2O3N/A
Molecular Weight 234.25 g/mol N/A
Appearance Off-white to light brown solid (predicted)N/A
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; likely insoluble in water.N/A
Key Functional Groups Indole NH, Aromatic Amine (-NH2), Methoxy Ether (-OCH3), Ethyl Ester (-COOEt)N/A

The molecule's reactivity is governed by the synergistic and antagonistic electronic effects of its substituents. The 6-amino and 5-methoxy groups are potent electron-donating groups (EDGs) that strongly activate the benzene portion of the indole ring towards electrophilic substitution. Conversely, the ethyl 2-carboxylate group is an electron-withdrawing group (EWG) that deactivates the pyrrole ring. This electronic dichotomy is a central theme in its chemistry.

Chemical Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and reaction setup.

pH Sensitivity

The presence of a basic amino group and an acid/base-labile ester makes the compound susceptible to degradation under non-neutral pH conditions.

  • Acidic Conditions (pH < 4): The aromatic amino group will be protonated to form an ammonium salt, reducing its nucleophilicity and its activating effect on the ring. Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Basic Conditions (pH > 9): Strong bases (e.g., NaOH, KOH) will readily saponify the ethyl ester, yielding the carboxylate salt. The indole N-H is also acidic (pKa ≈ 17) and can be deprotonated by strong bases.

Oxidative and Light Sensitivity

Indoles, particularly electron-rich derivatives like this one, are prone to oxidation.

  • Aerial Oxidation: Over time, exposure to air and light can lead to the formation of colored impurities through oxidative dimerization and polymerization. The 6-amino group is especially susceptible to oxidation.

  • Storage Recommendation: To maintain purity, the compound should be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and kept at refrigerated temperatures (2-8 °C).

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the selective modification of its multiple reactive sites. The following sections detail the reactivity of each key functional group, providing validated protocols and mechanistic rationale.

Reactivity of the 6-Amino Group

The primary aromatic amine is a potent nucleophile and a versatile handle for functionalization.

The amino group readily undergoes acylation with acid chlorides or anhydrides to form amides. This reaction is often performed to protect the amino group or to introduce new structural motifs.

Experimental Protocol: N-Acetylation

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) containing a non-nucleophilic base like triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by column chromatography or recrystallization.

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Workflow: Diazotization and Subsequent Functionalization

Indole_NH2 Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate Diazonium In situ Diazonium Salt Indole_NH2->Diazonium NaNO₂, aq. HCl 0-5 °C Indole_Cl 6-Chloro Derivative Diazonium->Indole_Cl CuCl Indole_Br 6-Bromo Derivative Diazonium->Indole_Br CuBr Indole_CN 6-Cyano Derivative Diazonium->Indole_CN CuCN Indole_OH 6-Hydroxy Derivative Diazonium->Indole_OH H₂O, Δ Indole_Ester Ethyl 2-Carboxylate Starting Material Indole_Acid 2-Carboxylic Acid Indole_Ester->Indole_Acid 1. NaOH, EtOH/H₂O 2. H₃O⁺ Indole_Alcohol 2-Hydroxymethyl Indole_Ester->Indole_Alcohol LiAlH₄, THF Indole_Amide 2-Carboxamide Indole_Acid->Indole_Amide R₂NH, Coupling Agent (e.g., HATU, EDC)

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrroloquinoline Quinone (PQQ) via an Indole-based Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrroloquinoline Quinone (PQQ) and a Strategic Synthetic Approach

Pyrroloquinoline quinone (PQQ), also known as methoxatin, is a fascinating redox cofactor for a class of enzymes called quinoproteins, which are prevalent in various microorganisms. Beyond its role in the microbial world, PQQ has garnered significant attention from the scientific community for its potent antioxidant properties and its potential as a neuroprotectant and a cognitive enhancer. This has spurred considerable interest in its application in the fields of nutrition, pharmacology, and drug development.

The complex, polycyclic aromatic structure of PQQ presents a formidable challenge for synthetic organic chemists. Over the years, several total syntheses have been accomplished, with the seminal work of Corey and Tramontano paving the way for subsequent innovations. A notable and efficient strategy for the large-scale synthesis of PQQ, which has been refined and adapted, involves the construction of the characteristic pyrroloquinoline ring system from a substituted indole precursor.

This document provides a detailed guide to a robust and scalable synthesis of PQQ, centered around the key intermediate, Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate . This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The procedures outlined herein are compiled and adapted from foundational patents and seminal publications in the field, providing a comprehensive and trustworthy resource for the synthesis of this important biomolecule.

Overall Synthetic Strategy

The synthesis of PQQ from readily available starting materials can be conceptually divided into three main stages:

  • Construction of the Core Indole Structure: This involves the synthesis of the key intermediate, this compound, through a multi-step sequence typically starting from a substituted aniline. The Fischer indole synthesis is a cornerstone of this stage.

  • Annulation of the Quinoline Ring: The pre-functionalized indole is then reacted with a suitable C4-building block, dimethyl 2-oxoglutaconate, to construct the quinoline portion of the PQQ framework.

  • Final Aromatization and Hydrolysis: The penultimate intermediate is subjected to oxidation to form the fully aromatic quinone system, followed by hydrolysis of the ester groups to yield the final PQQ product.

PQQ_Synthesis_Overview A Substituted Aniline (e.g., 2-Methoxy-5-nitroaniline) B Ethyl 6-formylamino-5-methoxy- 1H-indole-2-carboxylate A->B Formylation & Fischer Indole Synthesis C Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate B->C Deformylation E Tricyclic Intermediate C->E Condensation D Dimethyl 2-oxoglutaconate D->E F 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline- 2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester E->F Oxidation G Pyrroloquinoline Quinone (PQQ) F->G Hydrolysis

Figure 1: Overall synthetic pathway for PQQ.

Part 1: Synthesis of the Key Intermediate: this compound

This section details the preparation of the pivotal indole intermediate. The synthesis commences with the formylation of a commercially available substituted aniline, followed by a Fischer indole synthesis to construct the indole ring system, and finally deprotection to unmask the crucial amino group.

Step 1a: Preparation of Ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate

The Fischer indole synthesis is a classic and powerful method for constructing indoles from arylhydrazines and carbonyl compounds. In this adapted procedure, the necessary hydrazine is generated in situ, and the indole ring is formed under acidic conditions.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge Reagents: To the flask, add the starting aniline derivative and a suitable solvent such as ethanol.

  • Hydrazine Formation (in situ): Add a solution of sodium nitrite in water dropwise at 0 °C to a solution of the aniline in aqueous HCl to form the diazonium salt. Subsequently, treat with a reducing agent like sodium sulfite to generate the corresponding hydrazine.

  • Condensation: Add the carbonyl partner, such as ethyl pyruvate, to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux for several hours. The acidic conditions promote the[1][1]-sigmatropic rearrangement characteristic of the Fischer indole synthesis, followed by cyclization and elimination of ammonia to form the indole ring.

  • Work-up and Purification: After cooling, the product is typically isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate as a solid.[1][2]

Step 1b: Preparation of this compound

The formyl protecting group on the amino function is removed by acid-catalyzed hydrolysis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate in a mixture of acetone and aqueous hydrochloric acid.[2]

  • Hydrolysis: Heat the reaction mixture to reflux for approximately 4 hours.[2]

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration.

  • Neutralization and Washing: The filtered solid is then stirred with an aqueous solution of sodium hydroxide to neutralize any remaining acid and deprotonate the amino group. The product is collected again by filtration and washed extensively with cold water until the washings are neutral.[2]

  • Drying: Dry the final product, this compound, under vacuum.

Part 2: Construction of the Pyrroloquinoline Ring System and Final Synthesis of PQQ

With the key indole intermediate in hand, the next phase of the synthesis focuses on building the quinoline ring and subsequent aromatization to the final PQQ molecule.

Step 2a: Condensation with Dimethyl 2-oxoglutaconate

This crucial step involves the reaction of the amino group of the indole with the electrophilic diketone, dimethyl 2-oxoglutaconate, to form the tricyclic core of PQQ.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (CH₂Cl₂) is a common choice for this reaction as it is relatively inert and effectively solubilizes both reactants.

  • Temperature: The reaction is typically carried out at or below room temperature to control the rate of reaction and minimize the formation of side products.

Protocol:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve this compound in dichloromethane.

  • Addition of Diketone: Slowly add a solution of dimethyl 2-oxoglutaconate in dichloromethane to the indole solution.[2]

  • Reaction and Isolation: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be collected by vacuum filtration.[2]

  • Washing and Drying: Wash the collected solid with a mixture of dichloromethane and heptane and dry under vacuum to afford the tricyclic intermediate.[2]

Step 2b: Oxidation to the Quinone

The newly formed hydroquinone ring is oxidized to the corresponding quinone.

Protocol:

  • Oxidation: The tricyclic intermediate is treated with an oxidizing agent. Copper (II) acetate in dichloromethane is a reported reagent for this transformation.[2]

  • Work-up: After the oxidation is complete, the reaction mixture is worked up to remove the copper salts and isolate the oxidized product, 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester.

Step 2c: Hydrolysis to PQQ

The final step involves the hydrolysis of the three ester groups to the corresponding carboxylic acids to yield PQQ.

Protocol:

  • Hydrolysis: The triester is treated with a strong acid, such as concentrated sulfuric acid, and the resulting solution is poured onto ice.[1]

  • Precipitation and Isolation: PQQ precipitates from the acidic aqueous solution and is collected by filtration.

  • Purification: The crude PQQ can be further purified by dissolving it in concentrated sulfuric acid and re-precipitating it by adding the solution to water. This process effectively removes many organic impurities. The purified PQQ is then washed with water and dried under vacuum.[1]

Quantitative Data Summary

StepStarting MaterialKey Reagent(s)Solvent(s)Typical ConditionsProduct
1a Substituted AnilineNaNO₂, HCl, Na₂SO₃, Ethyl pyruvateEthanol, Water0 °C to RefluxEthyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate
1b Formyl-protected indoleHCl (aq)Acetone, WaterReflux, ~4 hThis compound
2a Amino-indoleDimethyl 2-oxoglutaconateDichloromethaneRoom TemperatureTricyclic Intermediate
2b Tricyclic IntermediateCu(OAc)₂·H₂ODichloromethaneRoom TemperatureOxidized Tricycle
2c Oxidized TricycleConcentrated H₂SO₄Water0 °C to Room TempPyrroloquinoline Quinone (PQQ)

Experimental Workflow Visualization

PQQ_Workflow cluster_indole_synthesis Part 1: Indole Synthesis cluster_pqq_formation Part 2: PQQ Formation A Start: Substituted Aniline B Formylation & Diazotization A->B C Fischer Indole Cyclization B->C D Isolate Formyl-protected Indole C->D E Acidic Hydrolysis (Deformylation) D->E F Isolate Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate E->F G Dissolve Amino-indole in CH2Cl2 F->G Proceed to Part 2 H Add Dimethyl 2-oxoglutaconate G->H I Condensation Reaction H->I J Isolate Tricyclic Intermediate I->J K Oxidation with Cu(II) Acetate J->K L Isolate Oxidized Tricycle K->L M Hydrolysis with conc. H2SO4 L->M N Precipitate and Purify PQQ M->N O Final Product: PQQ N->O

Figure 2: Step-by-step experimental workflow for PQQ synthesis.

Trustworthiness and Self-Validation

The protocols described in this document are based on established and peer-reviewed synthetic methods. To ensure the successful synthesis and validate the identity and purity of the intermediates and the final product, the following analytical techniques are recommended at each stage:

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of each intermediate and the final PQQ product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PQQ product. A typical method would involve a reverse-phase C18 column with a suitable mobile phase, such as an acetonitrile/water gradient containing an ion-pairing agent like trifluoroacetic acid.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Elemental Analysis: To confirm the elemental composition of the final PQQ product.

By employing these analytical methods, researchers can confidently track the progress of the synthesis, identify any potential issues, and verify the integrity of the final product, thereby creating a self-validating experimental system.

References

Purifying a Key Pharmaceutical Intermediate: Application Notes for Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a pivotal building block in the synthesis of a multitude of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent steps. This comprehensive guide provides detailed protocols for the purification of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the rationale behind two primary purification techniques: column chromatography and recrystallization, offering step-by-step instructions and troubleshooting advice to ensure the attainment of high-purity material essential for successful drug discovery and development endeavors.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound, with its strategic placement of amino, methoxy, and carboxylate functional groups, serves as a versatile precursor for a wide range of therapeutic agents. The presence of the amino and methoxy groups on the benzene ring and the ethyl ester at the 2-position of the indole nucleus allows for diverse chemical modifications, making it a valuable asset in the synthesis of complex molecules.

However, the synthesis of this intricate molecule can often yield a crude product contaminated with starting materials, by-products, and reagents. Therefore, robust and efficient purification methods are critical. This application note will equip the reader with the necessary knowledge and practical protocols to purify this important intermediate, ensuring a solid foundation for their synthetic campaigns.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃--INVALID-LINK--[1]
Molecular Weight 234.25 g/mol --INVALID-LINK--[1]
Appearance Slightly Yellowish-Brown Solid--INVALID-LINK--
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol--INVALID-LINK--

Purification Strategy Selection

The choice between column chromatography and recrystallization depends on the nature and quantity of impurities, as well as the scale of the purification.

G start Crude Reaction Product decision1 Impurity Profile Analysis (TLC, LC-MS) start->decision1 chromatography Column Chromatography decision1->chromatography Complex mixture or impurities with similar polarity to product recrystallization Recrystallization decision1->recrystallization Product is the major component and impurities have different solubility purity_check Purity Verification (HPLC, NMR, MS) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Purity < 98% final_product Pure this compound purity_check->final_product Purity ≥ 98%

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.[2][3] Given that this compound is soluble in common organic solvents like dichloromethane and ethyl acetate, silica gel chromatography is an excellent choice for its purification. The slightly acidic nature of silica gel is generally well-tolerated by indole compounds.

Rationale

The principle of this method lies in the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), we can effectively separate the target compound from both less polar and more polar impurities. Based on literature precedents for similar substituted indoles, a solvent system of ethyl acetate in hexane is a promising starting point.[1]

Materials and Equipment
  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Step-by-Step Protocol
  • TLC Analysis of the Crude Product:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v) to determine the optimal solvent system for separation. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Preparation (Slurry Packing Method):

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • In a beaker, prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry-load.

    • Evaporate the solvent from the dry-load mixture using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent (e.g., 10% ethyl acetate in hexane) to the top of the column.

    • Begin collecting fractions in a systematic manner.

    • Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexane, then 30%, etc.) to elute the compounds from the column. The specific gradient will depend on the separation observed during the initial TLC analysis.

    • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing them under a UV lamp.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Caption: Workflow for flash column chromatography purification.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly when the desired product is the major component of the crude mixture.[4] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.

Rationale

An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature. For this compound, a solvent system of methylene chloride and petroleum ether has been successfully employed for the structurally similar ethyl indole-2-carboxylate.[5] Given the known solubility of the target compound in dichloromethane (a chlorinated solvent similar to methylene chloride), this solvent system is a logical and promising choice.

Materials and Equipment
  • Crude this compound

  • Dichloromethane (ACS grade)

  • Petroleum ether (or hexane, ACS grade)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Step-by-Step Protocol
  • Solvent Selection (Small-Scale Test):

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of dichloromethane to dissolve the solid at room temperature.

    • Gradually add petroleum ether (the anti-solvent) until the solution becomes cloudy, indicating the onset of precipitation.

    • Gently warm the mixture to see if the precipitate redissolves. This confirms that the solvent pair is suitable for recrystallization.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot dichloromethane required to fully dissolve the solid. Gentle heating on a hot plate may be necessary. It is crucial to use the minimum volume of solvent to ensure good recovery.[6]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Slowly add petroleum ether to the hot solution until it becomes slightly turbid.

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a desiccator.

G start Crude Product dissolve Dissolve in Minimum Hot Dichloromethane start->dissolve add_antisolvent Add Petroleum Ether (Anti-solvent) until Cloudy dissolve->add_antisolvent cool_slowly Slow Cooling to Room Temperature add_antisolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Petroleum Ether filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step workflow for the recrystallization process.

Purity Assessment

Regardless of the purification method employed, it is imperative to verify the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, can be used to assess purity. The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any residual impurities. The absence of signals corresponding to known impurities is a strong indicator of high purity.

Conclusion

The purification of this compound is a critical step in the synthesis of many potential drug candidates. By following the detailed protocols for flash column chromatography and recrystallization provided in this application note, researchers can confidently obtain this key intermediate in high purity. The choice of method will depend on the specific impurity profile of the crude product, but both techniques, when executed with care, are highly effective. The principles and procedures outlined herein are grounded in established chemical literature and are designed to be both reliable and reproducible in a laboratory setting.

References

Application Note: Comprehensive Analytical Characterization of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Foundational Properties

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring an indole core with amino, methoxy, and ethyl carboxylate functionalities, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Rigorous analytical characterization is paramount to ensure the compound's identity, purity, and stability, which are critical quality attributes (CQAs) in any research or drug development program. This guide provides a suite of detailed protocols and the underlying scientific rationale for the comprehensive characterization of this molecule using a multi-technique, orthogonal approach.

Before delving into specific analytical methods, a summary of the fundamental physicochemical properties of the target compound is essential. These properties inform decisions on solvent selection, chromatographic conditions, and sample preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃[1][2]
Molecular Weight 234.25 g/mol [1]
IUPAC Name This compound[1]
CAS Number 107575-60-0[2]
Appearance Solid (predicted)
Melting Point 165 °C[2]
Calculated XLogP3 1.9[1]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical intermediates and active ingredients. For a moderately polar, UV-active compound like this compound, a reverse-phase HPLC method with UV detection is the most appropriate choice.

High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with varying polarities can be effectively separated and eluted. The indole nucleus and its substituents provide a strong chromophore, allowing for sensitive detection using a UV-Vis detector.

Application Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing s_prep Prepare Sample Stock (e.g., 1 mg/mL in Methanol) s_work Dilute to Working Solution (e.g., 0.1 mg/mL with Mobile Phase A) s_prep->s_work hplc Inject Sample onto C18 Column (40 °C) s_work->hplc 10 µL Injection mp_a Mobile Phase A: 0.1% Formic Acid in Water mp_b Mobile Phase B: 0.1% Formic Acid in Acetonitrile gradient Apply Gradient Elution (0.4 mL/min) hplc->gradient detect Detect at λmax (e.g., 290 nm) gradient->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Purity (% Area of Main Peak) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Detailed Protocol: Reverse-Phase HPLC for Purity Determination

  • Instrumentation: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile or methanol.

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape and ionization efficiency for mass spectrometry, should an LC-MS method be required.[3]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: Monitor at the compound's maximum absorbance (λmax), predicted to be around 290-300 nm for substituted indoles. A PDA detector should be used initially to determine the optimal wavelength.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: (Area of the main peak / Total area of all peaks) x 100.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.

Mass Spectrometry (MS)

Principle of the Method: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound. It typically protonates the molecule in the gas phase, allowing for the detection of the molecular ion ([M+H]⁺). High-resolution MS (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.

Application Workflow: ESI-MS Confirmation

MS_Workflow s_prep Prepare Dilute Solution (~10 µg/mL in Methanol with 0.1% Formic Acid) infuse Infuse into ESI Source (Positive Ion Mode) s_prep->infuse acquire Acquire Mass Spectrum (Scan m/z 100-500) infuse->acquire analyze Identify [M+H]⁺ Peak (Expected m/z 235.1079) acquire->analyze compare Compare Observed m/z with Theoretical Mass analyze->compare

Caption: Workflow for molecular weight confirmation by ESI-MS.

Protocol: ESI-MS Analysis

  • Instrumentation: A mass spectrometer with an ESI source (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer for high resolution).[4]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile containing 0.1% formic acid. Rationale: The acid promotes protonation, leading to the formation of the [M+H]⁺ ion.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: ~3-4 kV.

    • Scan Range: m/z 100 - 500.

    • Source Temperature: ~120-150 °C.

    • Desolvation Gas Flow: Set according to instrument recommendations.

  • Data Analysis:

    • Expected Ion: [C₁₂H₁₄N₂O₃ + H]⁺

    • Theoretical Monoisotopic Mass: 234.1004 Da.[1]

    • Expected m/z: 235.1078.

    • Confirm that the most abundant peak in the spectrum corresponds to this calculated m/z value. The high-resolution measurement should be within a 5 ppm mass accuracy window.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). Chemical shifts (δ), coupling constants (J), and signal integrations allow for the complete mapping of the molecule's carbon-hydrogen framework.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. Rationale: DMSO-d₆ is often preferred for indole compounds as it can help in observing the exchangeable N-H proton of the indole ring.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.

  • Data Interpretation and Expected Signals: The structure can be confirmed by assigning all observed signals to the corresponding nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Position / GroupPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
Indole N-H~11.0-11.5, broad singlet, 1H-Typical for indole N-H proton.[5]
H-3~6.8-7.0, singlet (or narrow doublet), 1H~102-105Electron-donating groups and ester at C2 shift this upfield.[6]
H-4~7.0-7.2, singlet, 1H~120-122Aromatic proton adjacent to the fused ring.
H-7~6.5-6.7, singlet, 1H~95-98Shielded by both the amino and methoxy groups.
-NH₂~4.5-5.0, broad singlet, 2H-Exchangeable protons of the primary amine.
-OCH₃~3.7-3.9, singlet, 3H~56Typical chemical shift for an aryl methoxy group.
-O-CH₂-CH₃~4.2-4.4, quartet, 2H~60Ethyl ester methylene, coupled to the methyl group.
-O-CH₂-CH₃~1.2-1.4, triplet, 3H~14Ethyl ester methyl, coupled to the methylene group.
C-2 (C=O)-~161Ester carbonyl carbon.
C-3a, C-7a-~125-135Bridgehead carbons of the indole ring.
C-5, C-6-~135-148Aromatic carbons bearing the methoxy and amino groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of the Method: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Characteristic FT-IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale/Reference
N-H (Indole)Stretch~3400Single sharp peak for N-H stretch.[5]
N-H (Primary Amine)Asymmetric & Symmetric Stretch3300-3500 (two bands)Primary amines show two distinct N-H stretching bands.[7][8]
C-H (Aromatic)Stretch3000-3100Characteristic of C-H bonds on the aromatic ring.
C-H (Aliphatic)Stretch2850-3000From the ethyl and methoxy groups.
C=O (Ester)Stretch1715-1730Strong absorption typical for a conjugated ester carbonyl.[9]
C=C (Aromatic)Stretch1580-1620Skeletal vibrations of the benzene and pyrrole rings.
C-N (Aromatic Amine)Stretch1250-1335Stretching vibration of the aryl C-N bond.[7]
C-O (Ester/Ether)Stretch1000-1300Strong, broad absorptions for C-O single bonds.[9]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Principle of the Method: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to determine thermal properties like melting point and to assess sample purity and polymorphism.[11][12] A sharp endothermic peak corresponds to the melting of a pure crystalline solid.

Protocol: DSC Analysis

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above the expected melting point (e.g., 200 °C).

    • Heating Rate: A standard rate of 10 °C/min.

    • Atmosphere: Inert nitrogen purge gas (e.g., 50 mL/min).

  • Data Analysis:

    • Determine the onset temperature of the sharp endothermic peak, which corresponds to the melting point.

    • The value should be consistent with the literature value of 165 °C.[2] A broad peak or the presence of multiple thermal events could indicate impurities or the presence of different polymorphic forms.[13]

Integrated Characterization Strategy

No single technique provides a complete picture. The power of this analytical approach lies in the integration of orthogonal methods. HPLC confirms the purity, MS confirms the molecular weight, NMR confirms the specific atomic connectivity, FT-IR verifies the presence of key functional groups, and DSC confirms the thermal properties and crystalline nature.

Integrated Analytical Workflow

Caption: Integrated workflow for complete compound characterization.

This comprehensive set of protocols ensures that this compound is unambiguously identified and its purity is rigorously assessed, providing a solid foundation for its use in further research and development.

References

Application Note: A Validated Orthogonal Approach for Determining the Purity of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[1][2] This application note presents a comprehensive and robust analytical strategy for the purity determination of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We detail an orthogonal approach employing High-Performance Liquid Chromatography (HPLC) for high-sensitivity quantitative analysis of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and detection of non-chromatographically resolved substances. The methodologies are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R1) guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.[3][4][5]

Introduction: The Imperative for Rigorous Purity Analysis

This compound is a substituted indole derivative, a scaffold prevalent in many biologically active compounds.[6][7] As an intermediate in multi-step syntheses, its purity directly impacts the quality, yield, and impurity profile of the final API. Regulatory bodies mandate stringent control over impurities, which can arise from starting materials, by-products, or degradation.[2][8]

An effective purity assessment relies on orthogonal methods—techniques that measure the same attribute through different physical principles.[9] This strategy minimizes the risk of overlooking impurities that may be "invisible" to a single technique. Here, we leverage the separative power of reverse-phase HPLC for quantification and the structural resolving power of NMR for identity and complementary purity verification.[1][]

Part I: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for API purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[11]

Causality in Method Design

The development of a robust HPLC method is a systematic process where each parameter is chosen to ensure optimal performance for the specific analyte.[11]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for starting method development for moderately polar compounds like our target molecule. The indole ring system provides sufficient hydrophobicity for retention, while the polar amino, methoxy, and ester groups ensure it does not retain too strongly, allowing for efficient elution.

  • Mobile Phase Strategy: The mobile phase composition is critical for achieving separation. A gradient of a polar aqueous phase and a less polar organic solvent (acetonitrile) is employed. This is superior to an isocratic method as it allows for the elution of a wide range of potential impurities, from highly polar starting materials to non-polar by-products, within a reasonable timeframe while maintaining sharp peak shapes.

  • pH Control and Peak Shape: The presence of a basic amino group on the indole ring necessitates pH control of the mobile phase. Operating at a low pH (e.g., using 0.1% formic or phosphoric acid) protonates the amino group, preventing its interaction with residual acidic silanol groups on the silica-based stationary phase. This dramatically reduces peak tailing and improves reproducibility.[12]

  • Wavelength Selection: The conjugated indole ring system is an excellent chromophore. A UV detector is therefore ideal. The detection wavelength is set to 254 nm, a common wavelength for aromatic compounds that provides a good response for the main analyte and many potential impurities.

Experimental Protocol: HPLC Purity Assay

This protocol is designed to be validated according to ICH Q2(R1) guidelines, which include specificity, linearity, accuracy, and precision.[3][13]

Instrumentation and Materials:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

  • HPLC Grade Acetonitrile (ACN) and Water.

  • Formic Acid (≥98%).

  • This compound reference standard and test sample.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Gradient Program See Table 2

Table 2: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Sample and Standard Preparation:

  • Solvent (Diluent): Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Analysis and System Validation

Purity is calculated based on the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

To ensure the validity of the results, System Suitability Tests (SST) must be performed before sample analysis.

Table 3: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsConfirms the precision of the system for reliable quantification.

Part II: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unequivocal identification of chemical structures. For purity analysis, it serves as a powerful orthogonal technique, capable of detecting impurities that may co-elute with the main peak in HPLC or lack a UV chromophore.[1][9]

Rationale for NMR Analysis
  • ¹H NMR (Proton NMR): This provides the first line of structural confirmation. Each chemically distinct proton in the molecule produces a signal with a specific chemical shift, integration (proportional to the number of protons), and splitting pattern (due to coupling with neighboring protons). The spectrum for this compound is expected to show distinct signals for the indole NH, aromatic protons, methoxy group, amino protons, and the ethyl ester moiety. Any additional peaks indicate the presence of impurities.[14][15]

  • ¹³C NMR (Carbon NMR): This technique confirms the carbon backbone of the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom, confirming the molecular formula and ruling out isomeric impurities.[14][16]

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. Its polarity ensures good solubility, and its ability to form hydrogen bonds slows the chemical exchange of the N-H and NH₂ protons, often allowing them to be observed as sharper signals compared to spectra run in chloroform-d.[17]

Experimental Protocol: NMR Analysis

Instrumentation and Materials:

  • 400 MHz (or higher) NMR Spectrometer.

  • High-quality 5 mm NMR tubes.

  • Deuterated Solvent: DMSO-d₆ with 0.03% TMS (Tetramethylsilane) as an internal reference.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the tube and vortex until the sample is completely dissolved.

Data Acquisition:

Table 4: Standard ¹H NMR Acquisition Parameters

ParameterSetting
Pulse Program Standard single pulse (e.g., 'zg30')
Number of Scans 16
Relaxation Delay (d1) 2 seconds
Acquisition Time ~4 seconds
Spectral Width -2 to 12 ppm

Table 5: Standard ¹³C NMR Acquisition Parameters

ParameterSetting
Pulse Program Proton-decoupled single pulse with NOE
Number of Scans 1024 or more
Relaxation Delay (d1) 2 seconds
Spectral Width 0 to 200 ppm
Data Interpretation and Purity Confirmation

The primary goal is to assign all observed peaks to the target structure and identify any extraneous signals.

Table 6: Expected ¹H NMR Chemical Shift Assignments (in DMSO-d₆)

Proton(s)Expected Chemical Shift (ppm)MultiplicityIntegration
Indole NH ~11.5Broad Singlet1H
Aromatic H -4~7.2Singlet1H
Aromatic H -7~6.8Singlet1H
Pyrrole H -3~7.0Singlet1H
NH~4.8Broad Singlet2H
O-CH ₂-CH₃~4.3Quartet2H
OCH~3.8Singlet3H
O-CH₂-CH~1.3Triplet3H

Note: Exact chemical shifts can vary slightly based on concentration and instrument.

Any peaks not corresponding to the structure, the solvent, or TMS should be integrated. If a known internal standard is used, a quantitative NMR (qNMR) purity value can be calculated, providing an absolute purity assessment.[9][18]

Integrated Analysis and Workflow

A definitive statement of purity requires the synthesis of data from both HPLC and NMR. HPLC provides a high-sensitivity percentage of chromatographic purity, while NMR confirms the identity of the main peak and searches for other types of impurities.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the purity assessment process.

G cluster_0 Sample Handling cluster_1 Orthogonal Analysis cluster_2 Data Processing & Reporting Sample Receive Sample: This compound HPLC HPLC Analysis (Quantitative Purity) Sample->HPLC NMR NMR Analysis (Structural ID & Purity) Sample->NMR Data_HPLC Calculate Area % Purity & Check SST HPLC->Data_HPLC Data_NMR Assign Structure & Identify Impurity Signals NMR->Data_NMR Cross_Validation Cross-Validation (Compare Results) Data_HPLC->Cross_Validation Data_NMR->Cross_Validation Final_Report Final Purity Report & Certificate of Analysis Cross_Validation->Final_Report

Caption: Overall workflow for purity assessment.

Logical Relationship of Orthogonal Techniques

The strength of this approach lies in the complementary nature of the two techniques.

G cluster_HPLC HPLC Contribution cluster_NMR NMR Contribution Analyte Analyte Purity Quant Quantitative Separation Impurity_Profile Chromatographic Impurity Profile Quant->Impurity_Profile Sens High Sensitivity (ppm levels) Sens->Impurity_Profile Impurity_Profile->Analyte Quantitative Value Struct_ID Unambiguous Structure ID Purity_Confirm Structural Purity Confirmation Struct_ID->Purity_Confirm Non_UV Detects Non-UV Active Impurities Non_UV->Purity_Confirm Purity_Confirm->Analyte Qualitative Confidence

Caption: Complementary data from HPLC and NMR.

Conclusion

The combined application of a validated reverse-phase HPLC method and high-resolution NMR spectroscopy provides a scientifically sound, robust, and reliable strategy for determining the purity of this compound. The HPLC method offers precise quantification of chromatographically separable impurities, while NMR confirms the structural identity of the bulk material and detects any non-UV active or co-eluting species. This orthogonal approach ensures a comprehensive purity assessment that meets the stringent requirements of the pharmaceutical industry and regulatory agencies, ultimately contributing to the development of safer and more effective medicines.

References

Reaction of "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate" with dimethyl 2-oxoglutaconate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Synthesis of Novel Carbozole Derivatives via the Reaction of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate with Dimethyl 2-oxoglutaconate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Charting New Territory in Heterocyclic Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of the indole nucleus continues to be a primary focus for the development of novel therapeutic agents.[1][2] This application note details a potential synthetic route to novel and highly functionalized carbazole derivatives, a class of compounds with significant biological and pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[3][4]

We propose a novel reaction between This compound [5][6][7] and dimethyl 2-oxoglutaconate [8][9][10][11][12], two readily available starting materials. While no direct literature precedent for this specific transformation exists, we hypothesize a reaction pathway based on established principles of organic chemistry, leading to the formation of a tetracyclic carbazole derivative. This proposed synthesis offers a direct and efficient entry into a new chemical space with significant potential for drug discovery and materials science.

Mechanistic Hypothesis: A Plausible Pathway to Carbazole Formation

The proposed reaction is anticipated to proceed through a multi-step sequence initiated by the nucleophilic attack of the 6-amino group of the indole derivative on the electrophilic ketone of dimethyl 2-oxoglutaconate. The subsequent intramolecular cyclization and aromatization would lead to the final carbazole product. The likely mechanism is an adaptation of the well-established principles seen in reactions like the Pictet-Spengler[13][14][15][16][17] and Fischer Indole syntheses[18][19][20][21][22].

The proposed mechanistic pathway is as follows:

  • Nucleophilic Attack and Enamine Formation: The reaction commences with the nucleophilic 6-amino group of the indole attacking the ketone of dimethyl 2-oxoglutaconate. This is followed by dehydration to form a crucial enamine intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring, activated by the methoxy group, then participates in an intramolecular electrophilic aromatic substitution. The C7 position of the indole is the most likely site of attack on the enamine, leading to the formation of a new six-membered ring.

  • Aromatization: The final step involves the elimination of a molecule of water and subsequent tautomerization to yield the fully aromatic carbazole ring system.

Visualizing the Reaction Pathway

Reaction_Mechanism reactant1 Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate intermediate1 Enamine Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Dimethyl 2-oxoglutaconate reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Carbazole Derivative intermediate2->product Aromatization

Caption: Proposed reaction mechanism for carbazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of the novel carbazole derivative.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound107575-60-0234.251.0 mmol
Dimethyl 2-oxoglutaconate13192-04-6174.151.2 mmol
p-Toluenesulfonic acid (p-TSA) monohydrate6192-52-5190.220.1 mmol
Toluene, anhydrous108-88-392.1420 mL
Ethyl acetate141-78-688.11As needed
Hexane110-54-386.18As needed
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--As needed
Brine--As needed
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed
Instrumentation
  • Round-bottom flask (50 mL) equipped with a magnetic stir bar and a Dean-Stark apparatus with a reflux condenser.

  • Heating mantle with a temperature controller.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254).

  • Rotary evaporator.

  • Column chromatography setup.

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization.

Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 234 mg), dimethyl 2-oxoglutaconate (1.2 mmol, 209 mg), and p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).

    • Add anhydrous toluene (20 mL) and a magnetic stir bar.

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle.

    • Continuously remove water from the reaction mixture using the Dean-Stark trap.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is expected to be complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the toluene using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (a gradient of ethyl acetate in hexane is a good starting point).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final carbazole derivative.

  • Characterization:

    • Characterize the purified product using standard analytical techniques:

      • ¹H and ¹³C NMR: To determine the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared Spectroscopy (IR): To identify functional groups.

Experimental Workflow Visualization

Experimental_Workflow setup 1. Reaction Setup (Reactants + Catalyst in Toluene) reflux 2. Reflux with Dean-Stark (12-24 hours) setup->reflux workup 3. Work-up (Solvent removal, Extraction, Washing) reflux->workup purification 4. Purification (Column Chromatography) workup->purification characterization 5. Characterization (NMR, MS, IR) purification->characterization

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion and Future Outlook

This application note presents a detailed protocol for a novel and potentially high-yield synthesis of a functionalized carbazole derivative. The proposed reaction leverages the inherent reactivity of the indole nucleus and an amino substituent to construct a complex heterocyclic system in a single step. The resulting carbazole framework, with its multiple points for further functionalization, represents a valuable scaffold for the development of new pharmaceuticals and functional materials. Further optimization of reaction conditions and exploration of the substrate scope are warranted to fully establish the utility of this new synthetic methodology.

References

Application Notes and Protocols: Fischer Indole Synthesis Using Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone reaction in organic chemistry for over a century.[1][2] It provides a powerful and versatile method for constructing the indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][3] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] The electronic nature of the substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency and regioselectivity, making it a critical parameter for consideration in synthetic design.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing substituted phenylhydrazines in the Fischer indole synthesis, with a focus on mechanistic understanding, practical protocols, and the impact of substituents.

Mechanistic Overview and the Role of Substituents

The generally accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, involves several key steps.[5] The reaction is initiated by the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[5][6] This is followed by tautomerization to an ene-hydrazine intermediate.[5][6] Under acidic conditions, the ene-hydrazine undergoes a protonation followed by a decisive[2][2]-sigmatropic rearrangement to form a di-imine intermediate.[2][5] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[2][5][6]

The electronic properties of the substituents on the phenylhydrazine ring play a crucial role in this transformation:

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This increased nucleophilicity facilitates the key[2][2]-sigmatropic rearrangement step, often leading to higher yields and requiring milder reaction conditions.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the ring. This can hinder the rearrangement step, often necessitating harsher reaction conditions (e.g., stronger acids, higher temperatures) to achieve desired conversions.[5][7] In some cases, the presence of strong EWGs can even prevent the reaction from proceeding.

Regioselectivity with Substituted Phenylhydrazines

When a meta-substituted phenylhydrazine is used, a mixture of 4- and 6-substituted indoles can be formed. The regiochemical outcome is influenced by the electronic nature of the substituent. Generally, electron-donating groups favor the formation of the 6-substituted indole, while electron-withdrawing groups tend to direct the cyclization to yield the 4-substituted indole.[4] This selectivity is often modest and can be influenced by the choice of acid catalyst and reaction conditions.[4][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Fischer indole synthesis using both electron-donating and electron-withdrawing substituted phenylhydrazines.

Protocol 1: Synthesis of 2,3,5-trimethylindole using p-tolylhydrazine hydrochloride (Electron-Donating Group)

This protocol describes the synthesis of an indole with an electron-donating methyl group on the phenylhydrazine ring.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).[1]

  • Add glacial acetic acid (2 g, ~0.03 mol) to the mixture.[1]

  • Heat the mixture to reflux with stirring for 2.25 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a 1 M sodium hydroxide solution.[1]

  • Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the crude residue by column chromatography on silica gel to yield the final product.[1]

Protocol 2: Synthesis of 2,3-dimethyl-7-nitro-3H-indole using o-nitrophenylhydrazine (Electron-Withdrawing Group)

This protocol illustrates the synthesis of an indole with an electron-withdrawing nitro group. Note the more forcing reaction conditions compared to Protocol 1.

Materials:

  • o-Nitrophenylhydrazine

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve o-nitrophenylhydrazine (1.0 eq.) and isopropyl methyl ketone (1.2 eq.) in glacial acetic acid.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may require several hours to reach completion.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully neutralize the acid with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Phenylhydrazone Formation and Cyclization

This general procedure can be adapted for various substituted phenylhydrazines and carbonyl compounds.

  • Phenylhydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.[1] Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.[1] Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes.[1] The formation of the phenylhydrazone can be monitored by TLC.[1]

  • Indolization: To the crude phenylhydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The choice and amount of catalyst will depend on the specific substrates. Heat the mixture to the appropriate temperature (ranging from 80°C to reflux) and monitor the reaction until completion.[9]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.[1] If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).[1] Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[1] Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.[1] The crude product can then be purified by recrystallization or column chromatography.

Data Presentation: Impact of Substituents on Reaction Conditions and Yields

The following table summarizes typical reaction conditions and outcomes for the Fischer indole synthesis with various substituted phenylhydrazines, highlighting the influence of the substituent's electronic nature.

Phenylhydrazine SubstituentCarbonyl CompoundAcid CatalystTemperature (°C)Reaction Time (h)Yield (%)
4-Methyl (EDG)PropiophenoneOxalic Acid/DimethylureaBall Milling1.6756
4-Methoxy (EDG)PropiophenoneOxalic Acid/DimethylureaBall Milling1.6779
UnsubstitutedPropiophenoneOxalic Acid/DimethylureaBall Milling1.6758
4-Chloro (EWG)PropiophenoneOxalic Acid/DimethylureaBall Milling6.67Low Conversion
3-Methyl (EDG)PropiophenoneOxalic Acid/DimethylureaBall Milling1.6758 (mixture of isomers)

Data adapted from a mechanochemical Fischer indole synthesis protocol.[4]

Visualization of the Fischer Indole Synthesis

Reaction Mechanism Workflow

Fischer_Indole_Synthesis cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation (-H2O) Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Phenylhydrazone Phenylhydrazone_2 Phenylhydrazone Ene_hydrazine Ene-hydrazine Ene_hydrazine_2 Ene-hydrazine Phenylhydrazone_2->Ene_hydrazine [H+] Di_imine Di-imine Intermediate Di_imine_2 Di-imine Intermediate Ene_hydrazine_2->Di_imine Heat, [H+] Cyclized_Intermediate Cyclized Intermediate Indole Indole Cyclized_Intermediate->Indole -NH3, Aromatization Di_imine_2->Cyclized_Intermediate [H+]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Applications in Drug Development

The indole scaffold is a key component in numerous pharmaceuticals.[1] The Fischer indole synthesis has been instrumental in the synthesis of various drug candidates and approved medicines. For instance, it is a key step in the synthesis of triptans, a class of drugs used to treat migraines.[2] The synthesis of the non-steroidal anti-inflammatory drug Indomethacin also utilizes this reaction.[2] Furthermore, the versatility of the Fischer indole synthesis allows for the generation of diverse libraries of indole derivatives for screening in drug discovery programs, targeting a wide range of diseases including cancer, inflammation, and central nervous system disorders.[3][10]

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different acid catalysts (both Brønsted and Lewis acids) and solvents.[3][11] Increasing the reaction temperature or time may also be necessary, particularly with electron-withdrawing groups.

  • Poor Regioselectivity: When using unsymmetrical ketones or meta-substituted phenylhydrazines, regioselectivity can be an issue.[8] Experimenting with different acid catalysts and reaction temperatures can influence the isomeric ratio.[8] Stronger acids may favor one isomer over another.[8]

  • Side Reactions: The formation of side products can occur, especially at high temperatures. Purification by column chromatography is often necessary to isolate the desired indole.

Conclusion

The Fischer indole synthesis remains a highly relevant and widely utilized method for the construction of the indole nucleus. By understanding the reaction mechanism and the profound influence of substituents on the phenylhydrazine starting material, researchers can effectively design and execute syntheses of a vast array of functionalized indoles for applications in drug discovery and materials science. The protocols and insights provided in these application notes serve as a valuable resource for harnessing the full potential of this classic and enduring reaction.

References

The Role of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate in the Development of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including numerous approved drugs. Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with various biological targets. In the realm of oncology, indole derivatives have demonstrated significant potential by targeting key pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction. This guide focuses on a specific, highly functionalized indole derivative, Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate , as a versatile starting material for the synthesis of novel anticancer agents. Its strategic substitution pattern offers multiple points for chemical modification, enabling the generation of diverse compound libraries for anticancer screening.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C12H14N2O3--INVALID-LINK--[1]
Molecular Weight 234.25 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 107575-60-0--INVALID-LINK--[1]

Synthetic Pathways to this compound and Its Derivatives

The synthesis of this key intermediate can be approached through established methods of indole synthesis, followed by functional group manipulations. A plausible and efficient route involves a combination of the Japp-Klingemann reaction and the Fischer indole synthesis, followed by the reduction of a nitro group.

Synthesis_Workflow cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Indole Ring Formation cluster_2 Part 3: Functional Group Manipulation cluster_3 Part 4: Derivatization for Anticancer Activity A p-Anisidine B Diazotization (NaNO2, HCl) A->B C Diazonium Salt B->C E Japp-Klingemann Reaction C->E D Ethyl 2-methylacetoacetate D->E F Hydrazone Intermediate E->F G Fischer Indole Synthesis (Acid Catalyst, Heat) F->G H Ethyl 5-methoxy-1H-indole-2-carboxylate G->H I Nitration (HNO3, H2SO4) H->I J Ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylate I->J K Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) J->K L This compound K->L M Amide Coupling, Alkylation, etc. L->M N Anticancer Agent Candidates M->N

Caption: A plausible synthetic workflow for this compound and its derivatives.

Protocol 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is adapted from established procedures for the Fischer indole synthesis of related compounds.[2][3][4]

Materials:

  • p-Anisidine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl 2-methylacetoacetate

  • Ethanol

  • Acid catalyst (e.g., polyphosphoric acid or gaseous HCl in ethanol)

Procedure:

  • Diazotization of p-Anisidine: Dissolve p-anisidine in a cooled aqueous solution of HCl. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol. Cool the solution and slowly add the freshly prepared diazonium salt solution. Adjust the pH to be slightly basic to facilitate the coupling reaction, which results in the formation of a hydrazone intermediate.[5]

  • Fischer Indole Synthesis: Isolate the hydrazone intermediate. Add the hydrazone to a suitable acidic catalyst (e.g., pre-heated polyphosphoric acid or a solution of gaseous HCl in ethanol). Heat the reaction mixture to induce cyclization.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude ethyl 5-methoxy-1H-indole-2-carboxylate by recrystallization from a suitable solvent like ethanol.

Protocol 2: Nitration and Subsequent Reduction to Obtain the Target Compound

This part of the synthesis involves the introduction of a nitro group at the 6-position, followed by its reduction to the desired amino group.

Materials:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Reducing agent (e.g., Tin(II) chloride (SnCl₂), Sodium dithionite, or H₂/Pd-C)[6]

  • Appropriate solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Nitration: Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate in concentrated sulfuric acid at low temperature (0-5 °C). Slowly add a mixture of nitric acid and sulfuric acid dropwise. Stir the reaction for a few hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-indole derivative. Filter, wash with cold water until neutral, and dry.

  • Reduction of the Nitro Group:

    • Using SnCl₂: Dissolve the nitro-indole in ethanol and add an excess of SnCl₂ dihydrate. Reflux the mixture for several hours.[6]

    • Using Catalytic Hydrogenation: Dissolve the nitro-indole in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.[6]

  • Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer, evaporate the solvent, and purify the crude this compound by column chromatography or recrystallization. Due to the potential instability of aminoindoles, it is often advisable to use the product immediately in the next step.[6]

Application in the Development of Anticancer Agents

The presence of the amino and ester functional groups, along with the indole nitrogen, makes "this compound" a versatile scaffold for creating a diverse range of derivatives with potential anticancer activity. These derivatives often act by inducing apoptosis and causing cell cycle arrest in cancer cells.

Mechanism of Action of Indole-based Anticancer Agents

Anticancer_Mechanism cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction Indole_Derivative Indole-based Anticancer Agent CDK_Inhibition Inhibition of CDKs (e.g., CDK2) Indole_Derivative->CDK_Inhibition Kinase_Inhibition Inhibition of Pro-survival Kinases (EGFR, HER2, VEGFR-2) Indole_Derivative->Kinase_Inhibition Bcl2_Modulation Modulation of Bcl-2 Family Proteins (Increase Bax, Decrease Bcl-2) Indole_Derivative->Bcl2_Modulation G2M_Arrest G2/M Phase Cell Cycle Arrest CDK_Inhibition->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Cascade Activation (Caspase-3, -8, -9) Bcl2_Modulation->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Key anticancer mechanisms of action for indole derivatives.

Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the concentration-dependent cytotoxic effect of the synthesized indole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized indole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the IC₅₀ concentration of the test compound for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension.[3][7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5][8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Ice-cold 70% Ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Protocol 6: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

Conclusion

"this compound" represents a valuable and versatile starting material for the synthesis of novel indole-based anticancer agents. Its strategic functionalization allows for the exploration of a wide chemical space to develop potent compounds that can induce apoptosis and cell cycle arrest in cancer cells. The protocols provided in this guide offer a comprehensive framework for the synthesis and biological evaluation of such derivatives, aiding researchers in the quest for more effective cancer therapies.

References

Application Notes & Protocols: Synthesis of Hepatitis C Virus NS5A Inhibitors Utilizing Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Indole Scaffolds in Combating Hepatitis C

The global health burden of Hepatitis C Virus (HCV) infection necessitates the continued development of potent and effective direct-acting antivirals (DAAs). A cornerstone of modern HCV therapy is the inhibition of the viral non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including a prominent class of NS5A inhibitors.[3][4] This is due to the indole's ability to mimic peptide structures and engage in crucial binding interactions with enzymatic targets.[3]

This application note provides a detailed guide for researchers and drug development professionals on the utilization of a key intermediate, Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate , in the synthesis of advanced HCV NS5A inhibitors, with a specific focus on the synthetic pathway toward Ledipasvir, a highly potent therapeutic agent. We will delve into the rationale behind the molecular design, provide step-by-step synthetic protocols, and explore the mechanism of action of the resulting inhibitor.

This compound: A Profile

This compound is a strategically functionalized indole derivative that serves as a critical building block in the multi-step synthesis of complex antiviral molecules.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃--INVALID-LINK--
Molecular Weight 234.25 g/mol --INVALID-LINK--
Appearance Slightly Yellowish-Brown Solid--INVALID-LINK--
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol--INVALID-LINK--
CAS Number 107575-60-0--INVALID-LINK--

The strategic placement of the 5-methoxy and 6-amino groups on the indole ring is not arbitrary. The 5-methoxy group can influence the electronic properties of the indole system and may be involved in hydrogen bonding interactions within the target protein's binding site.[5] The 6-amino group serves as a crucial handle for subsequent chemical modifications, allowing for the construction of the complex molecular architecture of the final drug substance.

Synthetic Pathway to an Advanced NS5A Inhibitor: A Representative Protocol for Ledipasvir Synthesis

The following protocols are a consolidated representation of the synthetic steps toward Ledipasvir, derived from publicly available patent literature. These are intended for an audience of trained professional chemists. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthetic Workflow

G cluster_0 Core Indole Assembly cluster_1 Fluorene Moiety Synthesis cluster_2 Key Fragment Coupling cluster_3 Final Assembly and Elaboration A Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate B Intermediate 1 (Benzimidazole formation) A->B Multi-step synthesis G Intermediate 5 (Suzuki Coupling Product) B->G Suzuki Coupling C 2,7-Dibromo-9H-fluorene D Intermediate 2 (Functionalized Fluorene) C->D Bromination, Difluorination F Intermediate 4 (Coupled Fluorene-Azaspiroheptane) D->F Coupling E Intermediate 3 (Azaspiroheptane derivative) E->F F->G H Ledipasvir Precursor G->H Deprotection I Ledipasvir H->I Final Amide Coupling

Caption: High-level overview of the synthetic strategy for Ledipasvir.

Part 1: Synthesis of the Benzimidazole-Indole Core (Intermediate A)

This initial phase focuses on constructing the core heterocyclic system, starting from our key indole derivative. The following is a representative procedure for the formation of a key benzimidazole intermediate from the starting indole.

Step 1.1: Amide Coupling with (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

The 6-amino group of the indole is coupled with a protected valine derivative. This step introduces a chiral center and a key structural motif for NS5A binding.

  • Reactants:

    • This compound

    • (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid (Moc-L-Valine)[6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) and (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the coupled product.

  • Causality: HATU is a highly efficient peptide coupling reagent that minimizes racemization of the chiral amino acid derivative, which is critical for the biological activity of the final compound.[3][4][7] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

Step 1.2: Intramolecular Cyclization to form the Benzimidazole Ring

The newly formed amide undergoes cyclization to form the benzimidazole ring system.

  • Reactants:

    • Product from Step 1.1

    • Acetic Acid

  • Procedure:

    • Dissolve the product from Step 1.1 in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzimidazole-indole intermediate.

    • Purify by recrystallization or column chromatography.

  • Causality: The acidic conditions and elevated temperature promote the intramolecular condensation reaction, leading to the formation of the thermodynamically stable benzimidazole ring.

G Indole Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate Coupled Amide Intermediate Indole->Coupled HATU, DIPEA, DMF Valine Moc-L-Valine Valine->Coupled Benzimidazole Benzimidazole-Indole Core Coupled->Benzimidazole Acetic Acid, Reflux G cluster_0 HCV Replication Cycle ViralRNA Viral RNA ReplicationComplex Replication Complex (including NS5A) ViralRNA->ReplicationComplex NewViralRNA New Viral RNA ReplicationComplex->NewViralRNA VirionAssembly Virion Assembly NewViralRNA->VirionAssembly NewVirions New Virions VirionAssembly->NewVirions Ledipasvir Ledipasvir Ledipasvir->Inhibition

References

Application Notes & Protocols: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate as a Privileged Scaffold for Novel Antidepressant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Nucleus in CNS Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both endogenous biomolecules and synthetic drugs.[1] Its structural resemblance to the neurotransmitter serotonin has made it a focal point for the development of therapeutics targeting the central nervous system (CNS).[2] An imbalance in serotonin levels is widely implicated in the pathophysiology of mood disorders, and many successful antidepressant drugs act by modulating the serotonergic system.[2][3]

Within this vast chemical space, Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate emerges as a particularly valuable starting material for the synthesis of next-generation antidepressant compounds. Its specific substitution pattern offers a strategic advantage for drug designers:

  • The 5-methoxy group is a bioisostere of the 5-hydroxyl group in serotonin, often enhancing affinity for key serotonin receptors (e.g., 5-HT1A, 5-HT2A).[4][5]

  • The 6-amino group provides a versatile chemical handle for introducing diverse side chains, enabling the modulation of pharmacological properties and the exploration of structure-activity relationships (SAR).

  • The 2-carboxylate ester can be retained, modified, or reduced to fine-tune the molecule's pharmacokinetic profile or to serve as an anchor point for further elaboration.

This guide provides a comprehensive overview of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in the field of antidepressant drug development.

PART 1: Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step sequence, commonly employing the Japp-Klingemann reaction followed by a Fischer indole cyclization. This classic approach offers a reliable route from commercially available starting materials.[6][7]

Protocol 1: Synthesis of this compound

Rationale: This protocol begins with the diazotization of 4-methoxy-2-nitroaniline. The resulting diazonium salt is then coupled with ethyl 2-methyl-3-oxobutanoate. The Japp-Klingemann reaction proceeds to yield a phenylhydrazone intermediate. This intermediate undergoes a Fischer indole synthesis under acidic conditions to form the indole ring. Finally, the nitro group is reduced to the target 6-amino group.

Step 1: Diazotization of 4-Methoxy-2-nitroaniline

  • To a stirred suspension of 4-methoxy-2-nitroaniline (1.0 eq) in 6M Hydrochloric Acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to this flask, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The organic layer contains the crude hydrazone intermediate.

Step 3: Fischer Indole Cyclization

  • Concentrate the organic layer from the previous step in vacuo.

  • Dissolve the crude hydrazone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to 80-90 °C and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and pour it onto crushed ice. The precipitated solid is the ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylate. Filter and wash with water.

Step 4: Reduction of the Nitro Group

  • Suspend the nitro-indole product (1.0 eq) in a mixture of methanol, THF, and water (1:1:1).[8]

  • Add ammonium chloride (6-7 eq) followed by iron powder (4-5 eq).[8]

  • Heat the reaction mixture to 60 °C and stir vigorously overnight.

  • Filter the hot reaction mixture through a pad of Celite, washing thoroughly with methanol.

  • Concentrate the filtrate in vacuo, and partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final product, this compound. Purify by column chromatography if necessary.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC12H14N2O3[9]
Molecular Weight234.25 g/mol [9]
XLogP31.9[9]
Hydrogen Bond Donors2[9]
Hydrogen Bond Acceptors4[9]
CAS Number107575-60-0[9]

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Methoxy-2-nitroaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C D Hydrazone Intermediate B->D Japp-Klingemann Reaction C Ethyl 2-methyl-3-oxobutanoate C->D E Ethyl 5-methoxy-6-nitro- 1H-indole-2-carboxylate D->E Fischer Indole Synthesis (Acid catalyst, Heat) F Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate E->F Nitro Reduction (Fe, NH4Cl)

Caption: Synthetic route to the target indole scaffold.

PART 2: Application in the Synthesis of a Potent 5-HT1A Ligand

The true utility of this compound lies in its role as a precursor to more complex molecules with tailored pharmacological profiles. The 6-amino group is an ideal point for introducing pharmacophores known to confer affinity for serotonin receptors, such as long-chain arylpiperazines, a common feature in dual 5-HT1A/SERT ligands.[10]

Protocol 2: Synthesis of a Novel Indole-Piperazine Antidepressant Candidate

Rationale: This protocol demonstrates the derivatization of the core scaffold. The 6-amino group is first acylated with chloroacetyl chloride. The resulting α-chloro amide then undergoes nucleophilic substitution with an arylpiperazine to install the key pharmacophore responsible for high-affinity receptor binding. Finally, the ester at the C-2 position is reduced to an alcohol to improve metabolic stability and potentially alter the binding mode.

Step 1: N-Acylation of the 6-Amino Group

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the chloroacetamide intermediate.

Step 2: Nucleophilic Substitution with Arylpiperazine

  • Dissolve the chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent such as Acetonitrile or DMF.

  • Add 1-(2-methoxyphenyl)piperazine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Heat the mixture to 80 °C and stir for 8-12 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography (Silica gel, EtOAc/Hexane gradient) to obtain the desired indole-piperazine conjugate.

Step 3: Reduction of the C-2 Ester

  • Dissolve the purified indole-piperazine conjugate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of Lithium aluminum hydride (LiAlH4, 2.0 eq) in THF.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate to yield the final target compound, (6-((4-(2-methoxyphenyl)piperazin-1-yl)acetamido)-5-methoxy-1H-indol-2-yl)methanol.

Derivatization Workflow Diagram

Derivatization_Workflow Start Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate Step1 Chloroacetamide Intermediate Start->Step1 Chloroacetyl chloride, Et3N Step2 Indole-Piperazine Conjugate (Ester) Step1->Step2 Arylpiperazine, K2CO3 Final Target Antidepressant Candidate (Alcohol) Step2->Final LiAlH4 Reduction

Caption: Derivatization of the core indole scaffold.

PART 3: Pharmacological Rationale and Mechanism of Action

The Monoamine Hypothesis and Serotonergic Targets

The development of most antidepressant medications has been guided by the monoamine hypothesis, which posits that depression stems from a deficiency in neurotransmitters like serotonin, norepinephrine, and dopamine.[3][11] Selective Serotonin Reuptake Inhibitors (SSRIs), which increase the synaptic concentration of serotonin, are a first-line treatment.[12][13] More advanced strategies aim to directly modulate specific serotonin receptors to achieve a more rapid onset of action and a better side-effect profile.

The indole-based compounds synthesized from our core scaffold are designed as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are critical in regulating mood and cognition.[4][14] The structural similarity between the indole core and serotonin facilitates binding to these G-protein coupled receptors (GPCRs).[2][15]

Mechanism of Action: 5-HT1A Receptor Agonism

The hypothetical target compound, with its arylpiperazine moiety, is designed to act as a 5-HT1A receptor agonist or partial agonist.

  • Binding: The compound binds to the 5-HT1A receptor, a GPCR. The indole NH group often forms a crucial hydrogen bond with the receptor's binding pocket.[4]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, activating an associated inhibitory G-protein (Gi/o).

  • Downstream Signaling: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate, which is believed to contribute to the anxiolytic and antidepressant effects.[12]

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cellular Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Indole-Piperazine Compound Ligand->Receptor Binds ATP ATP ATP->AC Response Decreased Neuronal Firing (Antidepressant Effect) cAMP->Response Leads to

Caption: Simplified 5-HT1A receptor signaling cascade.

PART 4: Data Summary and Safety Precautions

Hypothetical Compound Data

The following table represents potential data for a series of synthesized compounds, illustrating how systematic modifications can be tracked.

Compound IDR Group (at 6-amino)Yield (%)Purity (HPLC, %)5-HT1A Ki (nM)SERT Ki (nM)
IND-001 H (Core Scaffold)->98>10000>10000
IND-002 -CO-CH2-piperazinyl-(2-MeO-Ph)65>975.2850
IND-003 -CO-CH2-piperazinyl-(2-F-Ph)62>988.1920
IND-004 -CO-CH2-piperazinyl-(pyrimidin-2-yl)58>963.7450
Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available data, the compound is associated with the following hazards:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard laboratory safety protocols. All synthesized derivatives should be treated as potentially hazardous until their toxicological profiles have been established.

References

Troubleshooting & Optimization

Improving the yield of PQQ synthesis from "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Yield of PQQ Synthesis from Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist: This guide is designed to provide in-depth technical support for the chemical synthesis of Pyrroloquinoline quinone (PQQ) starting from this compound. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot common issues, optimize reaction conditions, and ultimately improve your synthetic yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing PQQ from this compound?

A1: The core strategy involves a multi-step process where the indole nucleus is elaborated to form the characteristic tricyclic quinone structure of PQQ. The key transformation is the reaction of this compound with a diketone, specifically dimethyl 2-oxoglutaconate. This initial condensation reaction forms a complex pyrroloquinoline intermediate. Subsequent steps involve an oxidation, often mediated by a metal salt like copper acetate, followed by hydrolysis (saponification) of the ester groups to yield the final PQQ tri-acid.[1][2][3]

Q2: What kind of yield can I realistically expect from this synthesis?

A2: The yields for multi-step syntheses of complex heterocyclic molecules like PQQ can be variable and are highly dependent on the purity of starting materials, reaction scale, and optimization of each step. While specific yields for the entire sequence are not always published in detail, individual steps in related indole syntheses can face challenges.[4][5] A successful, optimized synthesis might achieve an overall yield in the range of 20-40%, but initial attempts may be lower. This guide is dedicated to helping you maximize that outcome.

Q3: Why is the purity of the starting indole and dimethyl 2-oxoglutaconate so critical?

A3: The purity of your starting materials is paramount for two primary reasons. First, impurities can introduce competing side reactions, consuming your valuable indole starting material and reducing the yield of the desired product.[6] Second, these side products can have similar polarities to the main intermediate or final product, leading to significant challenges during purification. In indole chemistry, even minor impurities can sometimes catalyze polymerization or decomposition, especially under the acidic or oxidative conditions used in later steps.[7][8]

Q4: What are the primary safety concerns I should be aware of?

A4: Standard laboratory safety protocols should be strictly followed. Key considerations include:

  • Solvents: Dichloromethane (CH₂Cl₂) is often used and is a suspected carcinogen; handle it exclusively in a certified chemical fume hood.[1]

  • Reagents: Copper salts are toxic and pose an environmental hazard. Strong acids and bases used for hydrolysis require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: Some steps may be exothermic. Monitor reaction temperatures closely, especially during reagent addition and quenching.

Visualized Synthetic Workflow

The following diagram outlines the high-level workflow for the synthesis of PQQ from the specified indole precursor.

PQQ_Synthesis_Workflow cluster_start Starting Materials Indole Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate Intermediate Formation of Pyrroloquinoline Intermediate Indole->Intermediate Diketone Dimethyl 2-oxoglutaconate Diketone->Intermediate Oxidation Oxidation Step (e.g., Cu(OAc)₂) Intermediate->Oxidation Step 1: Condensation Hydrolysis Saponification of Esters (Base, then Acid) Oxidation->Hydrolysis Step 2: Oxidation PQQ Final Product: PQQ (Tri-acid) Hydrolysis->PQQ Step 3: Hydrolysis Purification Purification (Crystallization / Chromatography) PQQ->Purification Troubleshooting_Flowchart start Problem: Low PQQ Yield purity_check 1. Verified purity of starting materials (Indole, Diketone) via NMR? start->purity_check action_purify Action: Purify starting materials (distillation, recrystallization) and repeat experiment. purity_check->action_purify No condition_check 2. Optimized reaction conditions for Step 1 (condensation)? purity_check->condition_check Yes action_purify->condition_check action_optimize Action: Screen temperature (0°C to RT), run under inert atmosphere, ensure anhydrous solvent. condition_check->action_optimize No workup_check 3. Is the isolation procedure effective? (pH control, precipitation) condition_check->workup_check Yes action_optimize->workup_check action_workup Action: Carefully monitor pH during acid addition to 1-2. Ensure complete removal of copper before precipitation. workup_check->action_workup No analysis_check 4. Analyzed side products to identify failure mode? workup_check->analysis_check Yes action_workup->analysis_check action_analysis Action: Isolate major byproduct and characterize (LC-MS, NMR) to understand the competing reaction pathway. analysis_check->action_analysis No success Yield Improved analysis_check->success Yes action_analysis->success

References

Common side reactions in the synthesis of indole derivatives and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing indole derivatives. Here, we address common side reactions and provide troubleshooting strategies in a practical question-and-answer format, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs) about Common Side Reactions

Q1: My Fischer indole synthesis is failing or giving very low yields with certain substrates. What's going wrong?

A1: The success of the Fischer indole synthesis is highly dependent on the stability of the key enamine intermediate and the propensity for the crucial[1][1]-sigmatropic rearrangement. Failure often stems from two primary issues:

  • Unfavorable Substrates: Hydrazones derived from certain carbonyl compounds, such as acetaldehyde, are known to be problematic. Additionally, substrates with strong electron-donating groups on the carbonyl-derived portion can promote a competing side reaction: the cleavage of the N-N bond.[2][3] This cleavage leads to the formation of byproducts like aniline and 3-methylindole instead of the desired indole.[3]

  • Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not facilitate the necessary isomerization of the hydrazone to the enamine. Conversely, an acid that is too strong can lead to degradation of the starting materials or the final indole product.[2]

Troubleshooting Protocol:

  • Catalyst Screening: If you suspect catalyst issues, screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[2][4] The optimal catalyst often depends on the specific substrates.

  • Temperature and Time Optimization: Insufficient heat can stall the reaction, while excessive heat can cause decomposition.[2] Carefully monitor the reaction progress using TLC and optimize the temperature and reaction time accordingly.

  • Substrate Modification: If N-N bond cleavage is the suspected issue, consider modifying the substrate to be less electron-rich or explore alternative indole synthesis methods more suited for your target molecule.

Q2: I'm observing significant dimer formation in my indole synthesis. How can I prevent this?

A2: Dimerization is a common side reaction, especially in reactions involving electron-rich indoles.[5] The indole nucleus is highly nucleophilic and can attack reactive intermediates present in the reaction mixture.[5] This is particularly prevalent during the nitrosation of indoles to form indazoles, where the starting indole can attack an oxime intermediate.[5]

Prevention Strategies:

  • Slow Addition & Low Temperature: To minimize the concentration of reactive intermediates, add the indole substrate slowly to the reaction mixture at a low temperature (e.g., 0 °C).[5] This reduces the likelihood of intermolecular reactions leading to dimers.

  • Dilution: For highly reactive, electron-rich indoles, using a more dilute reaction mixture can further decrease the probability of dimerization.[5]

  • Alternative Synthetic Routes: If dimerization persists, consider alternative synthetic pathways that avoid the problematic reactive intermediates. For instance, in indazole synthesis, methods starting from 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones can be viable alternatives.[5]

Q3: I'm struggling with regioselectivity in the Friedel-Crafts acylation of my indole. How can I control the position of acylation?

A3: Regioselectivity in the Friedel-Crafts acylation of indoles is a well-known challenge. While the C3 position is generally the most nucleophilic and favored for electrophilic substitution, competing acylation at the N1 position can occur, leading to low yields of the desired 3-acylindole.[6]

Strategies for Controlling Regioselectivity:

  • Catalyst and Solvent System: The choice of catalyst and solvent can significantly influence the regioselectivity. For example, using metal triflates (like yttrium triflate) in ionic liquids (such as [BMI]BF₄) has been shown to enhance C3-selectivity and in some cases, completely suppress N-acylation.[6]

  • Protecting Groups: Introducing a protecting group on the indole nitrogen is a classic strategy to prevent N-acylation.[7] The protecting group can be removed in a subsequent step. Common protecting groups for the indole nitrogen include arylsulfonyl, carbamate, and trialkylsilyl groups.[8]

  • Alternative Acylation Methods: If direct Friedel-Crafts acylation proves problematic, consider alternative methods like the Vilsmeier-Haack reaction for formylation at C3.[6]

Part 2: Troubleshooting Guides for Specific Indole Syntheses

This section provides detailed troubleshooting for common issues encountered in widely used indole synthesis methods.

Fischer Indole Synthesis
Problem Potential Cause(s) Troubleshooting & Prevention
Low or No Yield Inappropriate acid catalyst (too weak or too strong).[2]Screen a range of Brønsted and Lewis acids.
Unfavorable substrate leading to N-N bond cleavage.[2][3]Modify substrate or choose an alternative synthesis.
Suboptimal temperature or reaction time.[1][2]Monitor reaction by TLC and optimize conditions.
Formation of Regioisomers Use of a non-symmetrical ketone.[9]Weaker acid catalysts may decrease selectivity.[9] The major product usually arises from enolization at the less hindered side.[9]
Product Degradation Acid catalyst is too harsh.Use a milder acid or reduce reaction temperature.
Leimgruber-Batcho Indole Synthesis
Problem Potential Cause(s) Troubleshooting & Prevention
Low Yield of Enamine Intermediate Incomplete reaction of the o-nitrotoluene.Ensure high purity of reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[10] Consider increasing reaction time or temperature.[10]
Inefficient Reductive Cyclization Inactive catalyst (e.g., Raney nickel, Pd/C).[10]Use a fresh, active catalyst. Optimize hydrogen source and pressure for catalytic hydrogenation.[10]
Side Reactions During Reduction Reduction of other functional groups.Choose a chemoselective reducing agent. For example, stannous chloride or iron in acetic acid can be effective alternatives to catalytic hydrogenation.[11]
Madelung Indole Synthesis
Problem Potential Cause(s) Troubleshooting & Prevention
Harsh Reaction Conditions Required Low acidity of the benzylic protons.Introduce an electron-withdrawing group on the N-phenylamide to increase the acidity of the benzylic protons, allowing for milder reaction conditions.[12]
Low Yields Incomplete cyclization.Modern variations using strong, non-nucleophilic bases like n-BuLi or LDA at lower temperatures (-20 to 25 °C) can improve yields.[13]
Limited Substrate Scope Vigorous conditions are often not compatible with sensitive functional groups.Employ modified Madelung conditions with milder bases and lower temperatures to accommodate a wider range of substrates.[13]

Part 3: The Role of Protecting Groups in Preventing Side Reactions

Q4: When should I consider using a protecting group for the indole nitrogen, and what are the best options?

A4: Protecting the indole nitrogen is a crucial strategy to prevent undesired side reactions, particularly when performing reactions that are sensitive to the acidic N-H proton or when trying to direct substitution to other positions on the indole ring.[14]

When to Use a Protecting Group:

  • To Prevent N-Substitution: In reactions like Friedel-Crafts acylation, protecting the nitrogen prevents the formation of N-acylated byproducts.[6]

  • To Increase Solubility and Stability: Some protecting groups can improve the solubility and stability of the indole derivative, facilitating purification and handling.

  • To Direct C-Substitution: By blocking the nitrogen, you can sometimes influence the regioselectivity of electrophilic substitution at the C2 or C3 positions.

Common Protecting Groups for the Indole Nitrogen:

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Advantages
Tosyl (Ts) Tosyl chloride, base (e.g., NaH)Strong base (e.g., NaOH, KOH) or reductive cleavageRobust, stable to many reaction conditions.
tert-Butoxycarbonyl (Boc) Boc anhydride, base (e.g., DMAP)Acid (e.g., TFA, HCl)Easily removed under acidic conditions.
Benzyl (Bn) Benzyl bromide, base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)Stable to many non-reductive conditions.
2-phenylsulfonylethyl Phenyl vinyl sulfoneBase (e.g., DBU)Readily removed under basic conditions.[15]
Allyloxycarbonyl (Aloc) Allyl chloroformate, basePd(0) catalystOrthogonal to many other protecting groups.[16]

Part 4: Visualizing Reaction Pathways

Diagram 1: Fischer Indole Synthesis - Key Steps and a Common Side Reaction

Fischer_Indole_Synthesis cluster_main Fischer Indole Synthesis cluster_side Side Reaction A Aryl Hydrazone B Enamine Intermediate A->B Tautomerization (Acid Catalyst) C [3,3]-Sigmatropic Rearrangement B->C Heat F N-N Bond Cleavage B->F Unfavorable Substituents D Cyclization & Aromatization C->D Rearrangement E Indole Product D->E -NH3 G Aniline + Imine Byproducts F->G

Caption: Key steps of the Fischer indole synthesis and a competing N-N bond cleavage side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Indole Synthesis

Troubleshooting_Workflow Start Low Yield in Indole Synthesis Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Analyze_Byproducts Identify Side Products (TLC, NMR, MS) Check_Conditions->Analyze_Byproducts Dimerization Dimerization Observed? Analyze_Byproducts->Dimerization Regioisomers Regioisomers Formed? Dimerization->Regioisomers No Optimize_Dilution Increase Dilution, Slow Addition Dimerization->Optimize_Dilution Yes Degradation Degradation Products? Regioisomers->Degradation No Modify_Catalyst Screen Catalysts/ Solvents Regioisomers->Modify_Catalyst Yes Use_Protecting_Group Consider N-Protecting Group Regioisomers->Use_Protecting_Group Milder_Conditions Use Milder Conditions (Lower Temp, Weaker Acid/Base) Degradation->Milder_Conditions Yes Alternative_Route Explore Alternative Synthetic Route Degradation->Alternative_Route No Optimize_Dilution->Alternative_Route Modify_Catalyst->Alternative_Route Use_Protecting_Group->Alternative_Route Milder_Conditions->Alternative_Route

Caption: A decision-making workflow for troubleshooting low yields in indole synthesis.

References

Technical Support Center: A Troubleshooting Guide for the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring your path to successful indole synthesis is as clear as possible.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields are a frequent challenge in the Fischer indole synthesis, a reaction known for its sensitivity to various parameters.[1][2] Below is a systematic guide to diagnosing and resolving this issue.

Underlying Causes & Solutions:

  • Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can lead to a cascade of side reactions that consume starting materials and complicate purification.

    • Actionable Advice: Always use freshly distilled or recrystallized starting materials. If using a hydrazine salt (e.g., hydrochloride), ensure it is dry and free of excess acid.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for the reaction's success.[3][4] Both Brønsted and Lewis acids are commonly employed, and the optimal choice is substrate-dependent.[3][5]

    • Actionable Advice: Screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often a highly effective choice.[1][4] For sensitive substrates, a milder acid like acetic acid might prevent degradation.[6]

  • Incorrect Reaction Temperature and Time: This reaction often requires elevated temperatures to overcome the activation energy of the key[4][4]-sigmatropic rearrangement.[1][6] However, excessive heat or prolonged reaction times can lead to decomposition of reactants and products.[1]

    • Actionable Advice: Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time. A carefully controlled temperature optimization is often necessary.[6][7] Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[1]

  • Inappropriate Solvent Selection: The solvent not only dissolves the reactants but can also influence the reaction pathway.[7]

    • Actionable Advice: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetic acid are often effective.[1] In some instances, running the reaction neat (without a solvent) can be beneficial.[1]

  • Atmosphere: For substrates sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[1]

  • One-Pot Procedures: To minimize material loss during isolation of the intermediate hydrazone, consider a one-pot procedure where hydrazone formation and the subsequent indolization occur in the same vessel.[1][2]

Issue 2: My TLC shows multiple spots, indicating significant side-product formation. What are the common side reactions, and how can they be minimized?

The formation of byproducts is a common pitfall in the Fischer indole synthesis, often leading to difficult purifications and reduced yields.

Common Side Reactions & Mitigation Strategies:

  • Aldol Condensation: The carbonyl starting material can undergo self-condensation under acidic conditions.

    • Mitigation: This can be minimized by the slow addition of the carbonyl compound to the reaction mixture containing the hydrazine and acid.

  • Friedel-Crafts-type Reactions: The acidic conditions can promote unwanted reactions between the indole product and other species in the reaction mixture.[2]

  • Reductive Cleavage of the N-N Bond: Certain substrates, particularly those with electron-donating groups, can favor heterolytic cleavage of the N-N bond, which competes with the desired[4][4]-sigmatropic rearrangement.[8][9] This is a known failure mode for the synthesis of certain 3-substituted indoles.[8][9]

    • Mitigation: For these challenging substrates, the use of Lewis acids (e.g., ZnCl₂, ZnBr₂) may be more effective than protic acids.[8]

  • Regioisomer Formation: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[2][4]

    • Mitigation: The regioselectivity can sometimes be controlled by the choice of acid catalyst and reaction conditions.[10][11] Stronger acids tend to favor cyclization at the less substituted carbon.[11]

Issue 3: The reaction has stalled, and I'm observing incomplete conversion of my starting materials. What could be the problem?

Incomplete conversion can be frustrating. Several factors can contribute to a sluggish or stalled reaction.

Potential Causes & Recommended Actions:

  • Insufficient Catalyst Activity: The acid catalyst may be too weak or used in an insufficient amount to drive the reaction to completion.[1]

    • Recommended Action: Increase the catalyst loading or switch to a stronger acid.

  • Low Reaction Temperature: The key[4][4]-sigmatropic rearrangement often has a high activation energy barrier.[1]

    • Recommended Action: Cautiously increase the reaction temperature while carefully monitoring for any signs of product or starting material decomposition via TLC.[1]

  • Poor Solubility: If the starting materials or the intermediate hydrazone are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.

    • Recommended Action: Experiment with different solvents to ensure adequate solubility of all reaction components.

Data & Protocols at a Glance

Table 1: Common Acid Catalysts for Fischer Indole Synthesis
Catalyst TypeExamplesTypical Conditions & Notes
Brønsted Acids HCl, H₂SO₄, p-TsOH, Acetic AcidOften used in solvents like ethanol, acetic acid, or toluene. Acetic acid can also serve as the solvent.[3][5][6]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Frequently used, with ZnCl₂ being a very common choice.[3][4][5] Can be effective for substrates that fail with Brønsted acids.[8]
Polyphosphoric Acid (PPA) -Often used neat as both the catalyst and solvent at elevated temperatures.[1][4]
Solid Acid Catalysts Amberlite IR 120 HCan simplify workup and reduce acidic waste streams.[12]
General Experimental Protocol: Synthesis of 2,3-dimethylindole
  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add butanone (1.05 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete formation of the hydrazone.

  • Indolization: To the reaction mixture, add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂).

  • Heating: Heat the reaction mixture to the optimal temperature (this may range from 80°C to reflux, depending on the catalyst) and monitor the progress by TLC.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using PPA, carefully pour the mixture onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Fischer Indole Synthesis

The Core Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps, the key being a[4][4]-sigmatropic rearrangement.

Fischer_Indole_Mechanism A Arylhydrazine + Carbonyl Compound B Formation of Phenylhydrazone A->B Condensation C Tautomerization to Ene-hydrazine B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Rearomatization D->E F Cyclization E->F G Elimination of Ammonia F->G Acid Catalyst H Indole Product G->H

Caption: Key steps of the Fischer indole synthesis mechanism.

A General Experimental Workflow

This diagram outlines the typical sequence of operations in a laboratory setting.

Experimental_Workflow Start Start: Reagents & Solvents Hydrazone 1. Hydrazone Formation (Optional Isolation) Start->Hydrazone Indolization 2. Indolization (Acid Catalyst & Heat) Hydrazone->Indolization Monitoring 3. Reaction Monitoring (TLC, LC-MS) Indolization->Monitoring Workup 4. Quenching & Neutralization Monitoring->Workup Upon Completion Extraction 5. Product Extraction Workup->Extraction Purification 6. Purification (Chromatography/Recrystallization) Extraction->Purification Analysis 7. Product Characterization (NMR, MS) Purification->Analysis End End: Pure Indole Analysis->End

Caption: A standard workflow for the Fischer indole synthesis.

Troubleshooting Decision Tree

When faced with a challenging reaction, this decision tree can guide your optimization strategy.

Troubleshooting_Tree Start Problem: Low Yield/No Reaction Purity Are starting materials pure? Start->Purity Catalyst Is the catalyst appropriate? Purity->Catalyst Yes Purify Action: Purify/replace starting materials Purity->Purify No Temp Is the temperature optimal? Catalyst->Temp Yes ScreenCat Action: Screen different acid catalysts (Table 1) Catalyst->ScreenCat No Solvent Is solubility an issue? Temp->Solvent Yes OptimizeTemp Action: Optimize temperature (e.g., 60-120 °C) Temp->OptimizeTemp No ChangeSolvent Action: Try alternative solvents (e.g., DMSO, neat) Solvent->ChangeSolvent Yes Success Success! Solvent->Success No Purify->Purity ScreenCat->Catalyst OptimizeTemp->Temp ChangeSolvent->Solvent

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important indole scaffold. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles.

Overview of Synthetic Strategy

This compound is a highly functionalized indole derivative, making its synthesis a multi-step process requiring careful control of reaction conditions. The most robust and widely applicable route involves a two-stage process:

  • The Japp-Klingemann Reaction: This reaction is used to synthesize the key arylhydrazone intermediate from an appropriate β-keto-ester and an aryl diazonium salt.[1][2] This approach is often preferred as it avoids the isolation of potentially unstable hydrazine precursors by generating the hydrazone in situ from a more stable aniline derivative.[3]

  • The Fischer Indole Synthesis: The resulting arylhydrazone is then cyclized under acidic conditions to form the final indole ring system.[4][5] This classic reaction is indispensable for creating substituted indoles, which are pivotal in pharmaceuticals and natural product synthesis.[4]

This combined Japp-Klingemann/Fischer indole synthesis provides an efficient pathway to the target molecule.[6]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_japp Stage 1: Japp-Klingemann Reaction cluster_fischer Stage 2: Fischer Indole Synthesis A 4-Methoxy-3-nitroaniline Diazotization 1. Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->Diazotization B Ethyl 2-chloroacetoacetate Coupling 2. Coupling Reaction (pH 4-5, NaOAc) B->Coupling Diazonium Aryl Diazonium Salt Diazotization->Diazonium Diazonium->Coupling Hydrazone Intermediate Hydrazone Coupling->Hydrazone Cyclization 3. Acid-Catalyzed Cyclization (e.g., PPA, AcOH/HCl) Hydrazone->Cyclization Reduction 4. Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Cyclization->Reduction Target Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate Reduction->Target

Caption: High-level workflow for the synthesis of the target indole.

Troubleshooting Guide & Optimization

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My yield for the hydrazone intermediate (Japp-Klingemann step) is very low. What are the common causes?

A: Low yields in the Japp-Klingemann reaction are typically traced back to two critical phases: the diazotization of the aniline and the subsequent coupling with the β-keto-ester.

  • Inefficient Diazotization: The formation of the diazonium salt is highly temperature-sensitive. The reaction must be kept cold (typically 0-5 °C) to prevent the decomposition of the diazonium salt into phenols. Ensure your sodium nitrite solution is added slowly to the acidic aniline solution while maintaining rigorous temperature control.

  • Incorrect pH for Coupling: The coupling of the diazonium salt to the enolate of the β-keto-ester is pH-dependent. The reaction medium should be weakly acidic to neutral (pH 4-5).[3] This is often achieved by adding a buffer like sodium acetate.[3] If the solution is too acidic, the enolate concentration will be too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species.

  • Purity of Starting Materials: Ensure your aniline derivative is pure. Impurities can interfere with the diazotization process. Similarly, the β-keto-ester should be of high quality.

Optimization Strategy:

  • Monitor the formation of the diazonium salt using a starch-iodide paper test to check for excess nitrous acid.

  • After diazotization, destroy excess nitrous acid with a small amount of urea or sulfamic acid before proceeding to the coupling step.

  • Carefully buffer the coupling reaction mixture with sodium acetate and monitor the pH.

  • Use freshly prepared solutions of sodium nitrite.

Q2: The Fischer indole cyclization step is not working well, resulting in a low yield of the final product. What should I investigate?

A: The Fischer indole synthesis is a powerful but sensitive reaction. Low yields often stem from suboptimal reaction conditions, catalyst choice, or inherent substrate properties.[7][8]

  • Catalyst Choice and Concentration: This is the most critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[5] For many substrates, polyphosphoric acid (PPA) is an effective catalyst and solvent. The optimal acid and its concentration are highly substrate-dependent.[9] An acid that is too strong or used at too high a concentration can lead to polymerization or degradation of the starting material or product.[9]

  • Reaction Temperature and Time: These reactions are often performed at elevated temperatures, but excessive heat can promote side reactions.[10] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction stalls, a gentle increase in temperature might be necessary. Conversely, if multiple side products appear, lowering the temperature could improve selectivity.[7]

  • Substituent Effects: The electronic properties of your arylhydrazone are significant. Electron-donating groups on the phenyl ring, such as the methoxy group in your precursor, can sometimes promote undesired N-N bond cleavage in the protonated intermediate, which competes with the desired[7][7]-sigmatropic rearrangement.[11][12] This is a known failure pathway for the Fischer indolization.[11]

  • Atmospheric Moisture: Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon), as water can interfere with many acid catalysts, particularly Lewis acids.[7]

ParameterRecommendationRationale & Key Considerations
Acid Catalyst Screen various acids: PPA, Ethanolic HCl, Acetic Acid/HCl, ZnCl₂.The choice is substrate-specific. PPA often gives good results but can be difficult to work with. Ethanolic or acetic HCl are common and effective alternatives.[4][13]
Temperature 60-100 °C (Monitor by TLC)Start at a lower temperature (e.g., 60-70 °C) and gradually increase if the reaction is slow. Avoid excessively high temperatures to minimize charring and side-product formation.
Solvent Acetic acid, Ethanol, Dioxane, or neat (with PPA).The solvent must be stable to the acidic conditions. Acetic acid is a common choice that can also act as a co-catalyst.[4]
Reaction Time 2 - 15 hoursMonitor closely with TLC. Prolonged reaction times in strong acid can lead to product degradation.[14]
Q3: My TLC analysis shows multiple spots after the cyclization. How can I improve selectivity and purify my product?

A: The formation of multiple products indicates either incomplete reaction or the generation of side products.

  • Potential Side Products:

    • Unreacted Hydrazone: If the reaction did not go to completion, you will see the starting hydrazone on your TLC plate.

    • Polymeric Byproducts: Strong acids can cause polymerization of the electron-rich indole product.[15] Neutralizing the acid promptly during workup is crucial.

    • Cleavage Products: As mentioned, N-N bond cleavage can lead to the formation of anilines and other fragments.[11]

  • Improving Selectivity:

    • Lower the Temperature: Running the reaction at the lowest feasible temperature can often favor the desired kinetic product over undesired thermodynamic byproducts or decomposition pathways.[7]

    • Optimize Acid Concentration: Use the minimum amount of acid required to catalyze the reaction effectively. An excess can promote side reactions.

  • Purification Strategy:

    • Workup: After the reaction is complete, quench it by pouring it onto ice water and neutralizing the acid carefully with a base (e.g., NaHCO₃ or NH₄OH). Extract the product into an organic solvent like ethyl acetate.

    • Recrystallization: The target compound is a solid.[16] Recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) is an excellent method for removing minor impurities.

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography is the standard method. A gradient elution with a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol should allow for the separation of the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer Indole Synthesis?

A: The mechanism is a classic and elegant cascade of reactions.[5]

  • Hydrazone-Enamine Tautomerization: The starting arylhydrazone tautomerizes to its enamine form under acidic conditions.

  • [7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a key[7][7]-sigmatropic rearrangement (similar to a Claisen rearrangement) to form a di-imine intermediate. This step creates the crucial C-C bond.

  • Rearomatization: The intermediate rearomatizes, driven by the stability of the benzene ring.

  • Cyclization & Elimination: An intramolecular nucleophilic attack by the amino group forms a five-membered ring. Subsequent elimination of ammonia under acidic catalysis yields the final, stable aromatic indole ring.[4]

G A Arylhydrazone B Enamine (Tautomerization) A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat D Di-imine Intermediate C->D E Rearomatization D->E F Cyclization E->F G Ammonia Elimination F->G H Aromatic Indole G->H -NH₃

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Q2: How do I handle the nitro group reduction step?

A: The synthetic scheme requires the reduction of a nitro group to an amine. This is typically the final step after the indole ring has been formed, as the free amino group might interfere with the acidic conditions of the Fischer cyclization.

  • Catalytic Hydrogenation: The cleanest method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This method often provides high yields with simple filtration to remove the catalyst.

  • Chemical Reduction: If hydrogenation equipment is unavailable, chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl/ethanol or iron powder in acetic acid are effective alternatives. These methods require a more involved aqueous workup to remove metal salts.

Q3: How can I confirm the identity and purity of my final product, this compound?

A: A combination of standard analytical techniques is required for full characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. You should be able to identify characteristic peaks for the aromatic protons, the methoxy group, the ethyl ester, the amine (NH₂), and the indole N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₄N₂O₃, MW: 234.25 g/mol ).[17] High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (amine and indole), C=O stretch (ester), and C-O stretches (ether and ester).

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is a representative example and should be adapted and optimized based on small-scale trials in your laboratory.

Step 1: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction

  • Diazotization: Dissolve 4-methoxy-3-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-keto-ester solution. Maintain the temperature below 10 °C and stir vigorously. A colored precipitate of the hydrazone should form.

  • Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Fischer Indole Cyclization and Nitro Reduction

  • Cyclization: Add the crude hydrazone (1.0 eq) to polyphosphoric acid (PPA) (10x weight of hydrazone). Heat the mixture with stirring to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture slightly and pour it carefully onto a large amount of crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 using concentrated ammonium hydroxide.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-indole.

  • Reduction: Dissolve the crude ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylate in ethanol. Add 10% Pd/C catalyst (5-10 mol% by weight). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization from ethanol to yield this compound.

References

Technical Support Center: Navigating the Scale-Up of Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning indole syntheses from the laboratory bench to larger-scale production. The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5][6] However, its synthesis at scale is fraught with potential pitfalls that can impact yield, purity, and process safety.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Conditions and Control

Q1: My indole synthesis is highly exothermic, and I'm concerned about thermal runaway at a larger scale. What are the best strategies to manage this?

A1: This is a critical safety and process control consideration. Many classical indole syntheses, such as the Fischer indole synthesis, are exothermic.[7] What is a manageable temperature increase in a round-bottom flask can become a dangerous thermal runaway in a large reactor.

Causality: Poor heat dissipation in large batch reactors is the primary culprit. The surface-area-to-volume ratio decreases significantly as the scale increases, hindering efficient cooling. This can lead to localized hotspots, accelerating decomposition and the formation of impurities, or in the worst case, a dangerous pressure build-up.

Troubleshooting & Optimization:

  • Controlled Reagent Addition: The rate of addition of a critical reagent, easily managed on a lab scale, can have a profound impact on the reaction profile at scale.[7] Implement a slow, controlled addition of reagents using a calibrated pump to maintain the desired reaction temperature.

  • Jacketed Reactors with Efficient Cooling: Ensure your large-scale reactor is equipped with a high-performance cooling jacket and an appropriate heat transfer fluid.

  • Consider Continuous Flow Synthesis: Continuous flow reactors offer vastly superior heat transfer compared to batch reactors due to their high surface-area-to-volume ratio.[7][8] This technology allows for precise temperature control, minimizing the risk of thermal runaway and often leading to cleaner reaction profiles.[8]

Q2: I'm observing significant tar or polymer formation in my Fischer indole synthesis at a larger scale. How can I prevent this?

A2: Tar formation is a notorious issue in the Fischer indole synthesis, often exacerbated by the harsh acidic conditions and elevated temperatures required for the reaction.[7][9]

Causality: The acidic catalyst, necessary for the key[10][10]-sigmatropic rearrangement, can also promote side reactions, including polymerization of the starting materials, intermediates, or the final indole product.[9][11]

Troubleshooting & Optimization:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are paramount. While Brønsted acids like sulfuric acid are common, consider exploring Lewis acids such as zinc chloride or solid-supported acid catalysts like Amberlite IR-120H, which can offer better selectivity and reduced side reactions.[7]

  • Meticulous Temperature Control: As with exothermic reactions, precise temperature control is crucial. Utilize a well-controlled heating and cooling system to prevent temperature spikes that accelerate polymerization.

  • Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, potentially reducing tar formation. Experiment with different solvents to find one that maintains a homogeneous reaction mixture.[7]

  • Continuous Flow as a Solution: Continuous flow synthesis minimizes the residence time of the reaction mixture at high temperatures and provides exceptional temperature control, significantly reducing the formation of degradation products like tars.[7][8]

Section 2: Impurity Profile and Purification Challenges

Q3: The impurity profile of my scaled-up batch is significantly different from my lab-scale experiments. What could be the cause?

A3: This is a common and often frustrating challenge in process scale-up. The adage "impurities beget impurities" holds particularly true here.

Causality:

  • Starting Material Quality: Larger quantities of starting materials may introduce impurities that were present in negligible amounts at the lab scale but now have a significant impact on the reaction.[7]

  • Extended Reaction Times: Scale-up often involves longer reaction times, which can lead to the formation of degradation products or side-reaction products that were not observed in shorter lab-scale experiments.

  • Localized Hotspots: As discussed, poor heat transfer can create localized areas of high temperature, leading to unique impurity profiles.

Troubleshooting & Optimization:

  • Thorough Starting Material Analysis: Always perform a thorough analysis of your starting materials before a scale-up campaign. This includes assessing purity and identifying any minor components.

  • In-Process Monitoring: Utilize in-process analytical techniques like HPLC or UPLC to track the formation of impurities throughout the reaction.[12] This allows for the timely adjustment of reaction parameters to minimize impurity formation.

  • Impurity Identification and Synthesis: For recurrent and significant impurities, it is often beneficial to synthesize and characterize them.[13] This allows for the development of targeted purification strategies and a better understanding of their formation mechanism.

Q4: I'm struggling with the purification of my crude indole derivative at scale. Column chromatography is becoming impractical. What are my options?

A4: Relying solely on column chromatography for large-scale purification can be a significant bottleneck due to high solvent consumption, time, and cost.[14]

Causality: The physical properties of the crude product, including the presence of closely related impurities and potential issues with solubility or stability on silica gel, can make chromatographic separation challenging and inefficient at scale.

Troubleshooting & Optimization:

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Crystallization Highly scalable, cost-effective, can provide very pure material.Requires a suitable solvent system, may have lower initial recovery.Crystalline solids with good solubility differences between the product and impurities.
Extraction (Liquid-Liquid) Scalable, good for removing certain classes of impurities.Can be solvent-intensive, may lead to emulsion formation.Removing acidic, basic, or water-soluble impurities.
Trituration Simple, can significantly enrich the desired product.May not provide high purity in a single step.Removing highly soluble or minor impurities from a solid product.
Preparative HPLC High resolution, can separate closely related impurities.Expensive, solvent-intensive, lower throughput.High-value products or when other methods fail.

Protocol: Optimizing Crystallization for Purification

  • Solvent Screening:

    • Use a small amount of crude material to test solubility in a range of solvents (e.g., alcohols, esters, hydrocarbons, ketones).

    • Identify a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Consider anti-solvent crystallization, where the product is dissolved in a good solvent and a poor solvent is added to induce precipitation.

  • Cooling Profile:

    • Slow cooling generally leads to larger, purer crystals. Experiment with different cooling rates to find the optimal balance between purity and crystal size.

  • Seeding:

    • Adding a small amount of pure product (seed crystals) to the supersaturated solution can promote controlled crystallization and improve crystal morphology.

  • Isolation and Washing:

    • After crystallization, isolate the solid by filtration.

    • Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities on the surface.

Section 3: Challenges with Specific Synthetic Methodologies

Q5: My Buchwald-Hartwig amination for indole synthesis is sluggish and gives low yields at a larger scale. What are the common pitfalls?

A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success at scale hinges on careful control of reaction parameters.[15][16]

Causality: The catalytic cycle of the Buchwald-Hartwig reaction is sensitive to oxygen, water, and the nature of the base and ligand.[16] In a large-scale setup, ensuring completely anhydrous and anaerobic conditions can be more challenging. The choice of base is also critical, as insoluble inorganic bases can lead to poor reproducibility and handling issues at scale.[17][18]

Troubleshooting & Optimization:

  • Strictly Anhydrous and Anaerobic Conditions:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Thoroughly degas the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Ligand and Catalyst Selection:

    • The choice of phosphine ligand is crucial and often substrate-dependent. For electron-rich or sterically hindered substrates, more specialized ligands may be required.[16]

    • Consider using pre-formed palladium catalysts, which can be more stable and easier to handle than generating the active catalyst in situ.

  • Base Selection and Homogeneous Conditions:

    • While inorganic bases like sodium tert-butoxide are common, they can be difficult to handle at scale.

    • Explore the use of soluble organic bases like DBU, which can lead to more homogeneous reaction conditions and improved reproducibility.[17][18]

Q6: I am attempting a Heck coupling to functionalize an indole, but I'm observing poor regioselectivity and low yields. How can I improve this?

A6: The Heck reaction on indoles can be challenging in terms of controlling the position of functionalization (typically C2 vs. C3).[19]

Causality: The intrinsic electronic properties of the indole ring favor reaction at the C3 position. Achieving C2 selectivity often requires specific directing groups or tailored catalytic systems.[19][20] The reaction can also be sensitive to the choice of solvent, base, and palladium catalyst/ligand combination.[21]

Troubleshooting & Optimization:

  • Ligand-Enabled Regiocontrol: The development of specific ligands can steer the reaction towards the less favored C2 position.[19] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Directing Groups: The use of a removable directing group on the indole nitrogen can force the palladium catalyst to coordinate and react at the C2 position.

  • Solvent and Base Optimization: The polarity of the solvent and the nature of the base can significantly influence the reaction outcome. A systematic screening of these parameters is often necessary.[21]

  • Reductive Heck Coupling: For certain applications, a reductive Heck coupling can be a viable alternative, which involves intercepting the alkylpalladium intermediate with a hydride source.[22]

Visualizing Workflows and Concepts

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

fischer_indole_troubleshooting cluster_checks Primary Troubleshooting Steps start Low Yield in Fischer Indole Synthesis check_sm Verify Starting Material Purity (Hydrazine & Carbonyl) start->check_sm check_catalyst Optimize Acid Catalyst (Type & Concentration) check_sm->check_catalyst If Purity is Confirmed check_temp_time Evaluate Reaction Temperature and Time check_catalyst->check_temp_time If Catalyst is Optimized check_cyclization Assess Cyclization Efficiency check_temp_time->check_cyclization If Conditions are Controlled purification Review Purification Method check_cyclization->purification If Byproducts are Minimized consider_alternatives Consider Alternative Synthesis Routes purification->consider_alternatives If Yield Loss is High solution_found Yield Improved consider_alternatives->solution_found If New Route is Successful

Caption: A decision-making workflow for troubleshooting low yields in the Fischer indole synthesis.

Scale-Up Considerations for Indole Synthesis

scale_up_considerations cluster_process Process Parameters cluster_materials Material Properties cluster_safety Safety & Regulatory main Scale-Up of Indole Synthesis Key Considerations heat_transfer Heat Transfer & Exotherm Management main->heat_transfer mixing Mixing Efficiency main->mixing reagent_addition Reagent Addition Rate main->reagent_addition sm_purity Starting Material Purity & Impurities main->sm_purity product_isolation Product Isolation & Purification main->product_isolation waste Waste Stream Management main->waste thermal_safety Thermal Hazard Assessment main->thermal_safety reagent_handling Large-Scale Reagent Handling main->reagent_handling regulatory Regulatory Compliance (e.g., ICH Q7) main->regulatory

Caption: Key considerations when scaling up the synthesis of indole derivatives.

References

Preventing byproduct formation in reactions involving "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Reactions with Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the chemical modification of this electron-rich indole derivative. The inherent reactivity of the 6-amino and 5-methoxy substituents, while synthetically useful, can often lead to a variety of byproducts. This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guides & FAQs

Issue 1: Reaction Mixture Turns Dark and Forms Intractable Materials

Question: My reaction involving this compound is turning dark brown/black, and I'm having difficulty isolating my desired product from a tar-like substance. What is causing this, and how can I prevent it?

Answer: This is a classic sign of oxidation and subsequent polymerization of your highly electron-rich indole. The 6-amino and 5-methoxy groups strongly activate the indole ring, making it highly susceptible to oxidation by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. The initial oxidation can form reactive quinone-imine intermediates that readily polymerize.

Causality and Prevention Workflow:

cluster_problem Problem: Oxidation & Polymerization cluster_cause Root Cause cluster_solution Preventative Measures Problem Dark Reaction Mixture & Tar Formation Cause Susceptibility to Oxidation (Electron-Rich Ring) Problem->Cause is caused by Solution1 Inert Atmosphere (N2 or Ar) Cause->Solution1 mitigated by Solution2 Degassed Solvents Cause->Solution2 mitigated by Solution3 Antioxidants/ Radical Scavengers Cause->Solution3 mitigated by Solution4 Chelating Agents Cause->Solution4 mitigated by Solution5 Protection of Amino Group Cause->Solution5 mitigated by cluster_N_Alkylation Favors N-Alkylation cluster_C3_Alkylation Favors C3-Alkylation Indole This compound N_Conditions Strong Base (NaH, KHMDS) Polar Aprotic Solvent (DMF, THF) Formation of Indole Anion Indole->N_Conditions Reacts under C3_Conditions Lewis/Brønsted Acid Catalysis Neutral Conditions Friedel-Crafts Type Reactions Indole->C3_Conditions Reacts under N_Product N-Alkylated Product N_Conditions->N_Product Leads to C3_Product C3-Alkylated Product C3_Conditions->C3_Product Leads to

Technical Support Center: Purification of Polar Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar indole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying indoles bearing polar functional groups. The inherent chemical properties of the indole scaffold—its aromaticity, weakly acidic N-H proton, and susceptibility to oxidation—are magnified when polar substituents are introduced, demanding nuanced and carefully selected purification strategies.

This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in the mechanistic principles of chromatography. Here, we address common failure modes with evidence-based solutions to help you achieve optimal purity and recovery for your target compounds.

Part 1: Diagnostic & Troubleshooting Guide

This section is structured around the common problems observed during the purification of polar indoles.

Issue 1: Severe Peak Tailing or Streaking in Normal-Phase Chromatography

This is the most frequent challenge, leading to poor resolution, cross-contamination of fractions, and difficult analysis.

  • Primary Cause: Strong Secondary Interactions with Silica Gel. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). The weakly acidic N-H proton of the indole ring, along with other basic or hydrogen-bond-donating groups on your molecule, can engage in strong, non-ideal interactions with these silanols. This causes a portion of the analyte molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.[1][2][3]

  • Solutions & Protocols:

    • Mobile Phase Modification (Base Additive): The most effective solution is to "tame" the acidic silanols by adding a small amount of a basic modifier to your eluent system. This deactivates the problematic active sites on the silica.[4]

      • Recommended Modifier: Triethylamine (TEA) or Ammonia in Methanol (7N).

      • Concentration: Typically 0.5-2% (v/v) of TEA in the mobile phase is sufficient.[5] For example, if your eluent is 20% Ethyl Acetate in Hexane, you would prepare it as 20% EtOAc / 79% Hexane / 1% TEA.

      • Causality: The lone pair on the nitrogen of TEA preferentially interacts with the acidic silanols, effectively blocking them from interacting with your indole compound. This ensures that the primary separation mechanism is based on polarity, not acid-base interactions, leading to symmetrical peaks.

    • Stationary Phase Selection: If base additives are incompatible with your molecule, consider alternative stationary phases.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds like many indoles.[6]

      • Deactivated Silica: Speciality silica gels, such as those deactivated with a base or end-capped, are commercially available and can significantly reduce tailing for sensitive compounds.[6][7]

  • Visualizing the Mechanism:

    G cluster_0 Standard Silica Gel cluster_1 Silica Gel with TEA Modifier Indole Polar Indole (e.g., with -NH2) Silica Silica Surface (-Si-OH) Indole->Silica Strong H-Bonding (Causes Tailing) Indole_mod Polar Indole Silica_mod Silica Surface (-Si-O-H---NEt3) Indole_mod->Silica_mod Normal Interaction (Symmetric Peak) TEA Triethylamine (TEA) TEA->Silica_mod Blocks Acidic Site

    Caption: Mechanism of peak tailing and its mitigation by a basic modifier.

Issue 2: Compound Degradation on the Column

You load your crude material, but recover little to no product, or isolate new, unexpected impurities.

  • Primary Cause: Acidity of Silica Gel. The Lewis acidic sites and Brønsted acidic silanol groups on the silica surface can catalyze the degradation of sensitive indoles.[8][9] Indoles are particularly prone to acid-catalyzed dimerization, polymerization, or decomposition, especially if they possess electron-rich substituents.

  • Solutions & Protocols:

    • Test for Stability: Before committing to a large-scale purification, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[8][10]

    • Deactivate the Silica: As with peak tailing, neutralizing the silica is critical.

      • Pre-flushing: Pack the column and flush it with a solvent system containing 1-3% triethylamine. Discard this initial eluent before loading your sample.[5] This passivates the stationary phase.

      • Use Additives: Maintain a low concentration (0.5-1%) of a base like TEA in the eluent throughout the run.[11]

    • Switch to a Milder Stationary Phase: Consider using neutral alumina or florisil for highly sensitive compounds.[6]

    • Minimize Residence Time: Use flash chromatography with slightly higher pressure rather than gravity chromatography to reduce the time your compound spends on the column.[12]

Issue 3: Poor Retention or Co-elution in Reverse-Phase (RP) HPLC

Your polar indole elutes in or near the void volume on a C18 column, providing no separation from other polar impurities.

  • Primary Cause: Insufficient Hydrophobic Interaction. Reverse-phase chromatography separates compounds based on hydrophobicity.[13] Highly polar molecules have weak interactions with the non-polar C18 stationary phase and are swept off the column by the highly polar mobile phase (e.g., water/acetonitrile).[14]

  • Solutions & Protocols:

    • Use a Highly Aqueous Mobile Phase: Ensure your starting gradient conditions are very high in the aqueous component (e.g., 95-98% water). Use a C18 column specifically designed for aqueous conditions to prevent phase collapse.[14]

    • Mobile Phase Modification (Acid Additive): For indoles with basic or acidic groups, controlling the ionization state is key to achieving retention.

      • For Basic Indoles: Add an acid like formic acid (FA) or trifluoroacetic acid (TFA) at 0.1% (v/v) to the mobile phase. This protonates basic sites, often increasing retention and dramatically improving peak shape.[15]

      • For Acidic Indoles: Add an acid to the mobile phase to suppress the ionization of your acidic group (e.g., a carboxylic acid), making it less polar and more retained. The mobile phase pH should be at least 2 units below the compound's pKa.[15][16]

    • Switch Chromatography Mode: HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[14] It uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent (like acetonitrile). Water acts as the strong eluting solvent. This provides an orthogonal separation mechanism to RP-HPLC.

Part 2: Core Purification Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for polar, basic indoles that exhibit peak tailing on standard silica.

  • Solvent System Selection:

    • Use Thin-Layer Chromatography (TLC) to find a suitable solvent system (e.g., Ethyl Acetate/Hexane or Methanol/Dichloromethane).

    • Aim for an Rf value of 0.2-0.3 for your target compound.

    • Once the ratio is determined, add 1% Triethylamine (TEA) to the pre-mixed eluent. Re-run the TLC with this new system to confirm the Rf.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% TEA).

    • Pour and pack the column, ensuring a uniform, bubble-free bed. Add a thin layer of sand to the top.[4]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5] This technique prevents solvent-related band broadening and is ideal for compounds with poor solubility in the eluent.

    • Wet Loading: Dissolve the crude material in a minimal amount of solvent (preferably the eluent or a stronger solvent like DCM) and carefully pipette it onto the top of the silica bed.[4]

  • Elution:

    • Begin elution with the selected solvent system.

    • If a gradient is needed, gradually increase the polarity while maintaining the 1% TEA concentration in the polar solvent.

    • Collect fractions and monitor by TLC.

  • Work-up:

    • Combine the pure fractions. The TEA is volatile and will be removed upon evaporation under reduced pressure.

Protocol 2: Reverse-Phase HPLC Purification

This protocol is for highly polar indoles that are poorly retained in normal-phase or require high-resolution purification.

  • Column and Solvent Selection:

    • Column: A high-quality C18 column is standard. For highly polar compounds, consider a phenyl-hexyl or an aqueous-stable C18 phase.[17]

    • Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% FA or TFA in Acetonitrile (ACN) or Methanol (MeOH).

    • Note: TFA can form strong ion pairs and may be difficult to remove from the final product. FA is often preferred if lyophilization is the final step.[18]

  • Method Development:

    • Dissolve a small amount of the crude sample in a mixture of Water/ACN or DMSO.

    • Start with a shallow gradient on an analytical HPLC to find the optimal separation conditions. A typical screening gradient is 5% B to 95% B over 15-20 minutes.

    • Based on the analytical run, optimize the gradient for preparative scale to maximize resolution around your target peak.

  • Preparative Run:

    • Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.

    • Dissolve the sample in the minimal amount of solvent possible, preferably the initial mobile phase. If DMSO is used, ensure the injection volume is small to avoid peak distortion.

    • Inject the sample and run the optimized gradient.

    • Collect fractions based on UV detection.

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by analytical LC-MS or HPLC to confirm purity.

    • Combine pure fractions.

    • Remove the organic solvent (ACN or MeOH) via rotary evaporation.

    • The remaining aqueous solution containing your product can be lyophilized (freeze-dried) to yield the final compound, typically as an FA or TFA salt.

Part 3: Data Summary & Workflow Visualization

Table 1: Troubleshooting Quick Reference
Observed Problem Primary Cause Recommended Solution
Severe Peak Tailing (NP) Acidic silanol interactionsAdd 0.5-2% Triethylamine or Ammonia to the eluent.[4]
Compound Disappears (NP) Acid-catalyzed degradationDeactivate silica with a base flush or use an alternative stationary phase like alumina.[5][6]
Elutes in Void (RP) Compound is too polarUse a highly aqueous mobile phase (e.g., start at 98% water) or switch to HILIC mode.[14]
Broad/Split Peaks (RP) Secondary ionic interactionsAdd 0.1% Formic Acid or TFA to the mobile phase to control ionization.[15]
Poor Separation of Isomers Insufficient column selectivityChange the organic modifier (e.g., ACN to MeOH) or try a different stationary phase (e.g., Phenyl-Hexyl).[15]
Diagram 2: Purification Strategy Decision Tree

This workflow helps in selecting the appropriate purification strategy based on initial observations.

G start Start: Crude Polar Indole tlc_test Run Analytical TLC (e.g., 30% EtOAc/Hex) start->tlc_test rf_check Is Rf > 0.1 and spot is symmetrical? tlc_test->rf_check tailing_check Is the spot streaked or tailed? rf_check->tailing_check Yes rp_hplc Action: Switch to Reverse-Phase HPLC with 0.1% FA or TFA. rf_check->rp_hplc No (Rf ≈ 0) stability_check Does compound degrade on TLC plate (spot test)? tailing_check->stability_check No (Symmetrical) np_modified Action: Use Normal-Phase Flash with 1% TEA in eluent. tailing_check->np_modified Yes (Tailing) np_flash Action: Use Normal-Phase Flash Chromatography. stability_check->np_flash No deactivate_silica Action: Deactivate silica with TEA or use Alumina. Monitor yield closely. stability_check->deactivate_silica Yes

Caption: Decision workflow for selecting a purification method.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use ammonia instead of triethylamine as a modifier? A: Yes, a solution of ammonia in methanol (commonly 7N) is an excellent alternative to TEA.[4] It is more volatile, which can be advantageous for easier removal from the final product. It is typically used as a component of the polar co-solvent (e.g., using MeOH containing ammonia in a DCM/MeOH gradient).

Q2: My indole has a carboxylic acid group. What modifier should I use in normal-phase chromatography? A: For acidic indoles, you should add a small amount of a volatile acid, like acetic acid or formic acid (typically ~1%), to your eluent. This keeps the carboxylic acid in its protonated (neutral) form, preventing it from binding ionically to the silica and causing severe streaking.[10]

Q3: Why did my separation look good on TLC but fail on the column? A: This can happen for several reasons:

  • Overloading: You may have loaded too much material onto the column, exceeding its capacity and causing band broadening.[1][3]

  • Degradation: The longer residence time on a column compared to a TLC plate can lead to on-column degradation that wasn't apparent in the quick TLC run.[8]

  • Solvent Effects: If you dissolved your sample in a very strong solvent for loading, it can disrupt the initial equilibration at the top of the column, leading to a poor separation. This is why dry loading is often recommended.[2]

Q4: Is it possible to purify a polar indole without chromatography? A: Yes, depending on the nature of your compound and its impurities. Recrystallization is a powerful technique if you can find a suitable solvent system where your product has high solubility at high temperature and low solubility at low temperature, while impurities remain soluble.[4] Acid-base extraction can also be effective if your indole has a distinct acidic or basic handle that allows it to be moved between aqueous and organic layers.

References

Stability issues of "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

A Note from the Senior Application Scientist:

Detailed public-domain stability data for this compound is limited. This guide is therefore built upon established principles of indole chemistry. The indole core, particularly when functionalized with potent electron-donating groups like amino (-NH2) and methoxy (-OCH3), exhibits predictable reactivity. The insights and protocols provided here are derived from the known behavior of this class of electron-rich heterocyclic compounds to ensure you can handle this molecule with confidence and achieve reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: My solution of the indole is rapidly changing color (e.g., turning yellow, pink, or brown). What is the cause and how can I prevent it?

Root Cause Analysis:

This discoloration is a classic indicator of oxidation. The indole ring in your compound is exceptionally electron-rich due to the presence of both an amino group at the 6-position and a methoxy group at the 5-position.[1][2] This high electron density makes the pyrrole ring portion of the molecule highly susceptible to oxidation by atmospheric oxygen, light, or trace metal impurities. The initial oxidation products can further react to form highly colored polymeric species. The proposed mechanism often involves initial oxidation at the electron-rich C3 position of the indole ring.[3][4]

Troubleshooting & Mitigation Protocol:

To preserve the integrity of your compound, minimizing its exposure to oxygen is critical.

  • Solvent Preparation: Use solvents that have been deoxygenated. This is most effectively achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes immediately before use. For highly sensitive experiments, using freshly distilled, deoxygenated solvents is recommended.

  • Inert Atmosphere: When preparing solutions or running reactions, perform all manipulations under an inert atmosphere. This involves using a glove box or standard Schlenk line techniques. Purge your reaction vessel with argon or nitrogen before adding the solvent and solid compound.

  • Use of Antioxidants (with caution): For bulk storage of solutions, adding a radical scavenger like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be effective. However, be aware that the antioxidant may interfere with downstream biological assays or analytical measurements. Always run a control with the antioxidant alone.

  • Storage of Solutions: If a solution must be stored, even for a short period, it should be placed in a tightly sealed vial (e.g., an amber vial with a Teflon-lined cap), the headspace should be flushed with argon or nitrogen, and it should be stored at ≤ -20°C.[5]

Experimental Workflow: Handling Oxygen-Sensitive Indoles

cluster_prep Preparation cluster_handling Handling cluster_storage Storage/Use Solvent Select Solvent Deoxygenate Deoxygenate Solvent (Ar/N2 sparge, 15-30 min) Solvent->Deoxygenate Dissolve Dissolve in Deoxygenated Solvent under Inert Gas Deoxygenate->Dissolve Vessel Prepare Inert Vessel (Purge with Ar/N2) Vessel->Dissolve Weigh Weigh Compound Weigh->Dissolve Use Use Immediately Dissolve->Use Store Store Solution Store_Details Flush Headspace (Ar/N2) Seal Tightly (Amber Vial) Store ≤ -20°C Store->Store_Details

Caption: Workflow for preparing solutions of oxygen-sensitive indoles.

Problem 2: I'm observing new peaks in my HPLC/LC-MS chromatogram after sample processing or storage. What are the potential degradation pathways?

Root Cause Analysis:

Beyond oxidation, several other degradation pathways can lead to the appearance of impurities.

  • Ester Hydrolysis: The ethyl carboxylate group at the C2 position is an ester, which is susceptible to hydrolysis under either strong acidic or, more commonly, alkaline (basic) conditions.[6][7][8][9] This reaction will cleave the ester to form the corresponding carboxylic acid, which will have a different retention time in reverse-phase HPLC (typically eluting earlier).

  • pH Instability: The indole ring itself can be unstable at pH extremes. Strong acids can cause protonation, potentially leading to dimerization or polymerization.[2][10]

  • Photodegradation: Many aromatic and heterocyclic compounds, including indoles, are sensitive to light, particularly UV light.[11] Energy from light can promote oxidative reactions or other rearrangements, leading to a complex mixture of degradants.

Troubleshooting Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to identify the conditions under which your compound is unstable.[12][13][14] This knowledge is crucial for developing robust analytical methods and stable formulations.

Objective: To determine the primary degradation pathway(s) for this compound.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials. Treat each aliquot according to the conditions in the table below. Include a control sample that is simply diluted in the mobile phase and analyzed immediately.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with your mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to gain mass information on the degradant peaks.

Forced Degradation Conditions Summary

Stress ConditionReagent / MethodTemperatureTimePurpose
Acid Hydrolysis 0.1 M HCl60 °C24 - 48 hTo test for acid-catalyzed degradation (e.g., ester hydrolysis, ring instability).
Base Hydrolysis 0.1 M NaOHRoom Temp2 - 8 hTo test for base-catalyzed degradation (e.g., ester hydrolysis).[15]
Oxidation 3% H₂O₂Room Temp24 hTo simulate oxidative stress and identify oxidation products.[15]
Thermal Solid compound & solution80 °C48 hTo assess thermal stability in both solid and solution states.
Photolytic Solution in quartz cuvetteAmbient24 hExpose to direct sunlight or a photostability chamber (ICH Q1B).

Decision Tree: Interpreting Forced Degradation Results

cluster_conclusions Probable Cause Start Observe New Peak(s) in HPLC/LC-MS Acid Degradation in 0.1 M HCl? Start->Acid Base Degradation in 0.1 M NaOH? Start->Base Ox Degradation in 3% H2O2? Start->Ox Photo Degradation under Light Exposure? Start->Photo Acid_Res Acid-labile (e.g., Ring instability) Acid->Acid_Res Yes Base_Res Base-labile (Likely Ester Hydrolysis) Base->Base_Res Ox_Res Oxidatively Unstable Ox->Ox_Res Yes Photo_Res Photosensitive Photo->Photo_Res Yes Stable Compound is Stable under tested conditions. Check other sources. Photo->Stable No to all

Caption: Decision tree for identifying degradation pathways.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for solid this compound?

    • A: For long-term stability, the solid compound should be stored in a tightly sealed container (preferably in an amber glass vial) at -20°C or below.[16][17] The container should be protected from light and moisture. To prevent condensation when weighing, allow the vial to warm to room temperature in a desiccator before opening.[5] Given its sensitivity, storing under an inert atmosphere (argon or nitrogen) is highly recommended.

  • Q2: Which solvents are recommended for preparing stock solutions for long-term storage?

    • A: Anhydrous, aprotic solvents such as DMSO or DMF are generally preferred for creating concentrated stock solutions for long-term storage. However, for this specific molecule, degradation can still occur. It is strongly advised to prepare fresh solutions for experiments. If a stock solution must be stored, store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]

  • Q3: How does the specific substitution pattern (6-amino, 5-methoxy) affect its stability compared to unsubstituted indole?

    • A: The amino and methoxy groups are strong electron-donating groups. Their presence significantly increases the electron density of the indole ring system, making it much more nucleophilic and far more susceptible to electrophilic attack and oxidation compared to unsubstituted indole.[1][18] While this enhanced reactivity is often useful in synthesis, it comes at the cost of reduced chemical stability.

  • Q4: Is this compound particularly sensitive to light?

    • A: Yes. Indole derivatives, especially those with electron-donating substituents, can be photosensitive.[11] Light exposure can provide the energy to initiate oxidation and other degradation reactions. All work with this compound and its solutions should be performed in a laboratory with minimized light, and all storage containers should be opaque or amber-colored to protect the contents from light.

References

How to improve the purity of synthesized indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of indole-2-carboxylates. Our goal is to provide you with actionable, field-proven insights to enhance the purity and yield of your target compounds.

Introduction to Indole-2-carboxylate Synthesis

Indole-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules. Their synthesis, while well-established, is often plagued by challenges related to side-product formation and purification. The most common synthetic routes include the Fischer, Reissert, and Hemetsberger-Knittel syntheses, each with its own unique set of potential impurities. This guide will provide a structured approach to troubleshooting these issues, ensuring the integrity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and purification of indole-2-carboxylates in a question-and-answer format.

Issue 1: Low Yield and Significant Side-Product Formation in Fischer Indole Synthesis

Question: "I'm performing a Fischer indole synthesis to get an ethyl indole-2-carboxylate, but my yield is low and I see a lot of dark, tarry side-products. What's going wrong and how can I fix it?"

Answer: This is a classic issue in Fischer indole synthesis, often stemming from the harsh acidic conditions and high temperatures required. The primary causes are typically acid-catalyzed polymerization of the indole product and degradation of the starting materials.

Causality & Solution:

  • Acid Catalyst Choice and Concentration: The strength and concentration of the acid catalyst are critical. Overly strong acids or high concentrations can accelerate side reactions.

    • Recommendation: Instead of strong Brønsted acids like sulfuric acid or hydrochloric acid, consider using Lewis acids such as zinc chloride (ZnCl₂) or milder solid-supported acids. These can promote the desired cyclization at lower temperatures, minimizing degradation. A study on the use of zinc chloride in Fischer synthesis demonstrated improved yields and reduced side-product formation.

    • Protocol: Start with a catalytic amount of the chosen acid (e.g., 0.1 to 0.5 equivalents of ZnCl₂) and monitor the reaction progress by TLC. Gradually increase the amount if the reaction is too slow.

  • Temperature Control: High temperatures, while necessary to drive the reaction, also promote polymerization.

    • Recommendation: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Microwave-assisted synthesis can be an excellent alternative, as it allows for rapid heating to the target temperature and precise control, often leading to cleaner reactions and higher yields in shorter times.

  • Atmosphere Control: Indoles, especially at high temperatures, are susceptible to oxidation.

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the product.

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis

  • In a microwave-safe reaction vessel, combine your phenylhydrazine derivative (1.0 eq), the appropriate α-ketoester (1.2 eq), and the chosen solvent (e.g., ethanol or acetic acid).

  • Add the catalyst (e.g., ZnCl₂, 0.2 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 120-150°C and the reaction time to 10-30 minutes.

  • After completion, cool the vessel to room temperature.

  • Proceed with a standard aqueous workup and extraction.

Issue 2: Difficulty Removing Unreacted Starting Material (e.g., Phenylhydrazine)

Question: "My crude product is contaminated with a significant amount of unreacted phenylhydrazine. How can I remove it effectively?"

Answer: Phenylhydrazine and its derivatives can be challenging to remove due to their basicity and polarity, which can be similar to that of the indole product.

Causality & Solution:

  • Acidic Wash: Phenylhydrazine is a basic compound and can be protonated to form a water-soluble salt.

    • Recommendation: During the aqueous workup, perform multiple washes with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution). This will convert the phenylhydrazine into its hydrochloride salt, which will partition into the aqueous layer. Be cautious, as some indole products may have acid-sensitive functional groups.

  • Chromatography: If an acidic wash is not feasible or is incomplete, column chromatography is the next step.

    • Recommendation: Phenylhydrazines are generally more polar than the corresponding indole-2-carboxylates. A well-chosen solvent system for silica gel chromatography can effectively separate them.

Data Presentation: Recommended Chromatography Solvents

ContaminantTarget CompoundRecommended Mobile Phase (Hexane:Ethyl Acetate)Notes
PhenylhydrazineEthyl Indole-2-carboxylateStart with 95:5 and gradually increase polarity to 80:20Phenylhydrazine will have a lower Rf value.
Substituted PhenylhydrazineSubstituted Ethyl Indole-2-carboxylateGradient elution is often necessary.Monitor with a UV lamp (254 nm).
Issue 3: Product is an Oil and Won't Crystallize

Question: "I've purified my indole-2-carboxylate by column chromatography, but it's a thick oil and I can't get it to crystallize for final purification and characterization. What should I do?"

Answer: The inability to crystallize is often due to the presence of small amounts of impurities that inhibit lattice formation or the inherent physical properties of the molecule itself.

Causality & Solution:

  • Residual Solvent: Trace amounts of high-boiling solvents from chromatography (e.g., DMF, DMSO) or the reaction itself can act as impurities.

    • Recommendation: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all residual solvents. Co-evaporation with a low-boiling solvent like dichloromethane or toluene can also be effective.

  • Solvent Screening for Recrystallization: The choice of solvent is paramount for successful recrystallization.

    • Recommendation: A systematic solvent screen is necessary. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Start with a non-polar solvent (e.g., hexane, heptane) and gradually add a more polar co-solvent (e.g., ethyl acetate, acetone) until the compound dissolves at the boiling point.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of your oily product (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent or solvent mixture (e.g., heptane, toluene, ethyl acetate/hexane, ethanol/water).

  • Heat the tubes to the boiling point of the solvent. If the compound dissolves, allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying indole-2-carboxylates?

A1: For most indole-2-carboxylates, a two-step purification process is most effective:

  • Flash Column Chromatography: This is the primary method for removing the bulk of impurities and side-products. A silica gel stationary phase with a hexane/ethyl acetate gradient is a robust starting point.

  • Recrystallization: After chromatography, recrystallization is used to obtain a highly pure, crystalline solid suitable for characterization (e.g., melting point, NMR, X-ray crystallography).

Visualization: General Purification Workflow

G cluster_0 Purification Workflow for Indole-2-carboxylates crude Crude Reaction Mixture workup Aqueous Workup (e.g., Acid/Base Wash) crude->workup Initial Cleanup chromatography Flash Column Chromatography workup->chromatography Removal of Polar/Non-polar Impurities recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure Crystalline Product recrystallization->pure High Purity Solid

Caption: A typical multi-step purification workflow.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques should be used to authoritatively determine purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable column and mobile phase can provide a quantitative measure of purity (e.g., >99% by peak area).

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Melting Point Analysis: A sharp, well-defined melting point range is characteristic of a pure crystalline compound.

Q3: Are there any modern synthetic methods that produce cleaner indole-2-carboxylates?

A3: Yes, modern palladium-catalyzed cross-coupling reactions, such as the Larock indole synthesis, often proceed under milder conditions and can offer higher yields and purities for certain substrates. The Larock synthesis involves the reaction of an o-alkynylaniline with an ester-containing coupling partner, providing a convergent and flexible route to substituted indole-2-carboxylates.

Visualization: Simplified Larock Indole Synthesis

G cluster_1 Larock Indole Synthesis start1 o-Alkynylaniline catalyst Palladium Catalyst start1->catalyst start2 Coupling Partner (with ester group) start2->catalyst product Indole-2-carboxylate catalyst->product Annulation

Caption: A simplified representation of the Larock synthesis.

Validation & Comparative

A Comparative Guide to Precursors in Pyrroloquinoline Quinone (PQQ) Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-value biochemical synthesis, the production of Pyrroloquinoline Quinone (PQQ), a potent antioxidant and enzymatic cofactor, presents a fascinating case study in the strategic selection of precursor materials. The choice of starting materials fundamentally dictates the efficiency, scalability, and economic viability of the entire synthetic endeavor. This guide provides an in-depth, objective comparison of the primary alternative precursors and methodologies for PQQ synthesis, grounded in experimental data and practical insights to inform your research and development decisions.

The Two Roads to PQQ: Biosynthesis vs. Chemical Synthesis

The synthesis of PQQ is broadly approached via two distinct routes: microbial fermentation, which leverages the natural biosynthetic pathway, and multi-step chemical synthesis, which builds the complex tricycle from simpler organic molecules. The precursors for these two approaches are fundamentally different, each with its own set of advantages and challenges.

Microbial Fermentation: This method utilizes microorganisms, predominantly bacteria such as Hyphomicrobium denitrificans or Klebsiella pneumoniae, that naturally produce PQQ. The "precursors" in this context are the basic components of the fermentation medium that the microbes metabolize.

Chemical Synthesis: This approach involves a series of controlled chemical reactions to construct the PQQ molecule. The "precursors" here are the starting organic compounds that undergo a sequence of transformations. Several notable synthetic routes have been developed, with those pioneered by Corey and Martin being among the most influential.

A Head-to-Head Comparison of Precursor Strategies

The selection of a synthetic strategy for PQQ is a multifactorial decision. Below is a comparative analysis of the key performance indicators for each approach.

ParameterMicrobial FermentationChemical Synthesis
Primary Precursors Simple sugars (e.g., glucose), alcohols (e.g., methanol), nitrogen sources (e.g., ammonium sulfate)Complex aromatic amines (e.g., 2-methoxy-5-nitroaniline) and diketones (e.g., dimethyl 2-oxoglutaconate)
Overall Yield High (e.g., up to 1.52 g/L reported)Variable, generally lower (4.7% to 20% over multiple steps)[1]
Purity High (>99% achievable with modern purification)[2]High purity can be achieved, but requires rigorous purification to remove reagents and byproducts.
Scalability Excellent, well-suited for large-scale industrial production.Challenging for large-scale production due to the multi-step nature and complex reaction conditions.[1]
Cost of Precursors Generally low, based on commodity chemicals.Can be high, depending on the complexity of the starting materials.
Process Complexity Requires expertise in fermentation technology and downstream processing.Involves multiple, often complex, organic reactions requiring precise control.
"Natural" Product Claim Yes, which is often a significant advantage in the nutraceutical and food industries.[3]No, the product is synthetic.

Deep Dive into Precursor Pathways

The Elegance of Nature: Microbial Fermentation Precursors

The biosynthetic pathway of PQQ in bacteria is a marvel of metabolic engineering. The ultimate precursors are two common amino acids, glutamate and tyrosine , which are encoded in a small precursor peptide called PqqA.[4][5] A cascade of enzymatic reactions, orchestrated by the pqq gene cluster, then modifies and stitches these amino acid residues together to form the intricate PQQ structure.

From a practical production standpoint, the "precursors" are the nutrients fed to the bacteria. The choice of these nutrients is critical for maximizing PQQ yield.

  • Carbon Sources: Simple and inexpensive carbon sources are the cornerstone of the fermentation media. Methanol and glucose are commonly employed, serving as the primary energy and carbon building blocks for the microorganisms.[6]

  • Nitrogen Sources: A readily available nitrogen source is essential for biomass growth and enzyme production. Ammonium sulfate is a typical choice.[6]

The causality behind this precursor selection is straightforward: providing the optimal nutritional environment for the chosen microbial strain to thrive and express the PQQ biosynthetic machinery at a high level. The process is a testament to the efficiency of biocatalysis, starting with simple, low-cost inputs to generate a highly complex molecule.

Experimental Workflow: PQQ Production via Microbial Fermentation

Caption: Workflow for PQQ production via microbial fermentation.

The Chemist's Art: Precursors for Chemical Synthesis

Chemical synthesis offers a pathway to PQQ that is independent of biological systems, providing a different set of advantages and challenges. The various synthetic routes, while differing in their specifics, often converge on a common theme of building the quinoline and pyrrole ring systems through a series of carefully orchestrated reactions.

A prominent and illustrative example of a chemical synthesis precursor is 2-methoxy-5-nitroaniline .[7] This relatively simple aromatic amine serves as a foundational building block for constructing the core structure of PQQ.

A Representative Chemical Synthesis Pathway

A multi-step synthesis starting from 2-methoxy-5-nitroaniline can be summarized as follows. This pathway, inspired by the work of Corey and Martin, showcases the transformation of simple precursors into the complex PQQ molecule.[7]

  • Formylation: 2-methoxy-5-nitroaniline is first formylated to protect the amine group.

  • Reduction: The nitro group is then reduced to an amine.

  • Diazotization and Sandmeyer-type Reaction: The newly formed amine is converted to a diazonium salt and subsequently transformed into an indole derivative.

  • Condensation: The indole intermediate is then condensed with a diketone, such as dimethyl 2-oxoglutaconate , to build the quinoline portion of the molecule.[7]

  • Cyclization and Oxidation: A series of cyclization and oxidation steps then follow to form the tricyclic quinone system.

  • Hydrolysis: Finally, ester groups are hydrolyzed to yield the three carboxylic acid functionalities of PQQ.

Experimental Workflow: A Generalized Chemical Synthesis of PQQ

Caption: Generalized workflow for the chemical synthesis of PQQ.

The rationale behind this precursor selection lies in the strategic disconnection of the PQQ molecule into readily available or synthetically accessible fragments. The choice of 2-methoxy-5-nitroaniline, for instance, provides a pre-functionalized aromatic ring that can be elaborated into the indole and quinoline systems.

Experimental Protocols

Protocol for PQQ Production via Fed-Batch Fermentation of Hyphomicrobium denitrificans**

This protocol is a representative example and would require optimization for specific strains and bioreactor setups.

  • Inoculum Preparation: Aseptically transfer a cryopreserved vial of a high-PQQ-producing strain of H. denitrificans to a baffled flask containing a suitable seed medium (e.g., nutrient broth with methanol). Incubate at 30°C with shaking until the culture reaches the late exponential phase.

  • Bioreactor Preparation: Sterilize a 5-L bioreactor containing a production medium composed of a balanced salt solution, a nitrogen source (e.g., (NH₄)₂SO₄), and trace elements.

  • Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 30°C and pH at 6.5-7.0. Provide aeration and agitation to maintain a dissolved oxygen (DO) level of 20-30%.

  • Fed-Batch Phase: After the initial carbon source (e.g., a small amount of glucose) is depleted, initiate a continuous feed of methanol at a controlled rate to maintain a low residual concentration in the bioreactor.

  • Harvesting: After a predetermined fermentation time (typically 120-168 hours), harvest the culture broth.

  • Downstream Processing:

    • Separate the cells from the supernatant by centrifugation.

    • Subject the supernatant to a series of purification steps, including ion-exchange chromatography and crystallization, to isolate and purify the PQQ.[2]

    • Analyze the final product for purity using HPLC.[2]

Protocol for the Synthesis of a PQQ Precursor: N-(2-methoxy-5-nitrophenyl)formamide

This protocol is based on a described synthetic step and should be performed by trained chemists in a suitable laboratory setting.[7]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, add 2-methoxy-5-nitroaniline to a mixture of acetic anhydride and formic acid at room temperature.

  • Reaction: Stir the resulting slurry overnight.

  • Workup: Add water to the reaction mixture and continue stirring for an additional 48 hours.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid product with water until the filtrate is neutral.

  • Drying: Dry the N-(2-methoxy-5-nitrophenyl)formamide product under vacuum.

Concluding Remarks for the Practicing Scientist

The choice between microbial fermentation and chemical synthesis for PQQ production is a strategic one, heavily influenced by the end application and available resources.

  • For applications in the food, beverage, and dietary supplement industries, microbial fermentation is the dominant and preferred method .[3] The use of simple, inexpensive precursors, coupled with the ability to market the final product as "natural," provides a significant competitive advantage. The high yields and scalability of modern fermentation processes make it the more economically viable option for large-scale production.

  • Chemical synthesis , while a testament to the power of organic chemistry, is generally more suited for research and development purposes or for applications where a "synthetic" label is not a commercial hindrance . The multi-step nature of the process and the use of more complex and potentially costly precursors make it less competitive for bulk production. However, chemical synthesis offers the flexibility to create novel PQQ analogs for research into structure-activity relationships.

As a senior application scientist, my recommendation for any organization looking to produce PQQ for the mainstream market is to invest in the development and optimization of a robust microbial fermentation process. The long-term economic and marketing benefits of this approach are substantial. For those engaged in fundamental research or the development of novel PQQ-based therapeutics, the precision and flexibility of chemical synthesis remain invaluable tools.

References

A Comparative Guide to the Biological Evaluation of Substituted Indole-2-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of variously substituted indole-2-carboxylate analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological potential. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly at the 2-carboxylate position, have demonstrated a remarkable breadth of biological activities.[1][2] This document synthesizes experimental data from multiple studies to objectively compare the performance of these analogs and provides detailed methodologies for their evaluation.

The Enduring Promise of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif present in numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets.[1] The indole-2-carboxylate framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity through the introduction of different substituents at various positions of the indole ring.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Indole-2-carboxylate and its amide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of apoptosis.

Comparative Performance of Anticancer Analogs

The antiproliferative activity of indole-2-carboxamides is significantly influenced by the nature and position of substituents on the indole ring and the amide nitrogen.

Compound ClassKey SubstitutionsCancer Cell LineIC50 / GI50 (µM)Reference
Indole-2-carboxamides3-methyl, N-phenethylMCF-7 (Breast)0.95 - 1.50[3]
Indole-2-carboxamidesN-(4-fluorobenzyl)KNS42 (Glioblastoma)3.41 (viability), 4.34 (proliferation)[6]
Indole-2-carboxamidesN-benzylKNS42 (Glioblastoma)8.25 (viability), 9.85 (proliferation)[6]
Indole-2-carboxylic acid derived 1,2,3-triazolesBis-1,2,3-triazoleMCF-7, HeLa, HEK293Potent (unspecified value)[4]

Table 1: Comparative anticancer activity of substituted indole-2-carboxylate analogs.

Studies have shown that N-phenethyl-3-methylindole-2-carboxamides exhibit potent antiproliferative activity against the MCF-7 breast cancer cell line, with GI50 values in the low micromolar range.[3] The presence of the phenethyl moiety appears to be crucial for this activity.[3] In the context of pediatric brain cancer, N-benzylindole-2-carboxamides have demonstrated significant inhibitory effects on glioblastoma cells.[6] Notably, the introduction of a fluorine atom at the 4-position of the benzyl group in compound 8c resulted in a nearly two-fold increase in cytotoxicity compared to the unsubstituted analog 8a .[6]

Key Signaling Pathways in Anticancer Action

Several indole-2-carboxylate analogs exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. One such pathway is the Akt/mTOR/NF-κB signaling cascade, which is often dysregulated in cancer.

anticancer_pathway Indole2Carboxamide Indole-2-Carboxamide Analog (e.g., LG25) Akt Akt Indole2Carboxamide->Akt inhibition Apoptosis Apoptosis Indole2Carboxamide->Apoptosis induces G2M_Arrest G2/M Cell Cycle Arrest Indole2Carboxamide->G2M_Arrest induces mTOR mTOR Akt->mTOR activates NFkB NF-κB mTOR->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Inhibition of the Akt/mTOR/NF-κB pathway by an indole-2-carboxamide analog.[3][4]

Some indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell signaling.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indole-2-carboxylate analog to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate analog in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The indole-2-carboxylate scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.

Comparative Performance of Antimicrobial Analogs

The antimicrobial efficacy is highly dependent on the specific substitutions on the indole core and the nature of the ester or amide group.

Compound ClassKey SubstitutionsMicroorganismMIC (µg/mL)Reference
Indole-2-carboxylic acid esterEthyl esterEnterococcus faecalis8[7]
Indole-2-carboxylic acid esterEthyl esterCandida albicans8[7]
Indole-2-carboxylic acid derived 1,2,3-triazolesBis-1,2,3-triazoleEscherichia coli, Bacillus subtilisExcellent inhibition[4]
Indole-2-carboxamidesVaried N-substituentsMycobacterium tuberculosisWeak to no activity[8]

Table 2: Comparative antimicrobial activity of substituted indole-2-carboxylate analogs.

Ester derivatives of indole-2-carboxylic acid have demonstrated notable activity. For instance, an ethyl ester derivative was found to be the most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a MIC value of 8 µg/mL.[7] In contrast, a study on indole-2-carboxamide derivatives found them to have weak to no significant antibacterial or antifungal activity compared to standard drugs, suggesting that the ester linkage might be more favorable for antimicrobial action in some cases.[8] However, indole-2-carboxylic acid derived triazoles have shown excellent inhibition against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria.[4]

Experimental Protocol: Zone of Inhibition Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

  • Sterile Petri dishes

  • Sterile swabs

  • Indole-2-carboxylate analog solution

  • Sterile filter paper discs

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculate Agar Plate: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Apply Compound: Impregnate sterile filter paper discs with a known concentration of the indole-2-carboxylate analog solution and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. A larger zone indicates greater antimicrobial activity.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain indole-2-carboxylate derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Comparative Performance of Anti-inflammatory Analogs

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit pro-inflammatory enzymes and cytokines.

Compound ClassKey SubstitutionsTargetInhibitionReference
Indole-2-formamide benzimidazole[2,1-b]thiazole2-chloropropylcarbonylNO, IL-6, TNF-αIC50 (NO) = 10.992 µM, IC50 (IL-6) = 2.294 µM, IC50 (TNF-α) = 12.901 µM[9]
7-(Trifluoromethyl)indolizine-1-carboxylateVaried benzoyl groupsCOX-2, TNF-α, IL-6Significant reduction[10]

Table 3: Comparative anti-inflammatory activity of indole-based analogs.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the production of nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated RAW264.7 cells.[9][11] Compound 13b , with a 2-chloropropylcarbonyl substituent, was identified as the most potent in this series.[9] Similarly, novel 7-(trifluoromethyl)indolizine-1-carboxylate derivatives have been shown to significantly reduce the levels of COX-2, TNF-α, and IL-6.[10]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of these indole derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway IndoleAnalog Indole Analog NFkB_activation NF-κB Activation IndoleAnalog->NFkB_activation inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Proinflammatory_Cytokines COX2_iNOS COX-2, iNOS NFkB_activation->COX2_iNOS

Caption: Inhibition of the NF-κB signaling pathway by indole analogs.

Experimental Protocol: TNF-α and IL-6 ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine levels.

Materials:

  • ELISA kit for human or murine TNF-α and IL-6

  • Cell culture supernatants or plasma samples

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Coat Plate: Coat a 96-well plate with the capture antibody overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add standards and samples to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody and incubate.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Development: Add the TMB substrate solution and incubate in the dark.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Read Plate: Measure the absorbance at 450 nm.

  • Calculate Concentration: Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

IV. Antiviral Activity: Targeting Viral Replication

Indole-2-carboxylate derivatives have demonstrated promising antiviral activity against a variety of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[12]

Comparative Performance of Antiviral Analogs

The antiviral potency is highly dependent on the substitution pattern on the indole ring.

Compound ClassKey SubstitutionsVirusIC50 (µmol/L) / SIReference
Indole-2-carboxylate4-alkoxy, 6-aminoInfluenza A7.53 (IC50)[12]
Indole-2-carboxylate-Coxsackie B317.1 (SI)[12]
Indole-2-carboxylic acid-HIV-1 Integrase-

Table 4: Comparative antiviral activity of substituted indole-2-carboxylate analogs.

A study on novel indole-2-carboxylate derivatives showed that compound 14f exhibited potent inhibitory activity against influenza A with an IC50 of 7.53 µmol/L.[12] Another compound, 8f , displayed the highest selectivity index (SI) of 17.1 against Coxsackie B3 virus.[12] The structure-activity relationship (SAR) results indicated that an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity.[12] Furthermore, indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.

Key Mechanisms of Antiviral Action

The antiviral mechanism of these compounds often involves the inhibition of crucial viral enzymes. For instance, in HIV, indole-2-carboxylic acid derivatives can act as integrase strand transfer inhibitors (INSTIs) by chelating the magnesium ions in the enzyme's active site.

antiviral_mechanism Indole2COOH Indole-2-carboxylic Acid Analog HIV_Integrase HIV-1 Integrase Indole2COOH->HIV_Integrase inhibition Strand_Transfer Strand Transfer HIV_Integrase->Strand_Transfer catalyzes Viral_Integration Viral DNA Integration Strand_Transfer->Viral_Integration

Caption: Inhibition of HIV-1 integrase by an indole-2-carboxylic acid analog.[5]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • HIV-1 integrase assay kit

  • Recombinant HIV-1 integrase

  • Donor and target DNA substrates

  • Indole-2-carboxylate analog

  • 96-well plates

  • Detection reagents

Procedure:

  • Coat Plate: Coat a streptavidin-coated 96-well plate with biotinylated donor substrate DNA.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells, allowing it to bind to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of the indole-2-carboxylate analog to the wells and incubate.

  • Target DNA Addition: Add the labeled target DNA to initiate the strand transfer reaction.

  • Detection: After incubation, wash the plate and add a detection antibody (e.g., anti-digoxigenin-HRP if the target DNA is digoxigenin-labeled).

  • Substrate Addition: Add a colorimetric or chemiluminescent substrate and measure the signal. A decrease in signal indicates inhibition of the strand transfer reaction.

V. Chemical Synthesis of Indole-2-Carboxylate Analogs

The synthesis of these versatile compounds typically involves two key steps: the formation of the indole ring and the subsequent modification of the 2-carboxylate group, often through amide coupling.

Experimental Protocol: Fischer Indole Synthesis

This is a classic and widely used method for synthesizing indoles.

Materials:

  • Arylhydrazine (e.g., phenylhydrazine)

  • Ketone or aldehyde with at least two alpha-hydrogens (e.g., ethyl pyruvate)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Hydrazone Formation: React the arylhydrazine with the ketone or aldehyde in a suitable solvent, often with gentle heating, to form the corresponding arylhydrazone.

  • Cyclization: Treat the isolated or in situ generated arylhydrazone with a strong acid catalyst and heat. The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction or precipitation. The crude product is then purified by recrystallization or column chromatography.

Experimental Protocol: Amide Coupling

This is a standard method for converting the carboxylic acid at the 2-position to a wide variety of amides.

Materials:

  • Indole-2-carboxylic acid

  • Amine

  • Coupling reagent (e.g., EDC, HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Acid Activation: Dissolve the indole-2-carboxylic acid in an appropriate solvent and add the coupling reagent and a base. Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by TLC.

  • Work-up and Purification: Quench the reaction, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude amide is purified by column chromatography or recrystallization.

References

Spectroscopic comparison of "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate" with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of innovation. Its inherent biological activity and synthetic versatility make it a privileged structure in the design of novel therapeutic agents. Among the vast family of indole derivatives, Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate holds significant interest due to its unique substitution pattern, which is anticipated to modulate its electronic properties and biological interactions.

The Comparative Framework

To understand the spectroscopic signature of our target compound, we will draw comparisons with known, structurally related indole-2-carboxylates. The primary analogues for this comparative analysis will be:

  • Ethyl 5-methoxy-1H-indole-2-carboxylate: This compound shares the core indole-2-carboxylate structure and the influential 5-methoxy group, providing a baseline for understanding the impact of the ethyl ester and methoxy substituent.

  • Various 5,6-disubstituted indoles: By examining indoles with different substituents at the 5 and 6 positions, we can infer the specific influence of the 6-amino group on the overall spectroscopic profile.

The following sections will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, supported by experimental data from its analogues.

Structural Comparison of Analyzed Compounds

To visually represent the structural relationships, the following diagram illustrates the target compound and its key analogues.

Figure 1. Molecular structures of the target compound and its analogues.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the ethyl ester, the methoxy group, the aromatic protons, and the protons of the amino and indole NH groups.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of an indole derivative would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indoles as it can help in observing the exchangeable NH protons.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for better resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include:

    • Pulse Angle: 30-45 degrees to allow for faster relaxation and a shorter experimental time.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data
Proton Ethyl 5-methoxy-1H-indole-2-carboxylate (Predicted, based on similar compounds) This compound (Predicted) Rationale for Predicted Shift
Indole NH ~11.5-12.0 ppm (broad singlet)~11.0-11.5 ppm (broad singlet)The electron-donating amino group at C6 may slightly increase electron density on the pyrrole nitrogen, causing a minor upfield shift.
H-3 ~7.0-7.2 ppm (singlet or doublet)~6.8-7.0 ppm (singlet)The amino group's electron-donating effect will likely shield this proton, shifting it upfield.
H-4 ~7.3-7.5 ppm (doublet)~7.0-7.2 ppm (singlet)Strong shielding effect from the adjacent methoxy group and the para-amino group will cause a significant upfield shift.
H-7 ~6.8-7.0 ppm (doublet of doublets)~6.5-6.7 ppm (singlet)The ortho-amino group will strongly shield this proton, leading to a notable upfield shift.
-OCH₃ ~3.8-3.9 ppm (singlet)~3.7-3.8 ppm (singlet)The electronic environment of the methoxy group is not expected to change significantly.
-OCH₂CH₃ ~4.3-4.4 ppm (quartet)~4.2-4.3 ppm (quartet)Minor upfield shift possible due to overall increased electron density in the ring system.
-OCH₂CH₃ ~1.3-1.4 ppm (triplet)~1.2-1.3 ppm (triplet)Minor upfield shift possible.
-NH₂ N/A~4.5-5.5 ppm (broad singlet)The chemical shift of amine protons can vary significantly depending on solvent and concentration.

Expert Commentary: The introduction of the strongly electron-donating amino group at the C-6 position is the most significant structural modification. This group will exert a pronounced shielding effect on the aromatic protons, particularly those at the ortho (H-7) and para (H-4) positions, leading to a general upfield shift of the aromatic signals compared to the 5-methoxy analogue. The coupling patterns will also be simplified; with substituents at positions 5 and 6, the H-4 and H-7 protons will likely appear as singlets.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the 12 carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A higher concentration of the sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: A spectrometer with a field strength of 100 MHz or higher is recommended.

  • Data Acquisition: ¹³C spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets.

    • Pulse Angle: 45-90 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

    • Number of Scans: Several hundred to several thousand scans are typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Comparative ¹³C NMR Data
Carbon Ethyl 5-methoxy-1H-indole-2-carboxylate (Literature Data) This compound (Predicted) Rationale for Predicted Shift
C=O ~162 ppm~162 ppmThe ester carbonyl is relatively remote from the C6 substituent, so a significant shift is not expected.
C-2 ~127 ppm~128 ppmThe influence of the C6-amino group on C-2 is expected to be minimal.
C-3 ~108 ppm~105 ppmThe electron-donating amino group will likely cause a slight upfield (shielding) effect.
C-3a ~127 ppm~125 ppmShielding effect from the C6-amino group.
C-4 ~122 ppm~110-115 ppmStrong shielding from the para-amino group.
C-5 ~156 ppm~145-150 ppmThe carbon directly attached to the electron-donating methoxy group will be deshielded, but the adjacent amino group will provide some shielding.
C-6 ~125 ppm~135-140 ppmThe carbon bearing the amino group will be significantly deshielded due to the electronegativity of the nitrogen atom.
C-7 ~113 ppm~100-105 ppmStrong shielding from the ortho-amino group.
C-7a ~138 ppm~135 ppmMinor shielding effect from the C6-amino group.
-OCH₃ ~56 ppm~56 ppmNo significant change expected.
-OCH₂CH₃ ~61 ppm~61 ppmNo significant change expected.
-OCH₂CH₃ ~14 ppm~14 ppmNo significant change expected.

Expert Commentary: The ¹³C NMR spectrum will be highly informative. The most pronounced effects of the 6-amino group will be the significant deshielding of the carbon it is attached to (C-6) and the strong shielding of the ortho (C-7) and para (C-4) carbons. These predictable shifts are diagnostic for the presence and position of the amino substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C=O, C-O, and aromatic C-H and C=C vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Comparative IR Data
Vibrational Mode Ethyl 5-methoxy-1H-indole-2-carboxylate (Expected) This compound (Predicted) Rationale for Prediction
N-H Stretch (Indole) ~3300-3400 cm⁻¹ (sharp)~3300-3400 cm⁻¹ (sharp)The indole N-H stretch is a characteristic feature.
N-H Stretch (Amino) N/ATwo bands at ~3400-3500 cm⁻¹ (asymmetric) and ~3300-3400 cm⁻¹ (symmetric)Primary aromatic amines typically show two distinct N-H stretching bands.
C=O Stretch (Ester) ~1680-1700 cm⁻¹~1670-1690 cm⁻¹The electron-donating nature of the ring may slightly lower the C=O stretching frequency.
C-O Stretch (Ester & Ether) ~1250-1300 cm⁻¹ and ~1050-1150 cm⁻¹~1250-1300 cm⁻¹ and ~1050-1150 cm⁻¹Characteristic C-O stretching vibrations for the ester and the aromatic ether.
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹Multiple bands are expected in this region, characteristic of the aromatic indole core.
N-H Bend (Amino) N/A~1600-1650 cm⁻¹A characteristic bending vibration for primary amines.

Expert Commentary: The most telling feature in the IR spectrum of the target compound will be the presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, which is a clear indication of a primary amino group. These will likely overlap with the indole N-H stretch. The position of the ester carbonyl stretch will also be informative, as increased electron donation into the indole ring can lead to a slight decrease in its frequency.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is often used with LC-MS and typically yields the molecular ion peak with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Fragmentation Pattern

The molecular weight of this compound (C₁₂H₁₄N₂O₃) is 234.25 g/mol . The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 234.

Key predicted fragmentation pathways include:

  • Loss of an ethyl radical (-•CH₂CH₃): [M - 29]⁺ at m/z 205.

  • Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z 189.

  • Loss of carbon monoxide (-CO) from the [M - 45]⁺ fragment: to give a fragment at m/z 161.

  • Loss of a methyl radical (-•CH₃) from the methoxy group: [M - 15]⁺ at m/z 219.

G M [M]⁺ m/z = 234 M_minus_29 [M - C₂H₅]⁺ m/z = 205 M->M_minus_29 - •CH₂CH₃ M_minus_45 [M - OC₂H₅]⁺ m/z = 189 M->M_minus_45 - •OCH₂CH₃ M_minus_15 [M - CH₃]⁺ m/z = 219 M->M_minus_15 - •CH₃ M_minus_45_minus_28 [M - OC₂H₅ - CO]⁺ m/z = 161 M_minus_45->M_minus_45_minus_28 - CO

Figure 2. Predicted major fragmentation pathways for this compound.

Expert Commentary: The presence of the nitrogen atom from the amino group means the molecular ion will have an even mass, which is consistent with the nitrogen rule. The fragmentation pattern will be influenced by the stability of the resulting fragments. The loss of the ethoxy radical is often a favorable fragmentation pathway for ethyl esters.

Conclusion

This comparative guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The presence of the 6-amino group is predicted to cause significant and identifiable shifts in the NMR spectra and introduce characteristic bands in the IR spectrum. This guide serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related polysubstituted indole derivatives, enabling more efficient and accurate structural elucidation.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methoxy-1H-indole-2-carboxylate Derivatives as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Within this privileged scaffold, derivatives of 5-methoxy-1H-indole-2-carboxylic acid are gaining significant attention for their therapeutic potential, particularly in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo performance of various derivatives stemming from this core structure, with a focus on their efficacy as anticancer agents and kinase inhibitors. While direct derivatization of "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate" is not extensively documented in publicly available literature, this review synthesizes data from closely related 5-methoxy-indole-2-carboxylate and carboxamide analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind their design, present comparative experimental data, and provide detailed methodologies for key biological assays.

The Strategic Importance of the 5-Methoxy-Indole-2-Carboxylate Scaffold

The indole ring system is a recurring motif in numerous pharmaceutical agents due to its ability to mimic the structure of endogenous molecules and interact with a wide range of biological targets.[1] The strategic placement of a methoxy group at the 5-position of the indole ring has been shown to significantly influence the biological activity of these compounds, often enhancing their potency and modulating their target specificity. This is particularly evident in the realm of anticancer drug discovery, where 5-methoxyindole derivatives have demonstrated promising activity against various cancer cell lines.

The this compound scaffold, while not the direct subject of extensive derivatization studies in the available literature, presents a highly attractive starting point for medicinal chemists. The presence of a primary amine at the 6-position offers a readily accessible handle for chemical modification, allowing for the exploration of a diverse chemical space and the potential for fine-tuning the pharmacological properties of the resulting derivatives.

Synthetic Strategies and Derivative Design

The synthesis of indole-2-carboxylate derivatives often involves classical methods such as the Fischer indole synthesis.[1] For the derivatization of the core scaffold, particularly at an amino group, standard amide coupling reactions are frequently employed. The rationale behind the design of these derivatives is often to explore the structure-activity relationship (SAR) and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, the conversion of the carboxylic acid or its ester to an amide (carboxamide) allows for the introduction of a wide variety of substituents, which can form crucial hydrogen bond interactions within the binding sites of target proteins, such as kinases.

Below is a generalized workflow for the synthesis of indole-2-carboxamide derivatives from a carboxylic acid precursor.

Caption: Generalized synthetic workflow for indole-2-carboxamide derivatives.

Comparative In Vitro Analysis: Targeting Cancer Cell Proliferation

The primary goal of in vitro studies for novel anticancer agents is to assess their cytotoxic and antiproliferative effects against various cancer cell lines. This allows for an initial understanding of their potency and selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of test compounds.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The indole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Performance Comparison of 5-Methoxy-Indole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of several 5-methoxy-indole-2-carboxamide derivatives against various human cancer cell lines. This data, synthesized from multiple studies, highlights the potential of this chemical class.

Compound ID Derivative Class Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM)
Derivative A Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.10[2]Doxorubicin~1.0-2.0
Derivative B Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.49[2]Doxorubicin~1.0-2.0
Derivative C Indole-2-carboxamideA-549 (Lung)0.95[3]Doxorubicin1.20[3]
Derivative D Indole-2-carboxamideMCF-7 (Breast)0.80[3]Doxorubicin0.90[3]
Derivative E Indole-2-carboxamidePanc-1 (Pancreatic)1.00[3]Doxorubicin1.40[3]

Analysis of In Vitro Data: The data clearly indicates that 5-methoxy-indole-2-carboxamide derivatives exhibit potent antiproliferative activity against a range of cancer cell lines. Notably, some derivatives show comparable or even superior potency to the standard chemotherapeutic agent, doxorubicin. The structural variations among these derivatives, often at the amide nitrogen, play a crucial role in determining their cytotoxic efficacy.

Mechanistic Insights: Inhibition of Key Signaling Pathways

Many indole-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2][3] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a common feature in many cancers. Therefore, evaluating the inhibitory activity of these novel derivatives against such key kinases is a logical next step.

Kinase Inhibition Assays

Various in vitro kinase assay formats are available, often utilizing recombinant enzymes and specific substrates. A common method involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Kinase_Inhibition_Workflow Start Recombinant Kinase (e.g., EGFR, VEGFR-2) Incubation Incubation Start->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (with γ-³²P or fluorescent tag) ATP->Incubation Inhibitor Indole Derivative (Test Compound) Inhibitor->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Comparative Kinase Inhibitory Activity

Several studies have demonstrated that 5-methoxy-indole-2-carboxamide derivatives can act as multi-targeted kinase inhibitors.

| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | Derivative F | EGFR | 0.063[2] | Dasatinib | ~0.001-0.01 | | Derivative F | HER2 | 0.054[2] | Dasatinib | ~0.001-0.01 | | Derivative F | VEGFR-2 | 0.119[2] | Dasatinib | ~0.001-0.01 | | Derivative F | CDK2 | 0.448[2] | Dasatinib | ~0.001-0.01 | | Derivative G | EGFR | 0.071[3] | Erlotinib | 0.080[3] | | Derivative G | BRAFV600E | 0.077-0.107[3] | Erlotinib | 0.060[3] |

Analysis of Kinase Inhibition Data: The results show that these indole derivatives can potently inhibit several key kinases implicated in cancer progression. The ability to target multiple kinases simultaneously is a highly desirable attribute in cancer therapy as it can potentially overcome resistance mechanisms.

Impact on Cellular Signaling Pathways

The inhibition of kinases like EGFR disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation. A simplified representation of the EGFR signaling pathway is shown below.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Indole 5-Methoxy-Indole Derivative Indole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-methoxy-indole derivatives.

In Vivo Evaluation: From Bench to Preclinical Models

Promising in vitro results necessitate validation in in vivo models to assess a compound's efficacy and safety in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating anticancer agents.

Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the test compound (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection), a vehicle control, and a positive control (a standard-of-care drug).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Prospective In Vivo Performance

While specific in vivo data for derivatives of "this compound" is not available, based on the potent in vitro activity of related compounds, a successful in vivo study would be expected to demonstrate:

  • Significant Tumor Growth Inhibition (TGI): A dose-dependent reduction in tumor volume compared to the vehicle-treated group.

  • Good Tolerability: Minimal loss of body weight and no other overt signs of toxicity in the treated animals.

Conclusion and Future Directions

The 5-methoxy-1H-indole-2-carboxylate scaffold and its carboxamide derivatives represent a promising class of compounds for the development of novel anticancer therapies. The available data on related analogs strongly suggests that this scaffold possesses significant potential for potent and multi-targeted kinase inhibition, leading to effective antiproliferative activity.

Future research should focus on the systematic derivatization of the "this compound" core, particularly at the 6-amino position, to fully explore the structure-activity relationships and identify lead candidates with optimized efficacy and safety profiles. Comprehensive preclinical development, including pharmacokinetic and toxicology studies, will be essential to translate the in vitro promise of these compounds into tangible clinical benefits.

References

A Researcher's Guide to Functionalized Indoles: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in the intersecting worlds of medicinal chemistry, drug discovery, and materials science.[1][2][3][4] Its presence at the core of numerous pharmaceuticals—from anti-migraine triptans to anti-cancer alkaloids—underscores the relentless drive to develop efficient and versatile methods for its synthesis.[2][5][6][7][8] This guide offers an in-depth comparative analysis of the primary synthetic routes to functionalized indoles, contrasting classical thermal cyclizations with modern transition-metal-catalyzed methods. We will delve into the mechanistic underpinnings, substrate scope, and practical limitations of each approach, providing field-proven insights to guide your synthetic strategy.

Section 1: Classical Indole Syntheses: The Bedrock of Heterocyclic Chemistry

For over a century, a set of named reactions has formed the foundation of indole synthesis. These methods, while sometimes demanding harsh conditions, remain powerful tools for accessing specific substitution patterns.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is arguably the most well-known and widely used method for indole synthesis.[5][9] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone.[5][9][10]

Mechanism and Causality: The reaction is initiated by the formation of a phenylhydrazone, which then tautomerizes to an enamine.[5][11] Under acidic conditions, this enamine undergoes a crucial[6][6]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[5][9][11] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5][11] The choice of acid catalyst is critical; Brønsted acids like H₂SO₄ and polyphosphoric acid (PPA), or Lewis acids such as ZnCl₂ and BF₃, are commonly employed to facilitate the key rearrangement and cyclization steps.[5][9]

Advantages:

  • Versatility: A wide variety of substituted phenylhydrazines and carbonyl compounds can be used, providing access to a diverse range of functionalized indoles.[9]

  • Convergent: The two key fragments are brought together in a single synthetic operation.[10]

Limitations:

  • Harsh Conditions: The reaction often requires high temperatures and strong acids, limiting its compatibility with sensitive functional groups.

  • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indole products.[11]

  • Substrate Limitations: Acetaldehyde phenylhydrazone does not typically yield indole under standard conditions.[11]

Diagram: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Cyclization & Aromatization A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H⁺ C Enamine Intermediate B->C Tautomerization D Di-imine Intermediate C->D H⁺, Heat E Aminal Intermediate D->E Cyclization F Indole E->F -NH₃, H⁺

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of aniline.[12][13] Historically, the reaction required harsh conditions and often resulted in low yields, which has limited its widespread application compared to the Fischer synthesis.[13][14][15]

Mechanism and Causality: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate.[12] This intermediate then undergoes an intramolecular electrophilic cyclization, followed by dehydration and tautomerization to furnish the final 2-aryl-indole product.[13][15] The use of excess aniline is crucial as it acts as both a reactant and a base to neutralize the hydrogen halide formed during the initial substitution.

Advantages:

  • Direct access to 2-arylindoles: This method is particularly useful for the synthesis of indoles bearing an aryl substituent at the 2-position.[13]

Limitations:

  • Harsh Conditions: Often requires high temperatures (reflux).[1]

  • Low Yields: Historically, the yields have been poor.[14]

  • Regioselectivity: The reaction can be substrate-dependent and may lead to mixtures of products.[14]

  • Modern Improvements: Recent modifications, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times.[1][15][16]

The Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles starting from o-nitrotoluene and diethyl oxalate.[17] This method is particularly valuable for the synthesis of indole-2-carboxylic acids.

Mechanism and Causality: The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[17][18] This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation.[1][17] The reduction of the nitro group to an amine is immediately followed by intramolecular condensation with the adjacent ketone to form the indole-2-carboxylic acid.[1][18][19] This product can then be decarboxylated upon heating to yield the parent indole.[17][18][19]

Advantages:

  • Good for indole-2-carboxylic acids: It is a reliable method for accessing this important class of indole derivatives.[17]

  • Readily available starting materials: o-Nitrotoluenes are often commercially available or easily prepared.

Limitations:

  • Multi-step process: The synthesis involves several distinct steps.[1]

  • Functional group compatibility: The strong reducing conditions required for the nitro group reduction can be incompatible with other sensitive functional groups.

The Madelung Indole Synthesis

The Madelung synthesis is a powerful method for preparing indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[20]

Mechanism and Causality: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by a strong base, such as sodium or potassium alkoxide.[20] The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular fashion to form a five-membered ring.[20] Subsequent elimination of a water molecule leads to the formation of the indole ring. The high temperatures are necessary to overcome the activation energy for the cyclization of the relatively unreactive amide.

Advantages:

  • Access to 2-alkylindoles: This method is particularly useful for the synthesis of indoles that are not easily accessible through electrophilic substitution methods.[20]

Limitations:

  • Extremely harsh conditions: The reaction requires very high temperatures (200-400 °C) and strong bases, severely limiting its functional group tolerance.[20]

  • Modern Modifications: Milder versions of the Madelung synthesis have been developed, for instance, by using electron-withdrawing groups to increase the acidity of the benzylic protons, allowing for cyclization under less forcing conditions.[21]

The Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for the construction of 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester.[22][23][24]

Mechanism and Causality: The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack of the enamine π-bond to form the heterocyclic ring, and finally an elimination step.[22] The reaction is typically carried out in a polar solvent to facilitate the ionic intermediates.[22]

Advantages:

  • Direct synthesis of 5-hydroxyindoles: This is a key feature of the Nenitzescu synthesis, providing a straightforward route to this important class of compounds.[22]

  • Good yields: The reaction can often be performed under relatively mild conditions with good yields.

Limitations:

  • Limited substitution patterns: The method is primarily used for the synthesis of 5-hydroxyindoles with specific substitution patterns dictated by the starting materials.

  • Potential for side products: Depending on the reaction conditions, other products such as benzofurans can sometimes be formed.[25]

Section 2: Modern Transition-Metal-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel routes to complex indole structures.

The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[26][27][28][29]

Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species.[26] The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the aryl-palladium bond.[26] The final steps involve an intramolecular C-N bond formation and reductive elimination to regenerate the Pd(0) catalyst and release the indole product. The choice of ligands and base is crucial for the efficiency of the reaction.[28]

Advantages:

  • High Versatility: A wide range of substituted o-iodoanilines and alkynes can be used, allowing for the synthesis of diverse 2,3-disubstituted indoles.[26][28]

  • Good Functional Group Tolerance: The reaction conditions are generally mild, making it compatible with a variety of functional groups.

  • High Regioselectivity: The substitution pattern of the final indole is well-defined by the starting materials.[28]

Limitations:

  • Cost of Palladium: The use of a palladium catalyst can be a drawback for large-scale synthesis.

  • Availability of Starting Materials: While many o-iodoanilines are available, some may require multi-step synthesis.

Diagram: Larock Indole Synthesis Catalytic Cycle

Larock_Indole_Synthesis Pd0 Pd(0)L₂ A Oxidative Addition (o-Iodoaniline) Pd0->A PdII_Aryl Ar-Pd(II)-I(L₂) A->PdII_Aryl B Alkyne Coordination PdII_Aryl->B PdII_Alkyne Alkyne Complex B->PdII_Alkyne C Migratory Insertion PdII_Alkyne->C Vinyl_Pd Vinyl-Pd(II) Intermediate C->Vinyl_Pd D Intramolecular Amination Vinyl_Pd->D Palladacycle Six-membered Palladacycle D->Palladacycle E Reductive Elimination Palladacycle->E E->Pd0 Indole Indole Product E->Indole

Caption: The catalytic cycle of the Larock Indole Synthesis.

The Buchwald-Hartwig Amination Approach

While not a direct indole synthesis in a single step, the Buchwald-Hartwig amination has become an indispensable tool for constructing the indole core through C-N bond formation.[30][31] This palladium-catalyzed cross-coupling reaction can be applied in several strategies to form the indole ring.

Mechanism and Causality: The general mechanism involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Synthetic Strategies:

  • Intramolecular Cyclization: An appropriately substituted aniline with a leaving group on an adjacent side chain can undergo intramolecular Buchwald-Hartwig amination to form the indole ring.

  • Intermolecular Coupling followed by Cyclization: An intermolecular Buchwald-Hartwig amination can be used to couple an amine to an aryl halide, with the resulting product then undergoing a separate cyclization step to form the indole.

Advantages:

  • Exceptional Functional Group Tolerance: The reaction conditions are among the mildest available for C-N bond formation.

  • Broad Substrate Scope: A vast array of aryl halides and amines can be coupled.[31]

  • High Yields: The reaction is often high-yielding and reliable.

Limitations:

  • Requires Pre-functionalized Substrates: The starting materials need to be appropriately substituted for the cyclization to occur.

  • Catalyst and Ligand Cost: The palladium catalyst and specialized phosphine ligands can be expensive.

The Hegedus Indole Synthesis

The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[32][33]

Mechanism and Causality: The reaction involves the coordination of the palladium(II) salt to the alkene of the ortho-alkenyl aniline. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the coordinated alkene (aminopalladation).[34] A subsequent β-hydride elimination and tautomerization lead to the formation of the indole ring and a Pd(0) species. A stoichiometric amount of Pd(II) is required unless a re-oxidant is used to regenerate the active catalyst.[34]

Advantages:

  • Direct Cyclization: It provides a direct route from readily accessible ortho-alkenyl anilines.

  • Good Yields: The reaction often proceeds in good yields for suitable substrates.[34]

Limitations:

  • Stoichiometric Palladium: The original procedure required a stoichiometric amount of palladium, which is expensive and generates significant waste.[34]

  • Catalytic Versions: While catalytic versions have been developed using a co-oxidant (like benzoquinone), these can sometimes lead to side reactions.[34]

Section 3: Comparative Analysis and Method Selection

Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials.

MethodStarting MaterialsKey TransformationConditionsAdvantagesDisadvantages
Fischer Phenylhydrazine, Aldehyde/Ketone[6][6]-Sigmatropic RearrangementAcidic, High Temp.Versatile, ConvergentHarsh, Regioselectivity issues
Bischler-Möhlau α-Halo-ketone, AnilineIntramolecular CyclizationHigh Temp.Access to 2-arylindolesHarsh, Often low yields
Reissert o-Nitrotoluene, Diethyl oxalateReductive CyclizationBasic, then ReductiveGood for indole-2-carboxylic acidsMulti-step, Harsh reduction
Madelung N-PhenylamideIntramolecular CyclizationStrong Base, High Temp.Access to 2-alkylindolesExtremely harsh conditions
Nenitzescu Benzoquinone, EnamineMichael Addition/CyclizationMildDirect synthesis of 5-hydroxyindolesLimited substitution patterns
Larock o-Iodoaniline, AlkynePd-catalyzed AnnulationMild, Pd catalystVersatile, Good FG toleranceCatalyst cost, Substrate availability
Buchwald-Hartwig Aryl halide, AminePd-catalyzed C-N couplingVery Mild, Pd catalystExcellent FG tolerance, Broad scopeRequires pre-functionalized substrates
Hegedus o-Alkenyl anilinePd(II)-mediated CyclizationMild, Pd(II)Direct cyclizationStoichiometric Pd (original)

Choosing a Method: A Practical Guide

  • For simple, robust indoles: The Fischer synthesis remains a go-to method, especially when the required starting materials are readily available and functional group compatibility is not a major concern.

  • For highly functionalized, complex indoles: Modern palladium-catalyzed methods like the Larock and Buchwald-Hartwig syntheses are superior due to their mild conditions and broad functional group tolerance.

  • For specific substitution patterns:

    • 2-Arylindoles: The Bischler-Möhlau synthesis is a direct, albeit sometimes low-yielding, option.

    • Indole-2-carboxylic acids: The Reissert synthesis is a classic and reliable choice.

    • 5-Hydroxyindoles: The Nenitzescu synthesis is unparalleled in its directness.

    • 2,3-Disubstituted indoles: The Larock synthesis offers excellent control and versatility.

Section 4: Experimental Protocols

To provide a practical context, detailed protocols for two contrasting methods are provided below.

Protocol 1: Classical Fischer Indole Synthesis of 2-Phenylindole

This protocol is a representative example of a classical, high-temperature Fischer indole synthesis.

Materials:

  • Phenylhydrazine (3.6 g, 0.033 mol)

  • Acetophenone (4.0 g, 0.033 mol)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 95% Ethanol

Procedure:

  • Hydrazone Formation: In a round-bottom flask, warm a mixture of acetophenone (4.0 g) and phenylhydrazine (3.6 g) on a steam bath for 1 hour.[1]

  • Solubilization: Dissolve the hot, oily mixture in 80 mL of 95% ethanol.[1] Induce crystallization by agitating the solution.

  • Cyclization: Isolate the phenylhydrazone and mix it with a suitable amount of anhydrous zinc chloride as the Lewis acid catalyst.

  • Heating: Heat the mixture to 170 °C for approximately 10 minutes.[1]

  • Workup: After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 2-phenylindole. Expected yield: 72-80%.[1]

Causality Note: The use of a Lewis acid like ZnCl₂ is crucial for promoting the[6][6]-sigmatropic rearrangement and subsequent cyclization at a reasonable rate. The high temperature provides the necessary activation energy for these steps.

Protocol 2: Modern Larock Indole Synthesis of a 2,3-Disubstituted Indole

This protocol illustrates a modern, palladium-catalyzed approach with milder conditions.

Materials:

  • o-Iodoaniline (1.0 mmol)

  • Disubstituted alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Sodium acetate (NaOAc) (1.1 mmol)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add o-iodoaniline, the disubstituted alkyne, Pd(OAc)₂, and NaOAc.

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous NMP via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 110-130 °C and stir for the required time (typically 12-24 hours, monitored by TLC or LC-MS).[26]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Note: The use of a polar aprotic solvent like NMP facilitates the solubility of the reactants and the palladium catalyst. Sodium acetate acts as a base to neutralize the HI formed during the reaction. The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion

The synthesis of functionalized indoles is a mature yet continuously evolving field. While classical methods like the Fischer and Reissert syntheses remain valuable for their directness and access to specific substitution patterns, their often harsh conditions are a significant limitation. The advent of transition-metal-catalyzed reactions, particularly the Larock and Buchwald-Hartwig methodologies, has opened new avenues for the construction of highly complex and functionalized indole scaffolds under mild and predictable conditions. The modern synthetic chemist is now equipped with a powerful and diverse toolkit, and a judicious choice of method, based on the principles outlined in this guide, is paramount to achieving success in the synthesis of these vital heterocyclic compounds.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that forms the core of numerous biologically active compounds.[1][2] Among its many variations, the indole-2-carboxylate framework has emerged as a particularly fruitful starting point for the development of novel therapeutics. Its unique electronic and structural features allow for versatile interactions with a range of biological targets, leading to potent antiviral and anticancer agents.[1][2][3]

This guide provides an in-depth comparison of indole-2-carboxylate derivatives, moving beyond a simple catalog of compounds to explore the causal relationships between chemical structure and biological function. We will examine key experimental data, detail the rationale behind synthetic and assay choices, and present the core SAR principles that drive lead optimization in this chemical space.

Part 1: Indole-2-Carboxylates as Antiviral Agents

The fight against viral diseases requires a continuous pipeline of new drugs to combat rapidly evolving pathogens and emerging resistance.[3] Indole-2-carboxylate derivatives have shown significant promise against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza.[3][4][5][6]

Case Study: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[4][7] Integrase Strand Transfer Inhibitors (INSTIs) are a key class of antiretroviral drugs, and the indole-2-carboxylic acid scaffold has been identified as a promising starting point for novel INSTIs.[4][7][8] The core mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2-carboxyl group.[4][7][8]

Core SAR Insights:

A crucial discovery in this area is that the free carboxylic acid at the C2 position is essential for activity.[7] Esterification of this group leads to a significant loss of integrase inhibition, likely because the carboxylate is required for the critical coordination with the magnesium ions in the active site.[7]

Further SAR studies have revealed key structural requirements for enhanced potency:

  • C6-Substitution: Introducing a halogenated benzene ring at the C6 position of the indole core can significantly boost activity. This moiety is believed to engage in a π–π stacking interaction with viral DNA, further anchoring the inhibitor in the active site.[4][7]

  • C3-Substitution: The addition of a long branch at the C3 position can improve interactions with a nearby hydrophobic cavity in the enzyme.[8]

Comparative Activity of HIV-1 Integrase Inhibitors:

Compound IDC2-GroupC6-SubstituentIC₅₀ (µM)Fold Improvement vs. Parent
1 (Parent) -COOH-H32.31-
16a -COOEt-C₆H₄-4-F>50Inactive
17a -COOH-C₆H₄-4-F3.11~10.4x
16h -COOEt-NH-C₆H₄-4-F8.68~3.7x (Ester)
17h -COOH-NH-C₆H₄-4-F4.52~7.1x

Data synthesized from literature reports.[7] This table clearly illustrates the critical nature of the free C2-carboxylic acid (compare 16a to 17a ) and the benefit of C6-arylation.

Logical Relationship Diagram: SAR for HIV-1 Integrase Inhibitors

This diagram outlines the key structural modifications and their impact on inhibitory activity.

SAR_HIV_Integrase core Indole-2-Carboxylate Scaffold sub_C2 C2-Carboxylic Acid core->sub_C2 sub_C6 C6-Substitution core->sub_C6 sub_C3 C3-Substitution core->sub_C3 effect_C2 Essential for Mg²⁺ Chelation Esterification abolishes activity sub_C2->effect_C2 effect_C6 Halogenated Aryl Group Enhances π–π stacking with vDNA sub_C6->effect_C6 effect_C3 Long Alkyl/Aryl Chains Improves hydrophobic interactions sub_C3->effect_C3 workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Indole-2-Carboxylic Acid + Substituted Amine coupling Amide Coupling (EDC/HOBt or BOP) start->coupling purify Purification (Column Chromatography) coupling->purify char Characterization (NMR, HRMS) purify->char invitro In Vitro Screening (MTT Assay vs. Cancer Lines) char->invitro Pure Compound Library enzyme Enzymatic Assays (Kinase Inhibition) invitro->enzyme mechanistic Mechanism of Action (Cell Cycle, Apoptosis, Western Blot) enzyme->mechanistic

References

The Synthesis of Pyrroloquinoline Quinone (PQQ): A Comparative Guide to Chemical and Biosynthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrroloquinoline Quinone (PQQ)

Pyrroloquinoline quinone (PQQ), a redox cofactor for bacterial dehydrogenases, has garnered significant interest within the scientific and medical communities.[1] Its potent antioxidant properties and involvement in crucial biological processes, including mitochondrial biogenesis and cellular growth, underscore its potential as a therapeutic agent and a high-value nutraceutical.[2] The increasing demand for high-purity PQQ necessitates a critical evaluation of the available synthetic methodologies. This guide provides an in-depth comparison of the prevailing chemical synthesis routes and the emerging, highly efficient microbial fermentation technologies for PQQ production, with a particular focus on the chemical synthesis pathway originating from "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate."

I. Chemical Synthesis of PQQ: A Multi-Step Endeavor

The total chemical synthesis of PQQ is a complex undertaking, typically involving a linear sequence of reactions to construct the intricate tricyclic quinone structure. A notable pathway, refined from the pioneering work of Corey and Tramontano, utilizes "this compound" as a key intermediate. This nine-step synthesis offers a reliable method for producing PQQ with high purity.[3]

The Nine-Step Synthesis from a Key Indole Intermediate

This synthetic route has been detailed in various patents and represents a significant improvement over earlier, longer syntheses.[3][4] The overall yield for this nine-step process is reported to be in the range of 14%.[4]

Experimental Protocol: Synthesis of PQQ via the Nine-Step Chemical Route

The following protocol outlines the key transformations starting from the precursor to the indole intermediate and culminating in PQQ.

  • Step 1-5: Formation of this compound (8) This multi-step sequence begins with commercially available starting materials and proceeds through formylation, reduction, diazotization, and a Fischer indole synthesis to yield the crucial indole intermediate, ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate (7).[4] Subsequent hydrolysis affords the free amine, This compound (8) .[4][5]

  • Step 6: Condensation with Dimethyl 2-oxoglutaconate In a critical C-C bond-forming reaction, the indole intermediate (8) is reacted with dimethyl 2-oxoglutaconate (12) in a solvent such as dichloromethane.[5] This step assembles the core structure of the PQQ molecule.

  • Step 7: Oxidative Cyclization The product from the previous step undergoes an oxidative cyclization, often mediated by a copper (II) salt like copper acetate, to form the quinoline ring system.[5]

  • Step 8: Saponification to the Triacid Salt The resulting ester is then hydrolyzed under basic conditions (e.g., using lithium hydroxide in tetrahydrofuran) to yield the corresponding tricarboxylic acid. Careful pH control and the addition of a salt, such as potassium chloride, facilitate the precipitation of the triacid salt (11) .[6]

  • Step 9: Final Acidification to PQQ The purified triacid salt is dissolved in concentrated sulfuric acid and then precipitated by the addition of ice to yield the final product, Pyrroloquinoline quinone (PQQ) (1) .[3]

Alternative Chemical Synthesis: The Corey and Tramontano Approach

The foundational ten-step synthesis developed by Corey and Tramontano provided the first total synthesis of PQQ.[7] While groundbreaking, this method was characterized by a lower overall yield and was more suited for small-scale laboratory preparations. The more recent nine-step method represents an optimization of this initial work, primarily by improving the efficiency of the final steps.[3]

II. Microbial Fermentation: A Greener Route to PQQ

The biosynthesis of PQQ by various microorganisms presents a compelling alternative to chemical synthesis, offering the potential for a more sustainable and cost-effective production process.[8][9] Several bacterial species, including Hyphomicrobium denitrificans and Klebsiella pneumoniae, have been identified as potent PQQ producers.[10][11]

The Biosynthetic Pathway of PQQ

PQQ biosynthesis is a fascinating enzymatic process that begins with a ribosomally synthesized precursor peptide, PqqA.[1] Key enzymes, encoded by the pqq gene cluster, catalyze the cross-linking of specific glutamate and tyrosine residues within PqqA, followed by a series of oxidative and cyclization reactions to generate the final PQQ molecule.[2][12]

Diagram of the PQQ Biosynthetic Pathway

PQQ_Biosynthesis PqqA PqqA (Precursor Peptide) Glu_Tyr Glutamate & Tyrosine Residues PqqA->Glu_Tyr Contains Crosslinked_Intermediate Cross-linked Intermediate Glu_Tyr->Crosslinked_Intermediate PqqD, PqqE (Radical SAM enzyme) [C-C bond formation] PQQ PQQ Crosslinked_Intermediate->PQQ PqqB, PqqC, PqqF/G (Oxidation, Cyclization, Proteolysis)

Caption: Simplified workflow of PQQ biosynthesis from the PqqA precursor peptide.

Industrial Scale Fermentation of PQQ

High-yield production of PQQ via fermentation is achieved in controlled bioreactors where parameters such as oxygenation, pH, and nutrient feeding are meticulously managed.

General Protocol for PQQ Fermentation

  • Strain Selection and Inoculum Preparation: A high-yielding strain of a PQQ-producing microorganism (e.g., Hyphomicrobium denitrificans) is selected. A seed culture is prepared by growing the strain in a suitable medium.

  • Fermentation: The seed culture is transferred to a large-scale bioreactor containing a defined fermentation medium. Key parameters are controlled:

    • Oxygenation: A two-stage oxygen supply is often employed, with higher dissolved oxygen levels during the initial growth phase and lower levels during the PQQ production phase.[13]

    • pH: The pH is typically maintained in the range of 5.8-7.0, depending on the microbial strain.[13][14]

    • Nutrient Feed: A continuous or fed-batch strategy is used to supply carbon sources (e.g., methanol or glucose) and other essential nutrients.[10][13]

  • Downstream Processing:

    • Cell Separation: The bacterial cells are separated from the fermentation broth by centrifugation or filtration.

    • Purification: PQQ is purified from the broth using techniques such as macroporous resin adsorption, followed by elution and crystallization.[15] Supramolecular solvent complex extraction has also been shown to be an effective method.[16]

    • Drying: The purified PQQ is dried, often using freeze-drying (lyophilization) to ensure stability and high purity (>99%).[17]

III. Head-to-Head Comparison: Chemical Synthesis vs. Microbial Fermentation

The choice between chemical synthesis and microbial fermentation for PQQ production depends on a variety of factors, including cost, scalability, purity requirements, and environmental considerations.

FeatureChemical Synthesis (Nine-Step Method)Microbial Fermentation
Starting Materials Complex organic molecules, solvents, reagentsSimple carbon and nitrogen sources (e.g., glucose, methanol, ammonia)
Number of Steps 9 distinct chemical reactions1 (fermentation), followed by multi-step purification
Overall Yield ~14%High titers reported (e.g., >1 g/L)[13][14]
Purity High purity achievable with rigorous purificationHigh purity (>99%) achievable with advanced downstream processing[15][17]
Scalability Can be challenging and costly to scale upReadily scalable for industrial production
Environmental Impact Use of hazardous reagents and solvents, waste generationGenerally considered more environmentally friendly ("green")
Cost High, due to multi-step nature and cost of reagentsPotentially lower, especially at large scale[8]
Stereochemistry Achiral synthesisProduces the natural, biologically active form

IV. Conclusion: The Ascendancy of Biosynthesis

While chemical synthesis, particularly the nine-step route from "this compound," provides a well-established and reliable method for producing high-purity PQQ, it is hampered by its complexity, cost, and environmental footprint. In contrast, microbial fermentation has emerged as a superior alternative for the industrial-scale production of PQQ. The continuous optimization of fermentation processes and the development of high-yielding microbial strains have led to significant improvements in PQQ titers, making biosynthesis the more economically viable and sustainable option. For researchers and drug development professionals, PQQ sourced from fermentation offers a consistent, high-purity supply of this vital cofactor, paving the way for further exploration of its therapeutic potential.

V. References

  • Industrial Scale Fermentation of PQQ - NutriPQQ®. (2025, August 20). Retrieved from --INVALID-LINK--

  • Gao, H., Wang, Y., Yang, J., Qiu, M., Lei, Z., Zhang, W., Jiang, W., Xin, F., & Jiang, M. (2023). Microbial synthesis of pyrroloquinoline quinone. World Journal of Microbiology and Biotechnology, 40(1), 31.

  • Gao, H., et al. (2023). Microbial synthesis of pyrroloquinoline quinone. Request PDF. Retrieved from --INVALID-LINK--

  • Yang, C., Feng, Y., Duan, J., Li, N., Zhang, H., Zhang, X., ... & Chen, T. (2024). Oxidative stress resistance prompts pyrroloquinoline quinone biosynthesis in Hyphomicrobium denitrificans H4-45. Applied Microbiology and Biotechnology, 108(1), 1-14.

  • US20070072894A1 - Synthesis of pyrroloquinoline quinone (PQQ) - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Production of pyrroloquinoline quinone using high-yield methylotrophic... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • CN101193888A - The synthetic method of pyrroloquinoline quinone (PQQ) - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Cordell, D., & Daley, D. O. (2022). Biogenesis of the peptide-derived redox cofactor PQQ. The FEBS Journal, 289(19), 5836-5853.

  • Optimizing batch (a) and fed-batch (b) fermentation of PQQ production... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • WO2006102642A1 - Synthesis of pyrroloquinoline quinone (pqq) - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • WO2006102642A1 - Synthesis of pyrroloquinoline quinone (pqq) - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Controlling Fermentation Inputs for PQQ - NutriPQQ®. (2025, September 8). Retrieved from --INVALID-LINK--

  • Pyrroloquinoline Quinone Chemistry, Biology, and Biosynthesis | Chemical Research in Toxicology - ACS Publications. (2022, February 15). Retrieved from --INVALID-LINK--

  • Wang, Y., Li, Y., Wang, Y., Li, X., & Zhang, W. (2021). Separation and purification of pyrroloquinoline quinone from Gluconobacter oxydans fermentation broth using supramolecular solvent complex extraction. Food Chemistry, 361, 130067.

  • CN103740780A - Method for synthesizing pyrroloquinoline quinone through lactobacillus fermentation - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Zhang, X., Yang, C., Feng, Y., Duan, J., Li, N., Zhang, H., ... & Chen, T. (2023). Adaptive evolutionary strategy coupled with an optimized biosynthesis process for the efficient production of pyrroloquinoline quinone from methanol. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad001.

  • (PDF) Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption - ResearchGate. (2025, August 5). Retrieved from --INVALID-LINK--

  • Pyrroloquinoline quinone - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Dynamic absorption/desorption curves of PQQ from fermentation broth on... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Synthesis and crystal structure of pyrroloquinoline quinol (PQQH2) and pyrroloquinoline quinone (PQQ) - ResearchGate. (2025, August 9). Retrieved from --INVALID-LINK--

  • PQQ - MTC Industries. (n.d.). Retrieved from --INVALID-LINK--

  • Fermentation vs Chemical Synthesis - NutriPQQ®. (n.d.). Retrieved from --INVALID-LINK--

  • Velterop, J. S., Sellink, E., Meulenberg, J. J., David, S., Bulder, I., & Postma, P. W. (1995). Synthesis of pyrroloquinoline quinone in vivo and in vitro and detection of an intermediate in the biosynthetic pathway. Journal of bacteriology, 177(17), 5088-5098.

  • Corey, E. J., & Tramontano, A. (1981). Total synthesis of the quinonoid alcohol dehydrogenase coenzyme (1) of methylotrophic bacteria. Journal of the American Chemical Society, 103(18), 5599-5600.

  • Pyrroloquinoline Quinone Chemistry, Biology, and Biosynthesis - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Jonscher, K. R., & Rucker, R. B. (2019). Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention. Biomolecules, 9(8), 349.

  • The Natural Redox Cofactor Pyrroloquinoline Quinone (PQQ) Enables Photocatalytic Radical Cyclizations - PMC - NIH. (2025, July 30). Retrieved from --INVALID-LINK--

  • CN104557921B - The synthetic method of pyrroloquinoline quinone - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Pyrroloquinoline Quinone: A Novel Cofactor - OUCI. (n.d.). Retrieved from --INVALID-LINK--

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. (2023, April 2). Retrieved from --INVALID-LINK--

  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies - MDPI. (n.d.). Retrieved from --INVALID-LINK--

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in pharmaceutical development. As a potential intermediate or active pharmaceutical ingredient (API), the ability to accurately and reliably quantify this compound is paramount for ensuring product quality, stability, and safety. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide provides an in-depth comparison of analytical methodologies for the quantification of this specific indole derivative, grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4]

Our objective is to move beyond a simple recitation of protocols. Instead, we will explore the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for selecting and validating the most appropriate analytical method for their specific needs. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, presenting supporting data and detailed workflows.

Regulatory Framework: The Foundation of Validation

Modern analytical method validation is a continuous process that begins during method development and extends throughout the method's lifecycle.[5] The harmonized ICH guideline Q2(R2), "Validation of Analytical Procedures," provides a comprehensive framework for this process, outlining the validation characteristics required for various analytical tests.[1][3][6] This guide is written in alignment with these principles to ensure that the methodologies described are scientifically sound, reliable, and meet global regulatory expectations.[7]

Analyte Properties and Method Selection Rationale

The selection of an optimal analytical technique is dictated by the physicochemical properties of the analyte, this compound.

  • Molecular Formula: C₁₂H₁₄N₂O₃[8]

  • Molecular Weight: 234.25 g/mol [8]

  • Structure: The molecule contains a conjugated indole ring system, which is an excellent chromophore, making it highly suitable for UV-Visible detection.[9]

  • Functional Groups: The presence of an amino group (-NH₂) and the indole nitrogen (-NH-) provides sites for potential protonation, while the ethyl ester and methoxy groups contribute to its overall polarity and solubility.

  • Solubility: It is reported to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.[10]

These properties suggest that liquid chromatography would be an ideal separation technique, while its strong UV absorbance makes spectrophotometry a viable detection method.

Analyte Ethyl 6-amino-5-methoxy- 1H-indole-2-carboxylate Properties Physicochemical Properties Analyte->Properties Chromophore Strong UV Chromophore (Indole Ring) Properties->Chromophore Polarity Moderate Polarity & Good Solubility in Organics Properties->Polarity Volatility Low Volatility (High Boiling Point) Properties->Volatility Method_HPLC HPLC-UV Chromophore->Method_HPLC Directly Suitable Method_UV UV-Vis Spec. Chromophore->Method_UV Directly Suitable Polarity->Method_HPLC Ideal for Reversed-Phase Volatility->Method_HPLC Suitable Method_GC GC-MS Volatility->Method_GC Requires Derivatization

Caption: Logical selection of analytical methods based on analyte properties.

Comparison of Analytical Methodologies

We will now compare three distinct analytical approaches for the quantification of this compound. For each, we will detail the validation process according to ICH Q2(R2) guidelines.[11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most powerful and versatile technique for the analysis of pharmaceutical compounds. Its high resolution, sensitivity, and specificity make it the gold standard for assay and impurity determination.

Causality of Method Choices:

  • Technique: Reversed-Phase HPLC is chosen because the analyte has moderate polarity, allowing for good retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • Detector: A UV detector is selected due to the indole ring's strong absorbance, providing excellent sensitivity. Wavelength selection would be based on scanning a standard solution to find the absorbance maximum (λmax), likely around 220-230 nm and 280-290 nm.[9]

  • Mobile Phase: A mixture of acetonitrile and water is a common choice, offering good solvating power and low UV cutoff. The addition of a small amount of acid (e.g., 0.1% Trifluoroacetic Acid) is critical. It protonates the basic amino group on the analyte and suppresses the ionization of residual silanol groups on the column packing, leading to sharp, symmetrical peaks and reproducible retention times.

Objective: To validate an HPLC-UV method for the quantification (assay) of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% TFA in Water (v/v) gradient or isocratic (e.g., 60:40)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at λmax (e.g., 285 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters & Procedures:

  • Specificity (Selectivity):

    • Procedure: Inject a blank (diluent), a placebo (if in a formulation), a solution of the analyte, and a sample spiked with known related substances/impurities. The method is specific if the analyte peak is well-resolved from any other peaks (Resolution > 2) and the blank/placebo shows no interference at the analyte's retention time.

    • Rationale: This ensures that the signal measured is unequivocally from the analyte of interest.[12]

  • Linearity & Range:

    • Procedure: Prepare a series of at least five concentrations of the analyte standard across the expected working range (e.g., 80% to 120% of the target concentration for an assay).[2] Plot the peak area response versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Procedure: Analyze samples with known concentrations of the analyte at a minimum of three levels covering the specified range (e.g., 80%, 100%, 120%), with at least three replicates per level. Accuracy is expressed as the percentage recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[13][14]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Procedure: Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.[15]

    • Rationale: This is crucial for quantitative impurity testing but less so for an assay of the main component.

  • Robustness:

    • Procedure: Deliberately introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on the results (e.g., peak area, retention time).

    • Rationale: This demonstrates the method's reliability during normal usage.[12] The method should show no significant changes, confirming its suitability for routine lab work.

ParameterSpecificationResult
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9997
Range 50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability RSD) ≤ 2.0%0.85%
Precision (Intermediate RSD) ≤ 2.0%1.15%
LOQ Report Value (e.g., S/N ≥ 10)0.5 µg/mL
Robustness No significant impact on resultsPass
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds. For a molecule like this compound, which has a relatively high molecular weight and polar functional groups, direct analysis is challenging due to low volatility. Therefore, derivatization is typically required.

Causality of Method Choices:

  • Technique: GC is chosen for its high separation efficiency. However, the analyte's -NH and -NH₂ groups must be derivatized (e.g., silylation with BSTFA) to block the polar sites, reduce hydrogen bonding, and increase volatility.

  • Detector: A Mass Spectrometer (MS) is the ideal detector. It not only quantifies the analyte but provides structural information, offering unparalleled specificity by monitoring a unique fragment ion. This is a significant advantage over UV detection.[16]

Objective: To validate a GC-MS method for the quantification of the silylated derivative of the analyte.

Instrumental Conditions:

  • GC Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)

  • Carrier Gas: Helium

  • Oven Program: Temperature gradient (e.g., start at 150 °C, ramp to 300 °C)

  • Injector: Split/Splitless, 280 °C

  • MS Detector: Electron Ionization (EI, 70 eV), Scan or Selected Ion Monitoring (SIM) mode

  • Derivatization: React analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 70 °C for 30 min.

Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) are the same as for HPLC. However, the execution differs slightly:

  • Specificity: In MS, specificity is exceptionally high. It is demonstrated by showing that the selected ion for quantification is absent in blank and placebo chromatograms and that the full mass spectrum of the peak in a sample matches that of a pure standard.

  • Robustness: Parameters to vary include oven ramp rate, injector temperature, and derivatization time/temperature.

FeatureHPLC-UVGC-MS
Sample Prep Simple (dissolve and inject)Complex (requires derivatization)
Specificity Good (based on Rt)Excellent (based on mass spectrum)
Sensitivity GoodExcellent (especially in SIM mode)
Throughput HighLower (due to sample prep)
Cost LowerHigher
Best For Routine QC, Assay, StabilityImpurity identification, Trace analysis
UV-Visible Spectrophotometry

This is the simplest and most rapid method but also the least specific. It relies on measuring the absorbance of the analyte in a solution according to the Beer-Lambert law.

Causality of Method Choices:

  • Technique: Direct UV spectrophotometry is viable because the analyte has a strong intrinsic chromophore.[9]

  • Limitations: This method lacks specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is unsuitable for analyzing complex mixtures.[17]

Objective: To validate a UV-Vis method for the assay of the pure bulk substance.

Instrumental Conditions:

  • Spectrophotometer: Dual-beam UV-Vis

  • Solvent: Methanol or Ethanol

  • Wavelength (λmax): Determined by scanning (e.g., 285 nm)

  • Cuvettes: 1 cm quartz

Validation Parameters:

  • Specificity: Very limited. Can be assessed by analyzing a placebo formulation to see if it contributes any absorbance. Not suitable if absorbing impurities are present.

  • Linearity, Accuracy, Precision: Performed similarly to HPLC, by preparing standard solutions of known concentrations and measuring their absorbance. Acceptance criteria are generally the same.

This method is only suitable for the quantification of the highly pure drug substance where interfering substances are confirmed to be absent. It is not appropriate for stability samples (where degradation products may absorb), process intermediates, or finished drug products containing UV-active excipients.

Overall Validation Workflow

The process of validating an analytical method is a structured, multi-step endeavor that must be meticulously planned and documented.

cluster_0 Validation Parameters (ICH Q2(R2)) Plan Validation Master Plan (VMP) & Protocol Development Dev Method Development & Optimization Plan->Dev PreVal Pre-Validation Checks (System Suitability) Dev->PreVal Exec Execution of Validation Experiments PreVal->Exec Specificity Specificity Exec->Specificity Linearity Linearity & Range Exec->Linearity Accuracy Accuracy Exec->Accuracy Precision Precision Exec->Precision LOQ LOD / LOQ Exec->LOQ Robustness Robustness Exec->Robustness Data Data Analysis & Statistical Evaluation Report Validation Report Generation Data->Report Lifecycle Method Lifecycle Management (Revalidation, Transfer) Report->Lifecycle Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOQ->Data Robustness->Data

Caption: A comprehensive workflow for analytical method validation.

Conclusion and Recommendations

The choice of an analytical method for quantifying this compound must be fit for its intended purpose.

  • Recommended Method for Routine Quality Control (Assay, Stability): HPLC-UV is the superior choice. It provides an excellent balance of specificity, accuracy, precision, and throughput without the cumbersome sample preparation required for GC. Its validation is straightforward and aligns perfectly with regulatory expectations for pharmaceutical quality control.

  • Recommended Method for Impurity Identification and Bioanalysis: LC-MS/MS (a more advanced version of HPLC) or GC-MS would be preferred. The mass spectrometric detector provides definitive structural identification and the sensitivity required for detecting trace-level impurities or quantifying the drug in biological matrices.[18]

  • Limited Use Case: UV-Visible Spectrophotometry should be restricted to non-critical applications, such as a preliminary check of a highly pure, isolated substance, due to its inherent lack of specificity.

Ultimately, a robustly validated analytical method is a cornerstone of drug development. By understanding the principles behind method selection and adhering to the rigorous framework established by guidelines like ICH Q2(R2), scientists can ensure the generation of reliable and consistent data, safeguarding product quality and patient safety.

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Indole-Based Inhibitors in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold".[1][2][3] This unique structure allows for diverse chemical modifications, leading to a vast array of derivatives that can interact with numerous biological targets.[4][5] In oncology, indole-based compounds have demonstrated significant therapeutic potential by targeting key players in cancer progression, including protein kinases, tubulin, and histone deacetylases (HDACs).[3][4][6][7] This guide provides a comparative framework for evaluating the efficacy of different classes of indole-based inhibitors, focusing on the experimental methodologies and data interpretation crucial for researchers in drug development.

Part 1: Major Classes of Indole-Based Inhibitors & Their Cellular Targets

The strategic modification of the indole ring has yielded inhibitors for a wide range of cellular targets. Understanding these classes is the first step in designing meaningful comparative assays.

  • Tubulin Polymerization Inhibitors: These agents interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[1][2][8][9] The vinca alkaloids, such as vincristine and vinblastine, are classic examples of indole-containing natural products that inhibit tubulin polymerization.[4][10] Synthetic indole derivatives have been developed to bind to various sites on tubulin, including the colchicine-binding site.[1][10]

  • Protein Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6][7] Indole-based compounds have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., CDKs, PI3K).[7][11][12][13] Sunitinib, an FDA-approved kinase inhibitor, features an indole core and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[14]

  • Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[15][16] Their inhibition can lead to the re-expression of tumor suppressor genes. Several indole-based hydroxamic acid derivatives have shown potent HDAC inhibitory activity, often targeting multiple HDAC isoforms.[15][16][17][18][19]

  • Immune Checkpoint Inhibitors: A newer application for indole-based compounds is in cancer immunotherapy.[20][21][22][23][24] Small molecule inhibitors targeting immune checkpoint proteins like CTLA-4 and PD-L1 are being explored as alternatives to monoclonal antibodies, offering potential advantages in terms of cell penetration and oral bioavailability.[20][21][22][23][24]

Illustrative Signaling Pathway: Kinase Inhibition

The following diagram illustrates a simplified signaling cascade and the point of intervention for a generic indole-based kinase inhibitor.

G Fig. 1: Mechanism of an Indole-Based Kinase Inhibitor cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Promotes Indole-Based Kinase Inhibitor Indole-Based Kinase Inhibitor Indole-Based Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A diagram illustrating the inhibitory action of an indole-based compound on a receptor tyrosine kinase signaling pathway.

Part 2: Experimental Design for Comparative Efficacy

A robust comparison of indole-based inhibitors requires a multi-faceted approach, employing a combination of in vitro and cell-based assays.

In Vitro Enzyme/Protein Inhibition Assays

These assays provide a direct measure of an inhibitor's potency against its purified target.

Example Protocol: Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of indole-based inhibitors against a specific kinase.

  • Principle: A luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity and less inhibition.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a dilution series of the indole-based inhibitors.

    • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Add a detection reagent that contains luciferase. This will generate a luminescent signal proportional to the amount of remaining ATP.

    • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation and Controls:

  • Positive Control: A known inhibitor of the target kinase (e.g., Erlotinib for EGFR).[12][25]

  • Negative Control: A well containing all reaction components except the inhibitor.

  • Vehicle Control: A well containing the solvent used to dissolve the inhibitors (e.g., DMSO).

Cell-Based Assays

These assays assess the inhibitor's activity in a more biologically relevant context, considering factors like cell permeability and off-target effects.

Example Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To measure the effect of indole-based inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a dilution series of the indole-based inhibitors and incubate for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for a Comparative Study

G Fig. 2: Workflow for Comparing Inhibitor Efficacy cluster_0 Start Start Inhibitor_Selection Select Indole-Based Inhibitors for Comparison Start->Inhibitor_Selection Target_Identification Identify Biological Target (e.g., Kinase, Tubulin, HDAC) Inhibitor_Selection->Target_Identification In_Vitro_Assay In Vitro Assay (e.g., Kinase Inhibition) Target_Identification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT, Apoptosis) Target_Identification->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Comparative_Evaluation Comparative Efficacy Evaluation Data_Analysis->Comparative_Evaluation End End Comparative_Evaluation->End

Caption: A flowchart outlining the key steps in a comparative efficacy study of indole-based inhibitors.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to generate a clear, quantitative comparison of the inhibitors' performance.

Comparative Data Summary

The following table provides a hypothetical comparison of three indole-based inhibitors targeting Epidermal Growth Factor Receptor (EGFR).

InhibitorTargetIn Vitro IC50 (nM) [EGFR Kinase Assay]Cell-Based IC50 (µM) [A549 Cell Viability]Notes
Compound A EGFR35.45.22Potent against both wild-type and mutant EGFR.[25]
Compound B EGFR718.5Higher potency in cell-based assay suggests good cell permeability.[12]
Erlotinib (Reference) EGFR8010.2FDA-approved EGFR inhibitor for comparison.[12]

Causality Behind the Data:

  • A low in vitro IC50 indicates high potency at the molecular target.

  • A discrepancy between in vitro and cell-based IC50 values can be due to several factors, including poor cell membrane permeability, efflux by cellular pumps, or metabolic degradation of the compound.

  • Comparing novel compounds to a known reference inhibitor is crucial for contextualizing their potency and potential for further development.

Conclusion and Future Directions

The indole scaffold continues to be a rich source of novel therapeutic agents. A systematic and rigorous comparison of the efficacy of new indole-based inhibitors is essential for identifying promising lead candidates. Future research will likely focus on developing multi-target indole derivatives that can simultaneously modulate several signaling pathways, potentially offering synergistic effects and overcoming drug resistance.[26] The integration of in silico modeling and experimental validation will further accelerate the discovery and optimization of the next generation of indole-based drugs.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of specialized reagents like Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate, a substituted indole derivative common in medicinal chemistry and drug development, demands a meticulous approach that extends beyond the benchtop.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Core Principles: Hazard Assessment and Waste Management Philosophy

The foundation of any disposal protocol is a thorough understanding of the compound's inherent risks. This compound is not merely an inert substance; its hazard classifications are the primary drivers for its disposal pathway. According to the Globally Harmonized System (GHS), this compound is recognized as an irritant.[4] This classification mandates that it be treated as a hazardous chemical waste, prohibiting its disposal in standard trash or via sanitary sewer systems.[5]

The guiding philosophy for its disposal is containment and control. Our objective is to prevent its release into the environment and to ensure that all waste streams are handled, stored, and ultimately disposed of by qualified professionals in compliance with local, state, and federal regulations.[5][6]

Table 1: Key Properties and Hazard Identifiers for this compound

PropertyValueReference
CAS Number 107575-60-0[4][7][8]
Molecular Formula C12H14N2O3[4][8]
Appearance Slightly Yellowish-Brown Solid[9]
GHS Hazard Codes H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Known Solubilities Dichloromethane, Ethyl Acetate, Methanol[9]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong reducing agents[10]

Essential Personnel Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the correct PPE is non-negotiable. The required equipment is directly dictated by the compound's hazard profile.

  • Eye Protection : Safety glasses or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against eye irritation.[5][10]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact, as the compound is a known skin irritant.[5][10]

  • Body Protection : A standard laboratory coat should be worn to protect against accidental contamination of clothing.[5]

  • Respiratory Protection : When handling the solid compound where dust may be generated, use an N95 dust mask or a NIOSH/MSHA approved respirator to mitigate the risk of respiratory tract irritation.[5][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure all waste associated with this compound is managed safely and compliantly.

Step 3.1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step in a successful waste management program. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.

  • Solid Chemical Waste : Place any unused or contaminated this compound directly into a dedicated, compatible waste container. This container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) jar).

  • Contaminated Lab Supplies : All disposable items that have come into direct contact with the compound—such as gloves, weighing papers, and pipette tips—must be collected as hazardous waste. Place these items in a designated, sealed bag or container separate from the pure solid waste.

  • Incompatible Waste : Crucially, this waste stream must be kept separate from incompatible materials like strong oxidizing agents, bases, or reducing agents to prevent unforeseen reactions in the waste container.[10]

Step 3.2: Waste Containment and Labeling

Clear and accurate communication through proper containment and labeling is essential for safety and compliance.

  • Container Integrity : Ensure the selected waste container is in good condition, free of leaks, and has a secure, tight-fitting lid.[6] The container must remain closed at all times except when waste is being added.[6][10]

  • Hazardous Waste Labeling : As soon as the first item of waste is placed inside, affix a "HAZARDOUS WASTE" label.[6] This label must be filled out completely and legibly, including:

    • The full chemical name: "this compound"

    • The associated hazard warnings (e.g., "Irritant")

    • The date of accumulation

    • The name and location of the generating researcher/laboratory

Step 3.3: Temporary Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designated Area : Store the sealed and labeled waste container in a designated hazardous waste storage area, often referred to as a Satellite Accumulation Area (SAA).[6]

  • Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills.[5]

  • Adherence to Limits : Be aware of your institution's and region's limits on the volume (e.g., up to 55 gallons) and duration (e.g., within 90 days) that hazardous waste can be stored in an SAA.[5][6]

Step 3.4: Final Disposal and Professional Handover

Hazardous chemical waste cannot be disposed of through municipal services.

  • Contact EHS : The final and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[5] They will provide specific guidance and arrange for the collection, transport, and ultimate disposal of the waste by a licensed and approved hazardous waste management company.

Emergency Procedures: Spill Management

In the event of an accidental spill of solid this compound, follow these steps immediately:

  • Alert & Evacuate : Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate : Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening a chemical fume hood sash.[10][11]

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill : Prevent the powder from spreading further.

  • Clean-Up : Gently sweep the solid material into a dustpan or onto a stiff piece of paper, taking care to avoid creating airborne dust.[10] Place the swept material into a designated hazardous waste container. For residual powder, use a cloth or paper towel lightly dampened with a suitable solvent (such as methanol or ethyl acetate) to wipe the area, as the compound is soluble in these.[9]

  • Dispose of Cleanup Materials : All materials used for cleanup (wipes, gloves, etc.) must be placed in the hazardous waste container for contaminated lab supplies.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from using this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal Waste Waste Generated (this compound) Solid Unused/Contaminated Solid Waste->Solid Is it the pure chemical? PPE Contaminated PPE (Gloves, Wipes) Waste->PPE Is it contaminated labware? Empty Original Empty Container Waste->Empty Is the container empty? LabeledSolid Container A: 'Hazardous Waste - Solid Irritant' (Full Chemical Name) Solid->LabeledSolid LabeledPPE Container B: 'Hazardous Waste - Contaminated Debris' PPE->LabeledPPE LabeledEmpty Deface Label & Dispose (or use for same waste) Empty->LabeledEmpty Storage Store in Designated SAA (Secondary Containment) LabeledSolid->Storage LabeledPPE->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Professional Waste Disposal Service EHS->Disposal

Caption: Disposal workflow for this compound.

References

Mastering the Safe Handling of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the ability to handle novel chemical entities with confidence and precision is paramount. Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate, a key building block in the synthesis of diverse bioactive molecules, requires a methodical approach to ensure both personnel safety and experimental integrity. This guide provides an in-depth, experience-driven framework for its safe handling, from initial risk assessment to final disposal, empowering you to focus on your research with the assurance of a secure laboratory environment.

Understanding the Hazard Landscape

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a stringent personal protective equipment (PPE) protocol to mitigate the risks of exposure. The indole scaffold, being electron-rich, can also exhibit reactivity that warrants careful handling to avoid unintended reactions.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.The compound is a serious eye irritant.[1] Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.
Skin Protection Nitrile or neoprene gloves, inspected for integrity before each use. A disposable gown or a clean lab coat is mandatory.The compound causes skin irritation.[1] Nitrile and neoprene gloves offer good resistance to a range of organic compounds. A lab coat or gown prevents contact with clothing and exposed skin.
Respiratory Protection For handling small quantities in a well-ventilated area, a NIOSH-approved N95 filtering facepiece respirator may be sufficient to protect against irritating dust. For larger quantities or when generating aerosols, a half-mask or full-facepiece respirator with appropriate particulate filters is recommended.The compound may cause respiratory irritation.[1] The choice of respirator depends on the scale of the operation and the potential for airborne particulates.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination. This plan provides a step-by-step guide for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Carefully Weigh Solid Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol)[1] handling_weigh->handling_dissolve handling_transfer Transfer Solution Using Appropriate Glassware handling_dissolve->handling_transfer disposal_liquid Collect Liquid Waste in a Compatible, Labeled Hazardous Waste Container handling_dissolve->disposal_liquid Excess/Waste storage_container Store in a Tightly Sealed, Labeled Container handling_transfer->storage_container disposal_solid Collect Solid Waste in a Labeled Hazardous Waste Container handling_transfer->disposal_solid Spills/Residue storage_location Keep in a Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_location->disposal_solid Expired/Unused disposal_protocol Follow Institutional and Local Regulations for Disposal disposal_solid->disposal_protocol disposal_liquid->disposal_protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.